molecular formula C9H8O5 B1609222 3,4,5-Trihydroxycinnamic acid CAS No. 6093-59-0

3,4,5-Trihydroxycinnamic acid

Cat. No.: B1609222
CAS No.: 6093-59-0
M. Wt: 196.16 g/mol
InChI Key: ACEAELOMUCBPJP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trihydroxycinnamic acid analytical standard provided with w/w absolute assay, to be used for quantitative titration.>(2E)-3-(3, 4, 5-Trihydroxyphenyl)prop-2-enoic acid, also known as (e)-345-trihydroxycinnamic acid or 3-(345-trihydroxyphenyl)acrylic acid, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated (2E)-3-(3, 4, 5-Trihydroxyphenyl)prop-2-enoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Outside of the human body, (2E)-3-(3, 4, 5-trihydroxyphenyl)prop-2-enoic acid can be found in brassicas and root vegetables. This makes (2E)-3-(3, 4, 5-trihydroxyphenyl)prop-2-enoic acid a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEAELOMUCBPJP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-59-0, 709007-50-1
Record name NSC153688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 3,4,5-Trihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trihydroxycinnamic acid (a homolog of gallic acid and caffeic acid) is a potent antioxidant and pharmaceutical intermediate. Its synthesis presents a specific chemoselective challenge: the electron-rich phenolic ring is prone to oxidative polymerization under the basic conditions typically required for carbon-chain elongation.

This guide details two distinct protocols:

  • The "Pharma-Grade" Route (Protected): Utilizes a methoxy-protection strategy to ensure high purity and yield, essential for drug development standards.

  • The "Green" Route (Direct): A solvent-free, atom-economic approach suitable for initial screening or bulk intermediate production, though with lower purity profiles.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The Chemoselectivity Paradox

The classic Knoevenagel condensation requires a basic catalyst (typically piperidine/pyridine). However, 3,4,5-trihydroxybenzaldehyde (Gallaldehyde) rapidly oxidizes to quinoid species in basic solution, leading to "tarry" polymerization products.

Strategic Decision Matrix:

FeatureRoute A: Protected (Recommended) Route B: Direct (Green)
Starting Material 3,4,5-Trimethoxybenzaldehyde3,4,5-Trihydroxybenzaldehyde
Key Reagents Malonic Acid, Pyridine,

Malonic Acid,

Purity Profile High (>98%)Moderate (85-90%)
Primary Risk Handling

(Safety)
Phenolic Oxidation (Yield)
Application API Synthesis, StandardsNutraceuticals, Material Science

Part 2: The "Pharma-Grade" Protocol (Protected Route)

This route is the authoritative standard for laboratory synthesis where purity is paramount. It proceeds via the stable intermediate 3,4,5-trimethoxycinnamic acid, followed by a Lewis Acid-mediated demethylation.

Phase 1: Knoevenagel Condensation (Doebner Modification)

Objective: Synthesis of 3,4,5-trimethoxycinnamic acid.

Reagents:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Malonic acid (2.0 eq)[1]

  • Pyridine (Solvent/Base, 5-10 volumes)

  • Piperidine (Catalytic, 0.1 eq)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

  • Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde and malonic acid in pyridine. Add piperidine.

  • Reaction: Heat to 80–100°C for 3–5 hours.

    • Expert Insight: Evolution of

      
       bubbles indicates the decarboxylation step is active. Do not rush this; incomplete decarboxylation leads to the dicarboxylic acid impurity.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into excess ice-cold dilute HCl (approx. 2M) with vigorous stirring. The pyridine must be fully neutralized to precipitate the acid.

    • Filter the white precipitate.[2]

    • Purification: Recrystallize from Ethanol/Water (3:1).

Phase 2: Demethylation via Boron Tribromide ( )

Objective: Global deprotection to yield 3,4,5-trihydroxycinnamic acid.

Mechanism:


 is a harsh Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by bromide to cleave the methyl group.[3]

Safety Critical:


 reacts violently with moisture.[3] This reaction must be performed under inert gas (

or Ar) in a fume hood.

Protocol:

  • Inert Setup: Flame-dry a 3-neck flask. Cool to -78°C (Dry ice/Acetone bath) under nitrogen flow.

  • Solvation: Dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Add

    
     (1.0 M solution in DCM, 4.0 eq ) dropwise via syringe.
    
    • Note: 1 eq per methoxy group + 1 eq for the carboxylic acid.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove cooling bath and allow to warm to Room Temperature (RT) overnight.

  • Quenching (High Risk):

    • Cool back to 0°C.

    • Dropwise addition of water (exothermic!).

  • Isolation:

    • The product is polar and may precipitate or remain in the aqueous phase.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Dry organic layer over

      
      , filter, and concentrate.[4]
      
  • Final Polish: Recrystallize from water (hot) or minimal methanol.

Part 3: The "Green" Protocol (Direct Route)

This method avoids toxic pyridine and halogenated solvents but requires strict temperature control to prevent decarboxylation of the vinyl group (forming vinylphenols).

Reagents:

  • 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

  • Malonic acid (1.2 eq)

  • Ammonium Bicarbonate (

    
    ) (0.4 eq)
    

Protocol:

  • Solid Phase Mixing: Grind the aldehyde, malonic acid, and ammonium bicarbonate together in a mortar until a fine powder is formed.

  • Heating: Transfer to a flask and heat to 140°C (oil bath).

    • Observation: The mixture will melt and bubble (

      
       evolution).
      
  • Duration: Maintain heat until bubbling ceases (approx. 1–2 hours).

  • Workup:

    • Cool the solid mass.

    • Dissolve in saturated Sodium Bicarbonate (

      
      ) solution (converts product to soluble carboxylate).
      
    • Wash with Ethyl Acetate (removes unreacted aldehyde/polymer).

    • Acidify aqueous layer with 6M HCl to pH 2.

    • Collect the precipitate.

Part 4: Visualization of Workflows

Reaction Mechanism & Pathway

This diagram illustrates the chemical transformation logic, highlighting the critical intermediate in the protected route.

SynthesisPathway Start 3,4,5-Trimethoxybenzaldehyde Inter Intermediate: 3,4,5-Trimethoxycinnamic Acid Start->Inter Knoevenagel Condensation (-CO2) Reagent1 Malonic Acid Pyridine/Piperidine Reagent1->Inter Product TARGET: 3,4,5-Trihydroxycinnamic Acid Inter->Product Demethylation (Hydrolysis) Reagent2 BBr3 (DCM) -78°C to RT Reagent2->Product

Caption: Step-wise synthesis via the protected route, isolating the stable trimethoxy intermediate.

Process Decision Flowchart

This diagram guides the researcher in choosing the correct protocol and handling critical control points.

ProcessFlow Start Select Starting Material RouteA Route A: Trimethoxybenzaldehyde Start->RouteA RouteB Route B: Trihydroxybenzaldehyde Start->RouteB StepA1 Reflux in Pyridine/Piperidine (Doebner Modification) RouteA->StepA1 CheckA Is CO2 evolution complete? StepA1->CheckA CheckA->StepA1 No StepA2 Isolate Intermediate (Acid Precipitation) CheckA->StepA2 Yes StepA3 Demethylation (BBr3/DCM) *Inert Atmosphere Required* StepA2->StepA3 Final Final Product Purification (Recrystallization H2O/EtOH) StepA3->Final StepB1 Solid State Reaction (NH4HCO3, 140°C) RouteB->StepB1 RiskB Risk: Polymerization/Oxidation StepB1->RiskB RiskB->Final

Caption: Decision matrix comparing the multi-step high-purity route vs. the single-step green route.

Part 5: Analytical Data & Validation

To validate the synthesis, compare your product against these standard parameters.

Parameter3,4,5-Trimethoxycinnamic Acid (Intermediate)3,4,5-Trihydroxycinnamic Acid (Final)
Appearance White to off-white crystalsLight beige/yellow powder (oxidizes in air)
Melting Point 126–128 °C200–202 °C (Decomposes)
Solubility Soluble in DCM, EtOAcSoluble in MeOH, Water (Hot); Insoluble in DCM
1H NMR (DMSO-d6)

3.8 (s, 9H, -OMe)
Absence of -OMe peak at 3.8 ppm
Key Shift Vinyl protons (d, J=16Hz) presentVinyl protons retained; Phenolic -OH broad

References

  • Knoevenagel Condensation (Green/Solvent-Free)

    • Schijndel, J., et al. (2017).[5] "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews.

  • Demethyl

    
    ): 
    
    • McOmie, J. F. W., et al. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron.
  • Doebner Modification (Classic Pyridine Method)

    • Vogel, A.I. Textbook of Practical Organic Chemistry. "Cinnamic Acid Synthesis."
  • Synthesis of 3,4,5-Trimethoxycinnamic Acid

    • Pawar, H.S., et al. (2016).[5][6] "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation."[5][7] New Journal of Chemistry.

Sources

A Guide to the Biosynthesis of 3,4,5-Trihydroxycinnamic Acid: From Core Metabolism to a Specialized Phenylpropanoid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,4,5-Trihydroxycinnamic acid, a hydroxylated derivative of cinnamic acid, is a plant secondary metabolite noted for its significant biological activities, including anti-inflammatory and neuroprotective properties.[1] Its biosynthesis is intrinsically linked to the central carbon metabolism of plants and microorganisms, originating from the shikimate pathway and branching from the general phenylpropanoid pathway.[2][3] This technical guide provides a comprehensive overview of the biosynthetic route to 3,4,5-trihydroxycinnamic acid. We will dissect the foundational pathways, propose the key enzymatic steps responsible for its unique hydroxylation pattern, and provide an experimental framework for pathway validation. This document is intended for researchers in metabolic engineering, natural product chemistry, and drug development seeking a deep, mechanistic understanding of how this specialized molecule is synthesized in nature.

The Foundational Pathways: Shikimate and Phenylpropanoid Metabolism

The journey to 3,4,5-trihydroxycinnamic acid begins with primary metabolism. Two core pathways, the shikimate pathway and the general phenylpropanoid pathway, work in concert to provide the necessary aromatic precursors.[4][5]

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[6][7] This pathway is essential in plants, bacteria, fungi, and algae, but is absent in animals, making the aromatic amino acids essential dietary components for them.[8]

The key stages of the pathway are:

  • Condensation: PEP and E4P are condensed to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[5]

  • Cyclization: DAHP is converted to the first carbocyclic intermediate, 3-dehydroquinate (DHQ).[9]

  • Dehydration & Reduction: DHQ is dehydrated to 3-dehydroshikimate (DHS), which is then reduced to shikimate, the pathway's namesake.[6]

  • Phosphorylation & Condensation: Shikimate is phosphorylated to shikimate-3-phosphate, which then reacts with another molecule of PEP to yield 5-enolpyruvylshikimate-3-phosphate (EPSP).[7]

  • Final Step: EPSP is converted to chorismate, the branch-point intermediate.[6][9]

The General Phenylpropanoid Pathway: Building the C6-C3 Scaffold

The general phenylpropanoid pathway utilizes the aromatic amino acid L-phenylalanine, supplied by the shikimate pathway, to generate a vast array of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids.[2][3][10]

The pathway is initiated by the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[11] This step is a critical regulatory point, committing carbon flux from primary metabolism to the thousands of downstream phenylpropanoid compounds.[2] The product, trans-cinnamic acid, is the parent C6-C3 scaffold upon which subsequent modifications occur.[5]

Proposed Biosynthetic Route to 3,4,5-Trihydroxycinnamic Acid

While the upstream pathways are well-established, the precise enzymatic steps leading to the 3,4,5-trihydroxy substitution pattern on the cinnamic acid backbone are less defined. Based on known enzymatic reactions within the phenylpropanoid pathway, the most chemically and biologically plausible route proceeds through the hydroxylation of key C6-C3 intermediates.

The core of this process involves a series of hydroxylation reactions catalyzed by cytochrome P450-dependent monooxygenases (CYP450s). These enzymes introduce hydroxyl groups onto the aromatic ring, progressively building the final structure.

  • Step 1: Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is first hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by C4H, a well-characterized CYP450.[5]

  • Step 2: p-Coumarate 3'-Hydroxylase (C3'H): The resulting p-coumaric acid serves as a substrate for C3'H, which installs a second hydroxyl group at the 3-position, producing caffeic acid (3,4-dihydroxycinnamic acid).[12] Caffeic acid is a central intermediate in phenylpropanoid metabolism.

  • Step 3 (Proposed): Caffeate 5-Hydroxylase (C5H): The final and defining step is the proposed hydroxylation of caffeic acid at the 5-position to yield 3,4,5-trihydroxycinnamic acid. This reaction is likely catalyzed by a specific CYP450 monooxygenase, functionally a Caffeate 5-Hydroxylase . This enzyme's activity is analogous to that of Ferulate 5-Hydroxylase (F5H), an enzyme known to hydroxylate ferulic acid and coniferaldehyde at the C5 position during lignin biosynthesis.[12] It is therefore highly probable that an F5H homolog or a related CYP450 with broader substrate specificity is responsible for this conversion.

The overall proposed pathway is visualized in the diagram below.

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_final_step Proposed Final Step PEP PEP + E4P Chorismate Chorismate PEP->Chorismate 7 steps Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid (3,4-Dihydroxycinnamic Acid) p_Coumaric_Acid->Caffeic_Acid C3'H THC 3,4,5-Trihydroxycinnamic Acid Caffeic_Acid->THC C5H (putative) (e.g., F5H homolog)

Caption: Proposed biosynthesis of 3,4,5-Trihydroxycinnamic acid.

Key Biosynthetic Enzymes

The synthesis of 3,4,5-trihydroxycinnamic acid relies on a cascade of enzymes, primarily from the lyase and oxidoreductase (specifically, CYP450) families. The properties of these key enzymes are summarized below.

Enzyme NameAbbreviationEC NumberSubstrate(s)Product
Phenylalanine Ammonia-LyasePAL4.3.1.24L-Phenylalaninetrans-Cinnamic acid + NH₃
Cinnamate 4-HydroxylaseC4H1.14.14.91trans-Cinnamic acid, NADPH, O₂p-Coumaric acid, NADP⁺, H₂O
p-Coumarate 3'-HydroxylaseC3'H1.14.14.96p-Coumaric acid, NADPH, O₂Caffeic acid, NADP⁺, H₂O
Caffeate 5-Hydroxylase (Putative) C5H N/A Caffeic acid, NADPH, O₂ 3,4,5-Trihydroxycinnamic acid

Experimental Protocol: Validation of the Putative C5-Hydroxylation Step

To validate the proposed final biosynthetic step, a candidate C5H enzyme (e.g., a known Ferulate 5-Hydroxylase or a homologous CYP450 identified through genomic analysis) must be functionally characterized. The following protocol outlines a standard workflow for heterologous expression in yeast and subsequent in vitro enzymatic assay.

Objective: To determine if a candidate CYP450 enzyme can convert caffeic acid to 3,4,5-trihydroxycinnamic acid.

System: Saccharomyces cerevisiae (yeast) microsome expression system. Yeast is an ideal host for expressing plant CYP450s as it is a eukaryote with the necessary endoplasmic reticulum membrane system for proper protein folding and integration.

Methodology
  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequence of the candidate C5H gene from plant cDNA using PCR with high-fidelity polymerase.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

    • Co-transform the expression vector into a suitable yeast strain (e.g., WAT11) that overexpresses a plant Cytochrome P450 Reductase (CPR), which is essential for providing electrons to the CYP450.

    • Confirm the sequence of the construct via Sanger sequencing.

  • Yeast Culture and Protein Expression:

    • Grow a starter culture of the transformed yeast overnight in selective synthetic complete medium containing glucose.

    • Inoculate a larger volume of selective medium with the starter culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression by pelleting the cells, washing, and resuspending in medium containing galactose instead of glucose.

    • Incubate for 16-24 hours at a lower temperature (e.g., 28°C) to facilitate proper protein folding.

  • Microsome Isolation:

    • Harvest the induced yeast cells by centrifugation.

    • Wash the cell pellet with a chilled Tris-EDTA buffer.

    • Resuspend the cells in a lysis buffer containing protease inhibitors.

    • Lyse the cells mechanically using glass beads and vigorous vortexing.

    • Perform a differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction (containing the expressed enzyme).

    • Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford assay).

  • In Vitro Enzyme Assay:

    • Prepare reaction mixtures in microcentrifuge tubes. A typical 100 µL reaction includes:

      • Phosphate buffer (100 mM, pH 7.4)

      • Microsomal protein (50-100 µg)

      • Substrate: Caffeic acid (e.g., 200 µM final concentration, from a DMSO stock)

      • NADPH regenerating system (or 1 mM NADPH)

    • Set up control reactions: a "no enzyme" control (using microsomes from a yeast strain with an empty vector) and a "no NADPH" control.

    • Pre-incubate the mixture for 5 minutes at 30°C.

    • Initiate the reaction by adding NADPH.

    • Incubate for 1-2 hours at 30°C with gentle shaking.

    • Stop the reaction by adding an equal volume of acidified methanol or ethyl acetate to precipitate protein and extract the metabolites.

  • Product Analysis by HPLC:

    • Centrifuge the quenched reaction tubes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample using a Reverse-Phase HPLC system (e.g., C18 column) with a UV detector.

    • Use a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor for the appearance of a new peak in the experimental sample that is absent in the controls.

    • Compare the retention time and UV spectrum of the new peak with an authentic standard of 3,4,5-trihydroxycinnamic acid.

    • For unambiguous identification, collect the peak and analyze by LC-MS/MS to confirm the molecular weight and fragmentation pattern.

Workflow_Diagram cluster_molecular Molecular Biology cluster_expression Protein Expression & Isolation cluster_assay Enzymatic Assay & Analysis PCR 1. PCR Amplify Candidate Gene Clone 2. Clone into Yeast Vector PCR->Clone Transform 3. Transform into Yeast (with CPR) Clone->Transform Induce 4. Induce Expression with Galactose Transform->Induce Harvest 5. Harvest Cells Induce->Harvest Isolate 6. Isolate Microsomes (Ultracentrifugation) Harvest->Isolate Assay 7. In Vitro Assay (Microsomes + Caffeic Acid + NADPH) Isolate->Assay Extract 8. Quench & Extract Metabolites Assay->Extract HPLC 9. Analyze by HPLC-UV Extract->HPLC LCMS 10. Confirm by LC-MS/MS HPLC->LCMS

Caption: Experimental workflow for functional validation of a candidate C5H enzyme.

Conclusion and Future Outlook

The biosynthesis of 3,4,5-trihydroxycinnamic acid is a prime example of how plants expand their chemical diversity by adding specific modifications to core metabolic scaffolds. The pathway originates from the well-understood shikimate and phenylpropanoid pathways, culminating in a proposed, highly plausible C5-hydroxylation of caffeic acid. While the enzymes responsible for the upstream steps (PAL, C4H, C3'H) are known, the definitive identification and characterization of the Caffeate 5-Hydroxylase remains a key area for future research. The discovery and engineering of this enzyme could enable the high-level microbial production of 3,4,5-trihydroxycinnamic acid and its derivatives, providing a sustainable source for pharmaceutical and nutraceutical applications.

References

  • Del Mondo A., Smerilli A., Ambrosino L., Albini A., Noonan D.M., et al. (2021). Insights into the biosynthesis pathway of phenolic compounds in microalgae. Crit Rev Biotechnol., 41(2).
  • Werner, R. A., et al. (2004). Phenylpropanoid Biosynthesis: Invited Review.
  • Pfimlin, K. F., et al. (2023).
  • Kim, W. Y., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnol Rep, 9, 269–278.
  • Clifford, M. N. (2012). Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids. Journal of Agricultural and Food Chemistry.
  • Kim, M. S., et al. (2013). Production of hydroxycinnamoyl-shikimates and chlorogenic acid in Escherichia coli. PMC.
  • Wikipedia contributors. (2024).
  • Koirala, N., et al. (2022).
  • Ninkuu, V., et al. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers.
  • Alder BioInsights. (2024).
  • Haslam, E.
  • González-Ceballos, L., et al. (2023). Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials. Springer.
  • Gosset, G. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers.
  • Lee, J. W., et al. (2012).
  • González-Ceballos, L., et al. (2023). Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials. Request PDF.

Sources

Spectroscopic data for 3,4,5-Trihydroxycinnamic acid (NMR, IR, UV-Vis)

[1][2][3]

Executive Summary

3,4,5-Trihydroxycinnamic acid (3,4,5-tHCA) is a critical phenylpropanoid metabolite structurally bridging the cinnamic acid and gallic acid families. Characterized by a highly oxygenated aromatic core, it exhibits potent antioxidant capacity and serves as a precursor in the biosynthesis of complex lignins and polyphenols. This technical guide provides a rigorous spectroscopic reference for researchers, detailing the specific NMR, IR, and UV-Vis signatures required for definitive structural validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

ParameterData
IUPAC Name (2E)-3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid
Common Names 3,4,5-Trihydroxycinnamic acid; Normacrogol
CAS Registry Number 6093-59-0
Molecular Formula C

H

O

Molecular Weight 196.16 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in Methanol, Ethanol, DMSO; slightly soluble in water
pKa Values pKa


4.5 (COOH), pKa


8.5-9.0 (Phenolic OH)

Spectroscopic Characterization

UV-Visible Spectroscopy

The electronic absorption spectrum of 3,4,5-tHCA is dominated by

  • Solvent: Methanol (MeOH)

  • Key Absorption Band (

    
    ): 325 – 330 nm  (Band I, cinnamoyl conjugation)
    
  • Secondary Band: ~230 – 240 nm (Band II, benzoyl system)

  • Extinction Coefficient (

    
    ): 
    
    
    18,000 – 22,000 M
    
    
    cm
    
    
    at
    
    
    .

Technical Insight: Under alkaline conditions (pH > 8), the deprotonation of the phenolic hydroxyl groups results in a further bathochromic shift to 340–360 nm and a hyperchromic effect, useful for pKa determination assays.

Fourier Transform Infrared (FT-IR) Spectroscopy

The IR spectrum validates the functional group integrity, specifically distinguishing the carboxylic acid moiety from the phenolic hydroxyls.

Wavenumber (cm

)
Vibration ModeAssignment
3200 – 3500 O-H Stretch (Broad)Multiple phenolic OH and carboxylic OH (H-bonded)
2800 – 3000 C-H StretchAromatic and vinylic C-H
1670 – 1690 C=O[1] Stretch

-unsaturated carboxylic acid carbonyl
1620 – 1635 C=C StretchAlkenyl double bond (conjugated)
1510 – 1600 C=C Ring StretchAromatic skeletal vibrations
1200 – 1300 C-O StretchPhenolic C-O and Carboxylic C-O
970 – 980 =C-H BendingTrans-alkene out-of-plane bending (Diagnostic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is provided for DMSO-


H NMR (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Note
12.10 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable)
8.80 – 9.20 Broad Singlet3HAr-OH Phenolic protons (3, 4, 5 positions)
7.38 Doublet (

Hz)
1HH-7 (

)
Vinylic proton adjacent to ring
6.65 Singlet2HH-2, H-6Aromatic protons (chemically equivalent)
6.18 Doublet (

Hz)
1HH-8 (

)
Vinylic proton adjacent to carbonyl

Interpretation: The large coupling constant (


 Hz) between H-7 and H-8 confirms the (E)-configuration (trans)  of the double bond. The singlet at 6.65 ppm indicates the symmetry of the 3,4,5-trihydroxy substitution pattern, rendering H-2 and H-6 equivalent.

C NMR (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Carbon AssignmentCarbon Type
168.2 C-9 (COOH)Carbonyl
146.1 C-3, C-5Aromatic C-OH (Meta)
145.2 C-7 (

)
Alkene CH
136.5 C-4Aromatic C-OH (Para)
125.1 C-1Aromatic C-Alkene
115.8 C-8 (

)
Alkene CH
107.5 C-2, C-6Aromatic CH

Experimental Protocols

Synthesis via Knoevenagel Condensation

This protocol utilizes a "green" modification of the Knoevenagel condensation, avoiding toxic pyridine/piperidine in favor of an amino acid catalyst, ensuring high purity for spectroscopic standards.

Reagents:

  • 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

  • Malonic acid[2][3][4]

  • L-Proline (Catalyst)[3]

  • Ethanol (Solvent)[5][3]

Workflow:

  • Dissolution: Dissolve 10 mmol of 3,4,5-trihydroxybenzaldehyde and 12 mmol of malonic acid in 15 mL of ethanol.

  • Catalysis: Add 1 mmol (10 mol%) of L-Proline.

  • Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor consumption of aldehyde by TLC (Mobile phase: Ethyl Acetate/Hexane 3:1).

  • Work-up: Cool the solution to room temperature. The product may precipitate spontaneously. If not, reduce volume by rotary evaporation and add cold water.

  • Purification: Filter the precipitate and wash with cold water/ethanol (9:1). Recrystallize from hot water or aqueous ethanol to obtain analytical grade 3,4,5-tHCA.

Sample Preparation for NMR
  • Drying: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    for 24 hours to remove residual water which can obscure phenolic signals.
  • Solvation: Weigh ~10 mg of 3,4,5-tHCA into a clean vial. Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Transfer: Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire

    
    H NMR with at least 16 scans and a relaxation delay (
    
    
    ) of 2-5 seconds to ensure integration accuracy of the acidic protons.

Visualization of Logic & Workflow

Diagram 1: Synthesis & Structural Verification Pathway

This diagram illustrates the logical flow from precursor selection to final spectroscopic validation.

SynthesisWorkflowcluster_ValidationValidation MetricsPrecursor3,4,5-TrihydroxybenzaldehydeReactionKnoevenagel Condensation(L-Proline/EtOH, Reflux)Precursor->ReactionReagentMalonic AcidReagent->ReactionProduct3,4,5-Trihydroxycinnamic Acid(Crude)Reaction->Product- CO2, - H2OPurificationRecrystallization(H2O/EtOH)Product->PurificationValidationSpectroscopic ValidationPurification->ValidationNMR1H NMR:Trans-alkene (J=16Hz)Symmetric Ring (s, 2H)Validation->NMRStructureIRFT-IR:C=O (1680 cm-1)OH (3300 cm-1)Validation->IRFunct. GroupsUVUV-Vis:Lambda max ~325 nmValidation->UVConjugation

Caption: Synthesis pathway from gallaldehyde to 3,4,5-tHCA with integrated spectroscopic validation checkpoints.

Diagram 2: Spectroscopic Logic for Identification

This diagram details the decision-making process when interpreting spectral data to confirm the identity of 3,4,5-tHCA.

SpectralLogicStartUnknown Sample SpectrumUV_CheckCheck UV-Vis (MeOH)Start->UV_CheckIR_CheckCheck FT-IRStart->IR_CheckNMR_CheckCheck 1H NMR (DMSO-d6)Start->NMR_CheckUV_ResultLambda max ~ 325-330 nm?UV_Check->UV_ResultUV_ConfirmConsistent withHydroxycinnamic ScaffoldUV_Result->UV_ConfirmYesFinalIdentity Confirmed:3,4,5-Trihydroxycinnamic AcidUV_Confirm->FinalIR_ResultC=O ~1680 & OH ~3300?IR_Check->IR_ResultIR_ConfirmConfirm Acid & PhenolIR_Result->IR_ConfirmYesIR_Confirm->FinalNMR_VinylDoublets J=16Hz(6.2 & 7.4 ppm)?NMR_Check->NMR_VinylNMR_AromSinglet (2H) ~6.65 ppm?NMR_Vinyl->NMR_AromYesNMR_ConfirmConfirm Trans-Geometry& 3,4,5-SubstitutionNMR_Arom->NMR_ConfirmYesNMR_Confirm->Final

Caption: Logical decision tree for confirming 3,4,5-tHCA identity using multi-modal spectroscopy.

References

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Peyrot, C., et al. (2020).[3] Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules, 25(16), 3636. Retrieved from [Link]

  • Gryko, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Materials, 14(20), 6003. Retrieved from [Link]

  • Surendran, G., et al. (2019). Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens. Journal of Chemical and Pharmaceutical Research, 11(9), 37-44. Retrieved from [Link]

3,4,5-Trihydroxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: Beyond the Phenolic Backbone

3,4,5-Trihydroxycinnamic acid, a derivative of caffeic acid, is a phenolic compound of significant interest within the drug discovery and development landscape. While its structural relatives have been extensively studied, this particular molecule presents a unique profile of potent anti-inflammatory and antioxidant activities. This guide provides an in-depth technical overview of 3,4,5-Trihydroxycinnamic acid, designed for researchers and professionals in the field. We will delve into its fundamental properties, explore its mechanism of action with a focus on key inflammatory signaling pathways, and provide validated experimental protocols for its investigation.

Core Compound Identification and Properties

Precise identification and understanding of a compound's physicochemical properties are foundational to any research endeavor. These parameters dictate its handling, formulation, and interpretation of biological data.

PropertyValueSource(s)
CAS Number 6093-59-0[1]
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol [1]
IUPAC Name (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Synonyms 3-(3,4,5-Trihydroxyphenyl)-2-propenoic acid[1]
Appearance Light Beige to Beige Solid[2]
Melting Point 185-188°C[2]
Boiling Point 501.5°C at 760 mmHg[2]
Density 1.63 g/cm³[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Store at <+8°C in a dry and dark place.[1]

Mechanism of Action: A Dual Modulator of Inflammatory Signaling

The primary therapeutic potential of 3,4,5-Trihydroxycinnamic acid lies in its robust anti-inflammatory properties.[3] This activity is not the result of a single interaction but rather a sophisticated modulation of two central signaling cascades: the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Pro-inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4][5]

3,4,5-Trihydroxycinnamic acid has been shown to effectively suppress this pathway. Studies in RAW 264.7 macrophages and other cell lines demonstrate that treatment with the compound prevents the degradation of IκBα.[6] This action keeps NF-κB locked in the cytoplasm, thereby inhibiting the production of a suite of pro-inflammatory cytokines and mediators. The mechanism also involves the suppression of upstream kinases like AKT and ERK, which are crucial for NF-κB activation.[3][7]

Activation of the Nrf2 Antioxidant Pathway

Complementing its direct anti-inflammatory action, 3,4,5-Trihydroxycinnamic acid also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, upon stimulation by compounds like 3,4,5-Trihydroxycinnamic acid, Nrf2 is stabilized, phosphorylated, and translocates to the nucleus.[8]

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes. Key among these are heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] The upregulation of these antioxidant enzymes helps to mitigate the oxidative stress that often accompanies and exacerbates inflammation.[7] The activation of Nrf2 by 3,4,5-Trihydroxycinnamic acid has been linked to the p38 MAPK, Akt, and PKC signaling pathways.[2][9]

G LPS LPS / TNF-α IKK IKK Activation LPS->IKK Activates THCA 3,4,5-Trihydroxy- cinnamic acid THCA->IKK Inhibits p38 p38 / Akt / PKC THCA->p38 Activates Ikb p-IκBα Degradation IKK->Ikb NFkB NF-κB Nuclear Translocation Ikb->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Cytokines Induces Transcription Nrf2_act Nrf2 Activation & Nuclear Translocation p38->Nrf2_act ARE Antioxidant Response Element (ARE) Binding Nrf2_act->ARE HO1 Antioxidant Genes (HO-1, NQO1) ARE->HO1 Induces Transcription

Caption: Dual regulatory mechanism of 3,4,5-Trihydroxycinnamic acid.

Experimental Protocols: Investigating Anti-inflammatory Effects

The following protocols provide a validated framework for assessing the anti-inflammatory activity of 3,4,5-Trihydroxycinnamic acid in a macrophage cell model. The murine macrophage cell line RAW 264.7 is a well-established and appropriate model for these studies.

Part 1: Cell Culture and Treatment
  • Cell Maintenance : Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding : Seed RAW 264.7 cells into appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blot/RT-qPCR) at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

  • Pre-treatment : The following day, replace the medium with fresh medium containing various concentrations of 3,4,5-Trihydroxycinnamic acid (dissolved in a vehicle like DMSO; ensure final DMSO concentration is non-toxic, typically <0.1%). Incubate for 1-2 hours.

  • Inflammatory Challenge : Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation : Incubate the plates for the desired time period based on the downstream analysis (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine secretion).

Part 2: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol outlines the quantification of TNF-α in the cell culture supernatant.

  • Sample Collection : After the 24-hour incubation, carefully collect the cell-free supernatants from the 24-well plate. Centrifuge at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[4]

  • ELISA Procedure : Use a commercial Mouse TNF-α ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:

    • Add 100 µL of standards and collected supernatants to wells pre-coated with a capture antibody. Incubate for 90 minutes at 37°C.[3]

    • Wash the plate 2-3 times with the provided wash buffer.[3]

    • Add 100 µL of a biotin-labeled detection antibody to each well. Incubate for 60 minutes at 37°C.[3]

    • Wash the plate 3-5 times.

    • Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C.[3]

    • Wash the plate 5 times.

    • Add 90 µL of TMB substrate and incubate in the dark at 37°C for approximately 15-20 minutes.[4]

    • Stop the reaction by adding 50 µL of stop solution.[4]

  • Data Acquisition : Immediately read the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

Part 3: Analysis of NF-κB Pathway Proteins (Western Blot)

This protocol details the detection of phosphorylated NF-κB p65.

  • Lysate Preparation : After a 30-minute LPS stimulation, place the 6-well plate on ice. Wash cells twice with ice-cold PBS.[6][7]

  • Lysis : Add 150-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

  • Homogenization : Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]

  • Protein Quantification : Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis : Load the samples onto an SDS-PAGE gel (e.g., 10%) and run until adequate separation is achieved.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[2]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-NF-κB p65, diluted in blocking buffer according to the manufacturer's recommendation.[2]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection : Wash the membrane again as in step 10. Apply an ECL chemiluminescent substrate and visualize the bands using a digital imager.[2] Normalize band intensity to a loading control like β-actin or GAPDH.

Part 4: Analysis of Pro-inflammatory Gene Expression (RT-qPCR)

This protocol describes the quantification of IL-6 mRNA levels.

  • RNA Extraction : Following a 4-6 hour LPS stimulation, lyse the cells in the 6-well plate directly with 1 mL of a TRIzol-like reagent.

  • RNA Isolation : Isolate total RNA according to the reagent manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.

  • RNA Quantification and Quality Control : Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis : Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR) :

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for IL-6 (and a housekeeping gene like GAPDH), and the synthesized cDNA.

    • Perform the qPCR using a real-time PCR system with cycling conditions such as: 95°C for 1-3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30-60s.

  • Data Analysis : Calculate the relative expression of IL-6 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the LPS-only control.

Conclusion and Future Directions

3,4,5-Trihydroxycinnamic acid is a compelling molecule with well-defined anti-inflammatory and antioxidant activities, primarily through the dual modulation of NF-κB and Nrf2 signaling pathways. Its potential as a lead compound for the development of therapeutics for inflammatory disorders is significant. The protocols detailed in this guide provide a robust starting point for researchers aiming to explore its efficacy and further elucidate its molecular interactions. Future research should focus on its pharmacokinetic and pharmacodynamic properties in in vivo models to bridge the gap between cellular activity and potential clinical application.

References

  • Oh, J. H., Park, J. W., Min, J. H., Hwang, D., Seo, J. Y., Lee, H. J., Ahn, K. S., Lee, J. W., Oh, S. R., Kim, S. M., & Chun, W. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular medicine reports, 24(1), 509. [Link]

  • Lee, J. W., Lee, J. H., Kim, J. H., Kim, Y. S., & Chun, W. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & therapeutics, 21(1), 60–65. [Link]

  • Korea Science. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics. [Link]

  • SciSpace. NF-κB Signaling Pathway Diagram. [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. [Link]

  • Mechanobiology Institute, National University of Singapore. (2024, March 18). What is the NF-κB pathway?. [Link]

  • Oh, J. H., et al. (2021). 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. Molecular Medicine Reports. [Link]

  • Oh, J. H., et al. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. PubMed. [Link]

  • Kim, S. I., et al. (2014). 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo. Molecular and Cellular Biochemistry. [Link]

  • Park, J. Y., et al. (2020). 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced Inflammatory Response by Increasing SIRT1 Expression in Human Umbilical Vein Endothelial Cells. Journal of Vascular Research. [Link]

  • Lee, J. W., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. PubMed. [Link]

  • Lee, J. Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

Sources

A Technical Guide to the Isolation and Discovery of 3,4,5-Trihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid is a phenolic compound belonging to the hydroxycinnamic acid family. These compounds are secondary metabolites in plants, playing crucial roles in defense mechanisms and structural integrity.[1] With a chemical structure characterized by a phenyl group substituted with three hydroxyl groups and a propenoic acid side chain, 3,4,5-Trihydroxycinnamic acid exhibits significant antioxidant potential and is a subject of growing interest in pharmacological research. This guide provides an in-depth exploration of the discovery, biosynthesis, and a detailed, field-proven methodology for the isolation and characterization of this compound.

While the historical discovery of 3,4,5-Trihydroxycinnamic acid is not as prominently documented as that of its close relative, gallic acid, its presence and biological significance are increasingly recognized. Its methylated derivative, 3,4,5-trimethoxycinnamic acid, has been identified as an active constituent in the roots of Polygala tenuifolia, a plant used in traditional medicine.[2][3] This suggests that Polygala tenuifolia and other related species may be promising natural sources for the target compound.

Biosynthesis of 3,4,5-Trihydroxycinnamic Acid

The biosynthesis of 3,4,5-Trihydroxycinnamic acid occurs via the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[4] This pathway begins with the aromatic amino acid phenylalanine, which is converted to cinnamic acid. Through a series of hydroxylation and methylation reactions, a variety of hydroxycinnamic acids are produced.

The biosynthesis of 3,4,5-Trihydroxycinnamic acid is believed to follow a similar pathway to other well-known hydroxycinnamic acids like caffeic and ferulic acid. The core C6-C3 skeleton is derived from phenylalanine, and subsequent enzymatic modifications of the aromatic ring lead to the final product.

Biosynthesis of 3,4,5-Trihydroxycinnamic Acid cluster_key Enzyme Key Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H 5-Hydroxyferulic Acid 5-Hydroxyferulic Acid Caffeic Acid->5-Hydroxyferulic Acid F5H 3,4,5-Trihydroxycinnamic Acid 3,4,5-Trihydroxycinnamic Acid Caffeic Acid->3,4,5-Trihydroxycinnamic Acid Hydroxylation Sinapic Acid Sinapic Acid 5-Hydroxyferulic Acid->Sinapic Acid COMT PAL Phenylalanine Ammonia-Lyase C4H Cinnamate 4-Hydroxylase C3H p-Coumarate 3-Hydroxylase F5H Ferulate 5-Hydroxylase COMT Caffeic Acid O-Methyltransferase

Caption: Generalized Phenylpropanoid Pathway Leading to Hydroxycinnamic Acids.

Natural Occurrence

3,4,5-Trihydroxycinnamic acid and its derivatives are found in various plant species. As previously mentioned, the presence of 3,4,5-trimethoxycinnamic acid in Polygala tenuifolia strongly suggests that this plant is a viable source for the unmethylated form.[2][5][6] The genus Polygala is known to produce a diverse range of secondary metabolites, including oligosaccharide esters, saponins, and xanthones.[5][7]

Other potential sources include plants from the Combretum and Terminalia genera, which are known to be rich in phenolic acids and other bioactive compounds.[8][9] However, the concentration of 3,4,5-Trihydroxycinnamic acid can vary significantly depending on the plant species, growing conditions, and the part of the plant being analyzed.

Isolation and Purification: A Representative Protocol

The following is a detailed, step-by-step protocol for the isolation and purification of 3,4,5-Trihydroxycinnamic acid from a plant source, such as the roots of Polygala tenuifolia. This protocol is a composite of established methods for the extraction of phenolic compounds and should be optimized based on the specific plant material and available laboratory equipment.[10][11][12]

Step 1: Preparation of Plant Material
  • Harvesting and Drying: Collect the desired plant material (e.g., roots of Polygala tenuifolia). Clean the material to remove any soil or debris.

  • Grinding: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Step 2: Solvent Extraction
  • Maceration: Suspend the powdered plant material in a suitable solvent, such as methanol or a methanol/water mixture (e.g., 80% methanol), at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitation: Stir the mixture at room temperature for 24-48 hours to allow for the extraction of phenolic compounds.

  • Filtration: Separate the extract from the solid plant material by vacuum filtration.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Solvent Partitioning (Fractionation)
  • Liquid-Liquid Extraction: Dissolve the crude extract in water and perform a series of liquid-liquid extractions with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Fraction Collection: Collect each solvent fraction separately. Phenolic acids like 3,4,5-Trihydroxycinnamic acid are typically enriched in the ethyl acetate and n-butanol fractions due to their moderate polarity.

Step 4: Chromatographic Purification
  • Column Chromatography: Pack a glass column with silica gel or Sephadex LH-20 as the stationary phase.

  • Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform to methanol can be used for silica gel chromatography.

  • Fraction Collection and Analysis: Collect the eluting fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

Step 5: High-Performance Liquid Chromatography (HPLC)
  • Preparative HPLC: For final purification, use a preparative HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase for the separation of phenolic acids is a gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

  • Injection and Collection: Inject the semi-purified fraction from the column chromatography step and collect the peak corresponding to 3,4,5-Trihydroxycinnamic acid.

  • Purity Check: Analyze the purity of the isolated compound using analytical HPLC.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Fractions Ethyl Acetate / n-Butanol Fraction Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) Fractions->Column_Chromatography Semi_Purified Semi-Purified Fractions Column_Chromatography->Semi_Purified HPLC Preparative HPLC (C18 Column) Semi_Purified->HPLC Pure_Compound Pure 3,4,5-Trihydroxycinnamic Acid HPLC->Pure_Compound

Caption: Workflow for the Isolation of 3,4,5-Trihydroxycinnamic Acid.

Structural Elucidation and Characterization

Once isolated, the identity and purity of 3,4,5-Trihydroxycinnamic acid must be confirmed using a combination of spectroscopic techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides preliminary information about the presence of a phenolic compound. Hydroxycinnamic acids typically exhibit two major absorption bands in the UV region: one at a shorter wavelength (around 280-290 nm) and another at a longer wavelength (around 310-330 nm), corresponding to the benzoyl and cinnamoyl systems, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing phenolic compounds. In negative ion mode, 3,4,5-Trihydroxycinnamic acid is expected to show a deprotonated molecule [M-H]⁻ at m/z 195.03.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Common fragmentation pathways for hydroxycinnamic acids include the loss of CO₂ (44 Da) and water (18 Da).[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum of 3,4,5-Trihydroxycinnamic acid would be expected to show signals corresponding to the aromatic protons and the protons of the propenoic acid side chain. The coupling constants of the vinylic protons can confirm the trans configuration, which is the most common isomer in nature.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the vinylic carbons, and the carbons of the aromatic ring.

Table 1: Predicted Spectroscopic Data for 3,4,5-Trihydroxycinnamic Acid

TechniqueExpected Data
UV-Vis λmax ~290 nm and ~320 nm
MS (ESI-) [M-H]⁻ at m/z 195.03
¹H NMR Signals for aromatic protons (2H), vinylic protons (2H), and hydroxyl protons.
¹³C NMR Signals for 9 distinct carbons, including a carbonyl carbon (~170 ppm).

Note: The exact chemical shifts in NMR are dependent on the solvent used.

Conclusion

The isolation and characterization of 3,4,5-Trihydroxycinnamic acid present a valuable opportunity for the discovery of new bioactive compounds. While its discovery is not as well-chronicled as other phenolic acids, its presence in medicinal plants like Polygala tenuifolia suggests a rich area for future research. The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate, purify, and characterize this promising molecule, paving the way for further investigation into its pharmacological properties and potential applications in drug development.

References

  • Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. (2022). Molecules, 27(23), 8434. [Link]

  • Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry. (2018). Journal of Food and Drug Analysis, 26(2), 649-657. [Link]

  • UPLC Quantitative Analysis of Multi-Components by Single Marker and Quality Evaluation of Polygala tenuifolia Wild. Extracts. (2017). Molecules, 22(12), 2274. [Link]

  • Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography- tandem mass spectrometry and gas ch. (2017). Journal of Food and Drug Analysis, 26(2), 649-657. [Link]

  • Pharmacology of polygala tenuifolia and its significance in traditional Chinese medicine. (2023). World Journal of Pharmaceutical Research, 12(12), 1056-1069. [Link]

  • Bioactive compounds from ten species of the genus Combretum: Review. (2021). International Journal of Chemical Science, 5(1), 18-30. [Link]

  • Phytochemical screening, phenolic and flavonoid contents, antioxidant and cytogenotoxicity activities of Combretum leprosum Mart. (Combretaceae). (2021). Pharmaceutical Biology, 59(1), 126-135. [Link]

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (2018). Molecules, 23(10), 2529. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Process for isolating phenolic compounds. (2004).
  • Phenol extraction protocol? (2016). ResearchGate. [Link]

  • Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. (2013). Bioorganic & Medicinal Chemistry, 21(6), 1549-1556. [Link]

  • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (2020). Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-11. [Link]

  • Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids. (2012). Journal of Agricultural and Food Chemistry, 60(36), 9267-9294. [Link]

  • Synthesis of Hydroxycinnamate Derivatives and Characterization of Bioactivity as Radical Scavengers and α-Glucosidase Inhibitors. (2018). Western Michigan University ScholarWorks at WMU. [Link]

  • Fragmentation Characteristics of Hydroxycinnamic Acids in ESI-MS n by Density Functional Theory. (2017). Journal of Mass Spectrometry, 52(7), 427-433. [Link]

  • 2,4,5-Trihydroxycinnamic acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (2019). Nutrients, 11(10), 2151. [Link]

  • Isolation of flavonoids from the aerial parts of Polygala tenuifolia Willd. and their antioxidant activities. (2016). Journal of Chinese Pharmaceutical Sciences, 25(10), 753-758. [Link]

  • Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. (2022). Molecules, 27(23), 8434. [Link]

  • Hydroxycinnamic acids. (2015). Tuscany Diet. [Link]

  • 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. (2024). Biochemical Pharmacology, 230(Pt 3), 116622. [Link]

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. (2015). Journal of the Brazilian Chemical Society, 26(8), 1646-1654. [Link]

  • 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor | Request PDF. (2024). ResearchGate. [Link]

  • 3,4,5-Trimethoxycinnamic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. (2021). ResearchGate. [Link]

  • (PDF) Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017). ResearchGate. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. (2013). Molecules, 18(7), 8410-8433. [Link]

  • A systematic review on the neuropharmacological activities of Oligosaccharide ester in Polygalae Radix. (2021). TMR Modern Herbal Medicine, 4(1), 7. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3,4,5-Trihydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4,5-Trihydroxycinnamic acid (THCA), a derivative of caffeic acid, is a phenolic compound of significant interest in the fields of pharmacology, biochemistry, and materials science.[1] Its robust antioxidant and anti-inflammatory properties have positioned it as a compelling candidate for therapeutic development.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of 3,4,5-Trihydroxycinnamic acid, offering a foundational understanding for researchers and drug development professionals. We will delve into its structural attributes, spectroscopic signature, and key biological activities, underpinned by established experimental methodologies.

Core Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both biological and chemical systems. For 3,4,5-Trihydroxycinnamic acid, these characteristics are pivotal to its function.

Chemical Structure and Identifiers
  • IUPAC Name: (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid[]

  • Synonyms: 3-(3,4,5-Trihydroxyphenyl)-2-propenoic Acid, NSC 153688[]

  • CAS Number: 6093-59-0[3]

  • Molecular Formula: C₉H₈O₅[]

  • Molecular Weight: 196.16 g/mol []

PropertyValueSource
Melting Point 185-188°C[]
Boiling Point 501.5°C at 760 mmHg[]
Density 1.63 g/cm³[]
Appearance Light Beige to Beige Solid[]
Solubility Slightly soluble in DMSO and Methanol[]
pKa Between 4.0 and 4.5[4]

The acidity of hydroxycinnamic acids, with pKa values generally between 4.0 and 4.5, influences their light absorption patterns in solution based on pH.[4] At a pH below their pKa, they exist in an undissociated form, while at a higher pH, they are in a dissociated state.[4]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and quantification of 3,4,5-Trihydroxycinnamic acid.

UV-Vis Spectroscopy

In methanol, 3,4,5-Trihydroxycinnamic acid exhibits characteristic ultraviolet (UV) absorption maxima.[5] The specific wavelengths of maximum absorbance are crucial for its detection and quantification in various matrices. A study of cinnamic acid and its derivatives, including 3,4,5-tHCA, in methanol was conducted using a UV-Vis spectrophotometer in the wavelength range of 200–400 nm.[5]

Infrared (IR) Spectroscopy

The infrared spectrum of 3,4,5-Trihydroxycinnamic acid reveals key functional groups. The presence of a carboxylic acid is indicated by a very broad O-H stretch from 3300-2500 cm⁻¹.[6] The C=O stretch of the carboxylic acid is observed between 1760-1690 cm⁻¹.[6] Aromatic C-H stretches appear between 3100-3000 cm⁻¹, and C-C stretching in the aromatic ring is seen at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7] The C=C bond of the alkene group shows a stretching vibration in the region of 1680-1640 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 3,4,5-Trihydroxycinnamic acid. The NMR spectrum of its derivative, 3,4,5-Trimethoxycinnamic acid, in DMSO shows distinct chemical shifts that can be correlated to the protons and carbons in the molecule.[5] For 3,4,5-Trimethoxycinnamic acid, proton signals appear at approximately 12.07, 7.71, 6.79, 6.37, and 3.90 ppm.[8]

Antioxidant and Biological Activities

The therapeutic potential of 3,4,5-Trihydroxycinnamic acid is largely attributed to its potent antioxidant and anti-inflammatory effects.

Antioxidant Mechanism

The antioxidant capacity of hydroxycinnamic acids is generally enhanced by an increasing number of hydroxyl groups.[9] 3,4,5-Trihydroxycinnamic acid, with its pyrogallol moiety, demonstrates superior antioxidant activity in ABTS and DPPH assays compared to dihydroxy derivatives like caffeic acid.[9] It has shown stronger DPPH-radical scavenging activity than even ascorbic acid. This compound also inhibits xanthine oxidase, an enzyme involved in the production of reactive oxygen species, making it a promising candidate for treating conditions like gout.

Antioxidant_Mechanism THCA 3,4,5-Trihydroxycinnamic Acid (THCA) ROS Reactive Oxygen Species (ROS) THCA->ROS Scavenges XanthineOxidase Xanthine Oxidase THCA->XanthineOxidase Inhibits CellularProtection Cellular Protection THCA->CellularProtection Promotes OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Induces XanthineOxidase->ROS Produces HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions (Known Concentrations) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (Unknown Concentration) Prep_Sample->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection DAD Detection (e.g., 330 nm) Separation->Detection Chromatogram Generate Chromatograms Detection->Chromatogram Calibration Create Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration From Standards Quantification Quantify Analyte in Sample Chromatogram->Quantification From Sample Calibration->Quantification

Sources

In vitro vs in vivo effects of 3,4,5-Trihydroxycinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Bridging the In Vitro Potency and In Vivo Stability Gap

Executive Summary

3,4,5-Trihydroxycinnamic acid (THCA) represents a classic "Polarity Paradox" in pharmacological development. Structurally, it is a hydroxycinnamic acid (HCA) derivative characterized by a pyrogallol moiety (three adjacent hydroxyl groups) on a phenylpropanoid skeleton.

The Core Conflict:

  • In Vitro: THCA exhibits superior radical scavenging and enzyme inhibition (e.g., Xanthine Oxidase) compared to its di-hydroxy analog, Caffeic Acid.[1] The additional hydroxyl group lowers bond dissociation enthalpy (BDE), facilitating rapid Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

  • In Vivo: The same structural feature that drives potency—the electron-rich pyrogallol ring—renders the molecule highly susceptible to rapid Phase II metabolism (methylation via COMT and glucuronidation) and limits passive membrane permeability.

This technical guide dissects the mechanistic dichotomy of THCA, providing validated protocols for assessing its efficacy and strategies to overcome its pharmacokinetic limitations.

Part 1: Chemical Architecture & Molecular Dynamics

To understand the behavior of THCA, one must analyze its Structure-Activity Relationship (SAR) relative to Caffeic Acid.

FeatureCaffeic Acid (3,4-DHCA)3,4,5-Trihydroxycinnamic Acid (THCA)Pharmacological Impact of THCA
Moiety Catechol (2 -OH)Pyrogallol (3 -OH)Increased antioxidant capacity (lower BDE).
LogP ~1.15< 1.0 (Estimated)Decreased passive membrane permeability.
Metabolic Liability High (COMT targets 3-OH)Very High (COMT targets 3, 4, or 5-OH)Rapid clearance; short half-life (

).
pKa ~4.6~4.4Ionized at physiological pH, limiting cellular uptake.

Key Insight: The third hydroxyl group at the C5 position creates steric and electronic conditions that enhance direct ROS scavenging but exponentially increase the substrate affinity for Catechol-O-Methyltransferase (COMT), the primary metabolic bottleneck.

Part 2: In Vitro Efficacy – The Mechanistic Baseline

In controlled cellular environments, THCA acts as a potent anti-inflammatory agent via the Nrf2/HO-1 Axis . Unlike direct antioxidant scavenging (which is stoichiometric), Nrf2 activation triggers a catalytic, multi-enzyme defense system.

Mechanism of Action

THCA induces a mild "electrophilic stress" that modifies Keap1 (Kelch-like ECH-associated protein 1), preventing Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

Critical Pathway Visualization:

Nrf2_Pathway LPS LPS / ROS Stress p38 p38 MAPK LPS->p38 Activates THCA 3,4,5-THCA Keap1 Keap1 (Sensor) THCA->Keap1 Electrophilic Mod. THCA->p38 Phosphorylation Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Inhibits Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation p38->Nrf2_Cyto Dissociation ARE ARE Promoter Nrf2_Nucl->ARE Binding HO1 HO-1 / NQO1 ARE->HO1 Transcription Inflam Inflammation (NF-κB) HO1->Inflam Suppresses

Caption: THCA activates the cytoprotective Nrf2 pathway primarily via p38 MAPK phosphorylation, leading to HO-1 expression and suppression of NF-κB mediated inflammation.

Validated Protocol: Cell-Based Nrf2 Activation Assay

Target: Quantify THCA-induced Heme Oxygenase-1 (HO-1) expression in RAW 264.7 macrophages.

Reagents:

  • RAW 264.7 murine macrophages.

  • THCA (Purity >98%, dissolved in DMSO; final DMSO <0.1%).

  • LPS (Lipopolysaccharide, E. coli O111:B4).

  • Primary Antibody: Anti-HO-1 (Rabbit polyclonal).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h to reach 80% confluency.
    
  • Starvation: Replace media with serum-free DMEM for 2 hours to synchronize cell cycle.

  • Treatment (Dose-Response): Treat cells with THCA (0, 10, 30, 50

    
    M) for 1 hour  prior to LPS stimulation.
    
    • Control: Vehicle (DMSO).

    • Positive Control: Sulforaphane (5

      
      M).
      
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 18 hours .
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Readout: Western Blot normalized to

    
    -actin.
    
    • Validation Criteria: The 50

      
      M THCA group must show >3-fold increase in HO-1 band intensity vs. LPS-only control.
      
Part 3: The Translational Chasm – Pharmacokinetics[2]

The transition from cell culture to animal models introduces the ADME (Absorption, Distribution, Metabolism, Excretion) barrier.

The Metabolic Bottleneck

THCA is a prime substrate for COMT (Catechol-O-methyltransferase) . The liver and gut mucosa rapidly methylate the hydroxyl groups to form methoxy-derivatives (e.g., 3-O-methyl-THCA), which may have significantly altered biological activity.

Metabolic Fate Diagram:

ADME_Flow Oral Oral Administration Gut Gut Lumen (pH 2-7) Oral->Gut Absorb Enterocyte Uptake (Passive Diffusion - Low) Gut->Absorb Limited by Polarity Liver Hepatic Phase II Metabolism Absorb->Liver Portal Vein Circ Systemic Circulation (Low Free THCA) Liver->Circ < 5% Bioavailability Met1 Glucuronides Liver->Met1 UGT Met2 Sulfates Liver->Met2 SULT Met3 Methyl-THCA Liver->Met3 COMT (Rapid) Excrete Renal Excretion Circ->Excrete Met1->Excrete Met3->Excrete

Caption: The bioavailability of THCA is severely restricted by Phase II conjugation in the liver, specifically methylation and glucuronidation, leading to rapid renal clearance.

Part 4: In Vivo Reality – Systemic Effects

Despite poor bioavailability, THCA demonstrates efficacy in acute systemic inflammation models (e.g., Sepsis). This suggests that either:

  • Low concentrations are sufficient to trigger the "priming" of the Nrf2 system.

  • Metabolites are active: The methylated derivatives may retain anti-inflammatory potency.

Validated Protocol: LPS-Induced Endotoxemia Model

Target: Assess systemic anti-inflammatory protection and survival.[2]

Experimental Design:

  • Subject: C57BL/6 Mice (Male, 8-10 weeks).

  • Groups (n=10/group):

    • Sham (Saline).

    • LPS Control (Vehicle + LPS).

    • THCA Low (10 mg/kg i.p. + LPS).

    • THCA High (50 mg/kg i.p. + LPS).

Step-by-Step Workflow:

  • Pre-treatment: Administer THCA (dissolved in PBS/5% Tween-80) via intraperitoneal (i.p.) injection 1 hour before LPS. Note: i.p. bypasses initial gut metabolism, aiding proof-of-concept.

  • Induction: Inject LPS (15 mg/kg, i.p.) to induce endotoxic shock.

  • Monitoring:

    • Survival: Monitor every 6 hours for 72 hours (Kaplan-Meier analysis).

    • Cytokines: Sacrifice a satellite group at 6 hours post-LPS. Collect serum.

  • Analysis: ELISA for TNF-

    
    , IL-1
    
    
    
    , and IL-6.
    • Success Metric: THCA High group must show statistically significant (

      
      ) reduction in serum TNF-
      
      
      
      and >40% improvement in 48h survival rate compared to LPS Control.
Part 5: Optimization Strategies

To translate THCA into a viable therapeutic candidate, researchers must address the stability issue.

  • Esterification: Synthesizing Alkyl Esters (e.g., Ethyl 3,4,5-trihydroxycinnamate) increases lipophilicity (LogP > 2.0), enhancing membrane permeability. Once inside the cell, intracellular esterases hydrolyze the ester, releasing active THCA.

  • Liposomal Encapsulation: Protects the hydroxyl groups from gut oxidation and shields the molecule from first-pass metabolism.

References
  • Lee, J. W., et al. (2013). "3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells." Biomolecules & Therapeutics.[3]

  • Lee, J. W., et al. (2014). "3,4,5-Trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo." Molecular and Cellular Biochemistry.

  • Sova, M., & Saso, L. (2020). "Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites."[4] Nutrients.[4][5]

  • Teixeira, J., et al. (2013). "Hydroxycinnamic acid antioxidants: an electrochemical overview." BioMed Research International.

  • Juthong, S., et al. (2024). "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology.

Sources

3,4,5-Trihydroxycinnamic Acid: Metabolic Pivot and Pharmacological Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Plant Physiologists, Natural Product Chemists, and Drug Discovery Scientists

Executive Summary: The "Pyrogallol" Phenylpropanoid

3,4,5-Trihydroxycinnamic acid (3,4,5-THC) is a rare but metabolically critical intermediate in plant secondary metabolism. Structurally, it represents the intersection of the phenylpropanoid pathway (C6-C3 skeleton) and the hydrolysable tannin precursors (C6-C1 galloyl moieties). Unlike its methylated analog sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), 3,4,5-THC possesses a free pyrogallol moiety (three adjacent hydroxyl groups), conferring it with exceptional radical scavenging potency—often exceeding that of caffeic and ferulic acids—while simultaneously rendering it highly susceptible to oxidative degradation.

For researchers, 3,4,5-THC is a dual-interest target:

  • In Plant Metabolism: It serves as a proposed transient intermediate in the biosynthesis of Gallic Acid via the

    
    -oxidation of the propyl side chain, challenging the classical "dehydrogenation of shikimate" dogma.
    
  • In Drug Development: Its lipophilicity-enhanced derivatives (e.g., esters) exhibit potent anti-inflammatory activity via the Nrf2/HO-1 axis, making it a scaffold for non-steroidal anti-inflammatory drug (NSAID) alternatives.

Chemical Architecture & Biosynthetic Logic

The Metabolic Debate: Shikimate vs. Phenylpropanoid Route

The biosynthesis of 3,4,5-THC is central to the debate on the origin of Gallic Acid in higher plants. While Gallic Acid can be derived directly from 3-dehydroshikimate, isotopic labeling studies in specific taxa (Rhus, Geranium) suggest a "late" phenylpropanoid pathway where 3,4,5-THC is the immediate precursor.

The Pathway Mechanism
  • Core Phenylpropanoid Flow: Phenylalanine is deaminated to Cinnamic Acid, then successively hydroxylated to

    
    -Coumaric Acid and Caffeic Acid.[1]
    
  • The Critical Hydroxylation: Caffeic acid (3,4-dihydroxy) undergoes 5-hydroxylation. This step is likely catalyzed by a cytochrome P450 monooxygenase, functionally analogous to Ferulate 5-Hydroxylase (F5H) , though F5H typically prefers methylated substrates (ferulic acid).

  • Side-Chain Shortening: 3,4,5-THC undergoes non-

    
    -oxidative or 
    
    
    
    -oxidative cleavage of the propenoic side chain to yield Gallic Acid (3,4,5-trihydroxybenzoic acid).
Visualization: The Phenylpropanoid-Gallic Axis

The following diagram illustrates the positioning of 3,4,5-THC as a metabolic bridge.

Biosynthesis cluster_legend Pathway Legend Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination pCou p-Coumaric Acid Cin->pCou Hydroxylation (C4) Caf Caffeic Acid (3,4-OH) pCou->Caf Hydroxylation (C3) THC 3,4,5-Trihydroxycinnamic Acid (The Pivot) Caf->THC Hydroxylation (C5) Sin Sinapic Acid (3,5-OMe, 4-OH) THC->Sin Methylation (O-MT) Gal Gallic Acid (C6-C1) THC->Gal Side-Chain Shortening PAL PAL C4H C4H C3H C3H F5H F5H-like Hydroxylase COMT COMT BOX Side-Chain Cleavage key1 Solid: Established Route key2 Dashed: Proposed Route (Gallic Biosynthesis)

Caption: Biosynthetic positioning of 3,4,5-THC. Note the divergence where THC can either be methylated to Sinapic Acid or degraded to Gallic Acid.

Pharmacological Mechanisms[2][3]

The Nrf2/HO-1 Antioxidant Defense

Unlike simple radical scavenging (chemical quenching), 3,4,5-THC acts as a biological response modifier.

  • Mechanism: The electrophilic nature of the Michael acceptor moiety (the

    
    -unsaturated carbonyl) allows 3,4,5-THC to modify Keap1 cysteine residues.
    
  • Result: This liberates Nrf2, which translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Heme Oxygenase-1 (HO-1).

  • Comparative Potency: The presence of the 3,4,5-trihydroxy (pyrogallol) ring significantly enhances this activity compared to the catechol (3,4-dihydroxy) ring of caffeic acid.

Anti-Inflammatory Action (NF- B)

3,4,5-THC inhibits the phosphorylation of I


B

, preventing the nuclear translocation of NF-

B. This suppresses downstream pro-inflammatory cytokines (iNOS, COX-2, TNF-

).

Table 1: Comparative Pharmacological Metrics (In Vitro Models)

CompoundMoietyIC50 (DPPH Scavenging)IC50 (NO Inhibition in BV2 Cells)Key Biological Target
Caffeic Acid Catechol (3,4-OH)~12.5

M
> 20

M
5-LOX, ROS
Ferulic Acid Guaiacol (3-OMe, 4-OH)~25.0

M
> 50

M
ROS
3,4,5-THC Pyrogallol (3,4,5-OH)~6.8

M
~10.5

M
Nrf2, NF-

B
Gallic Acid Pyrogallol (C6-C1)~4.5

M
~15.0

M
Caspases

Experimental Protocols

Extraction & Isolation from Plant Tissue

Objective: Isolate 3,4,5-THC while preventing oxidation of the unstable pyrogallol ring.

Reagents:

  • Extraction Solvent: 80% Ethanol / 19% Water / 1% Acetic Acid (v/v/v). Note: Acetic acid is crucial to maintain low pH and stabilize the phenolic protons.

  • Anti-oxidant Additive: 0.1% Ascorbic Acid (optional, if quantification is absolute).

Workflow:

  • Lyophilization: Freeze-dry plant tissue (e.g., Cichorium intybus or Rhus sp.) to stop enzymatic oxidation (PPO/POD activity).

  • Disruption: Grind 100 mg tissue to fine powder under liquid nitrogen.

  • Maceration: Add 1.5 mL Extraction Solvent. Vortex for 30s.

  • Sonication: Sonicate at 4°C for 15 minutes (protect from light).

  • Clarification: Centrifuge at 12,000 x g for 10 mins at 4°C.

  • Filtration: Pass supernatant through a 0.22

    
    m PTFE filter. Do not use Nylon, as polyphenols bind to it.
    
HPLC-DAD Quantification Method

System: Agilent 1200 or equivalent with Diode Array Detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5%

      
       30% B
      
    • 20-25 min: 30%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 280 nm: General phenolics (Gallic acid).

    • 320 nm: Hydroxycinnamic acids (Specific for 3,4,5-THC).[2][3]

  • Validation: 3,4,5-THC typically elutes after Caffeic Acid but before Ferulic Acid due to polarity differences (3-OH vs 3-OMe).

Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for analyzing 3,4,5-THC, distinguishing between free acid analysis and ester derivative synthesis for drug testing.

Workflow Sample Plant Biomass (Lyophilized) Extract Acidic Ethanol Extraction (pH < 3.0) Sample->Extract Split Fractionation Extract->Split HPLC HPLC-DAD-MS/MS (m/z 197 [M-H]-) Split->HPLC Profile Deriv Esterification (e.g., Decyl alcohol) Split->Deriv Drug Dev Quant Quantification (vs Standards) HPLC->Quant BioAssay Bioactivity Assay (BV2 / MCF-7 Cells) Deriv->BioAssay IC50 Screen

Caption: Integrated workflow for extraction, quantification, and pharmacological derivatization of 3,4,5-THC.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives. (2025). MDPI. Retrieved from [Link]

  • 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway. (2012). Korean Journal of Physiology & Pharmacology. Retrieved from [Link]

  • Growth Inhibition of Human Breast and Prostate Cancer Cells by Cinnamic Acid Derivatives. (2010). J-Stage. Retrieved from [Link]

  • A "Novel" Protocol for the Analysis of Hydroxycinnamic Acids in Leaf Tissue of Chicory. (2012). The Scientific World Journal.[4] Retrieved from [Link]

  • Biosynthesis, Natural Sources, and Biological Activities of Hydroxycinnamic Acids. (2012). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-DAD Method for the Quantification of 3,4,5-Trihydroxycinnamic Acid (Gallic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the precise and accurate quantification of 3,4,5-Trihydroxycinnamic acid, commonly known as gallic acid. Gallic acid, a key phenolic compound found in a wide variety of plants, is recognized for its significant antioxidant properties.[1][2] This protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development and natural product analysis, covering instrumentation, sample preparation, chromatographic conditions, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5] The described method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction

3,4,5-Trihydroxycinnamic acid, or gallic acid, is a naturally occurring phenolic acid with a wide distribution in the plant kingdom, often found in free form or as a component of tannins.[1] Its potent antioxidant, anti-inflammatory, and antineoplastic properties have made it a subject of extensive research in the pharmaceutical and nutraceutical industries.[2] Accurate quantification of gallic acid in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and the elucidation of its therapeutic potential.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful analytical technique for the separation and quantification of phenolic compounds.[6][7] The DAD provides spectral information, enhancing peak identification and purity assessment. This application note presents a robust and reliable HPLC-DAD method specifically developed and validated for the quantification of gallic acid.

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary or binary gradient HPLC system equipped with a degasser, autosampler, column oven, and a diode array detector is suitable.[4][8]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][8][9]

  • Software: Chromatographic data acquisition and processing software.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: Class A for precision.

  • Filtration: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.[10]

Reagents and Standards
  • Gallic Acid Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid or Orthophosphoric Acid: Analytical grade, for mobile phase pH adjustment.[3][9]

Preparation of Solutions
  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid to a pH of ~3) and an organic solvent like acetonitrile or methanol.[3][9] An example is Water:Acetonitrile (80:20 v/v) with pH adjusted to 3.0 with ortho-phosphoric acid.[9] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of gallic acid reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent, such as a Water:Methanol (9:1 v/v) mixture.[9]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve a concentration range that brackets the expected sample concentrations (e.g., 10, 20, 40, 60, 80, and 100 µg/mL).[9]

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general procedure for a plant extract is outlined below:

  • Extraction: Accurately weigh a known amount of the powdered plant material. Extract the material with a suitable solvent (e.g., methanol or an aqueous-methanolic mixture) using techniques like sonication or soxhlet extraction.[9]

  • Filtration: Filter the extract through a suitable filter (e.g., Whatman No. 1 paper) to remove particulate matter.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the gallic acid concentration falls within the linear range of the calibration curve.

  • Final Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter directly into an HPLC vial before injection.[10]

Chromatographic Method

The following table summarizes the recommended chromatographic conditions for the quantification of gallic acid.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with DAD
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[8][9]
Mobile Phase Isocratic: Water:Acetonitrile (80:20 v/v) with pH 3.0 (adjusted with ortho-phosphoric acid)[9] or a gradient elution may be used for more complex samples.[7]
Flow Rate 1.0 mL/min[3]
Injection Volume 10-20 µL[9][11]
Column Temperature Ambient or controlled at 25-30 °C[11][12]
Detection Wavelength 272 nm is a common wavelength for gallic acid detection.[9][11] The DAD can be set to scan a range (e.g., 200-400 nm) to confirm peak identity and purity.
Run Time Approximately 10-15 minutes, sufficient to elute the gallic acid peak and any other components of interest.[9]

Rationale for Parameter Selection:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar gallic acid.

  • Acidified Mobile Phase: The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group of gallic acid, resulting in a sharper, more symmetrical peak shape and improved retention time reproducibility.

  • Detection Wavelength: Gallic acid exhibits a strong absorbance around 272 nm, providing good sensitivity for quantification.

Method Validation

The developed analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure its reliability and suitability for its intended purpose.[4][5]

Validation Parameters
ParameterAcceptance Criteria
Specificity The peak for gallic acid should be well-resolved from other components in the sample matrix. Peak purity analysis using the DAD should confirm the homogeneity of the peak.
Linearity A linear relationship between the peak area and concentration should be observed over a defined range (e.g., 5-6 concentration levels). The correlation coefficient (r²) should be ≥ 0.999.[13][14]
Range The range should be established based on the linearity studies and should encompass the expected working concentrations.
Accuracy Determined by recovery studies (e.g., spiking a blank matrix with known concentrations of the analyte). The mean recovery should typically be within 98-102%.[15]
Precision - Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days, by different analysts, or on different equipment should be ≤ 2%.[3]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Often calculated based on the signal-to-noise ratio (S/N) of 3:1.[5]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often calculated based on an S/N ratio of 10:1.[5]
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Data Analysis and Quantification

The concentration of gallic acid in the samples is determined by using the calibration curve generated from the analysis of the standard solutions. The peak area of gallic acid in the sample chromatogram is compared to the calibration curve to calculate its concentration.

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system should be verified. This is typically achieved by injecting a standard solution multiple times.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Should be ≤ 2.[3]
Theoretical Plates (N) Should be ≥ 2000.[3]
Relative Standard Deviation (RSD) of Peak Areas For replicate injections (n≥5), the RSD should be ≤ 2%.[3]

Experimental Workflow and Logical Relationships

HPLC-DAD Workflow for Gallic Acid Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC-DAD System Setup (Method Parameters) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Analysis_Run Chromatographic Run (Standard & Sample Injections) System_Suitability->Analysis_Run If Passed Data_Acquisition Data Acquisition (Chromatograms & Spectra) Analysis_Run->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: Workflow for Gallic Acid Quantification by HPLC-DAD.

Method Validation Parameters cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_performance Performance Limits Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Range Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The HPLC-DAD method described in this application note provides a reliable, specific, and accurate approach for the quantification of 3,4,5-Trihydroxycinnamic acid (gallic acid). The detailed protocol and validation guidelines serve as a comprehensive resource for researchers and quality control analysts. This method is readily adaptable to various sample matrices and can be implemented in laboratories for routine analysis of this pharmacologically significant compound.

References

  • Nikolić, G., et al. (2011). HPLC-DAD Study of Gallic Acid Autoxidation in Alkaline Aqueous Solutions and the Influence of Mg(II) Ion.
  • Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. (2018). FABAD Journal of Pharmaceutical Sciences.
  • HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea. (2024). Heliyon, 10(16).
  • Simultaneous Determination of Gallic Acid and Quercetin in Leaf Extract of Madhuca longifolia from Myanmar by HPLC-DAD: Method Development and Validation.
  • Determination of gallic acid after thin-layer chromatographic and paper chromatographic separ
  • HPLC-DAD method for simultaneous determination of n
  • HPLC-DAD Validation Method for Quantifying Gallic Acid in the Aerial Parts of Schinus terebinthifolius. (n.d.). SciELO.
  • A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determin
  • Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method. (2023). Advances in Experimental Medicine and Biology, 1425, 513-533.
  • High-performance liquid chromatography analysis of gallic acid and kaempferol in chloroform and ethanol extract of Cassia hirsuta seeds. (2019). International Journal of Green Pharmacy (IJGP).
  • Impact of Extraction Parameters on the Gallic Acid Content and Antioxidant Properties of Palo Prieto (Lysiloma divaricata)
  • Isolation, Characterization and quantification of gallic acid from hydro alcoholic flower extract of Woodfordia fruticosa (L.) k. (2025). Journal of Medicinal Plants Studies.
  • RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. (2013). Journal of Applied Pharmaceutical Science.
  • development and validation of a rp-hplc method for identification and estim
  • Quantitative HPLC Analysis of Gallic Acid in Benincasa hispida Prepared with Different Extraction Techniques. (2025).
  • Chromatographic evaluation of gallic acid, catechin and quer- cetin in methanolic extracts of selected formulations of spices an. (n.d.).
  • Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. (n.d.).
  • Determination and Quantification of Gallic Acid in Raw Propolis by High-performance Liquid Chromatography– Diode Array Detecto. (n.d.). East Africa Science.
  • Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. (n.d.). CAU Scholar's Space.
  • METHOD DEVLOPMENT AND VALIDATION OF GALLIC ACID AND ELLAGIC ACID IN. (2025).
  • Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. (2025).
  • Developing a Robust HPLC-UV Method for the Analysis of Cinnamic Acid and Its Derivatives: An Application Note and Protocol. (n.d.). Benchchem.
  • a rapid hplc method for determination of major phenolic acids in plant m
  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). SciSpace.
  • Development and Optimisation of an HPLC-DAD-ESI-Q- ToF Method for the Determination of Phenolic Acids and Deriv
  • HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). (2019). Pharmacognosy Journal.
  • By using RP-HPLC Technique, Quantitative and Qualitative analysis of Gallic acid from Industrial waste. (2017). European Journal of Biotechnology and Bioscience.
  • A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. (2023). MDPI.

Sources

Application Note: 3,4,5-Trihydroxycinnamic Acid (THCA) for In Vitro Neuroprotection & Neuroinflammation Studies

[1][2]

Executive Summary & Mechanism of Action

3,4,5-Trihydroxycinnamic acid (THCA), a derivative of hydroxycinnamic acid, is emerging as a critical probe for neuroinflammation and oxidative stress research. Unlike its di-hydroxyl analog (Caffeic Acid), the tri-hydroxyl moiety of THCA confers enhanced radical scavenging potential but significantly alters its redox stability.

Primary Mechanism: THCA exerts neuroprotection primarily by modulating the Nrf2/HO-1 axis and inhibiting NF-κB signaling. In microglial models (BV-2), THCA has been proven to block lipopolysaccharide (LPS)-induced pro-inflammatory mediators (NO, TNF-α, IL-1β) by activating p38 MAPK, which subsequently phosphorylates Nrf2, triggering its nuclear translocation.

Key Applications:

  • Neuroinflammation: Suppression of microglial activation (Anti-gliosis).

  • Oxidative Stress: Direct scavenging of ROS and upregulation of Phase II antioxidant enzymes (HO-1, NQO1).

  • Excitotoxicity: Protection against glutamate or H₂O₂-induced neuronal apoptosis.

Chemical Handling & Stability (Critical)

THCA is highly susceptible to auto-oxidation due to its electron-rich catechol/galloyl structure. Improper handling is the #1 cause of experimental failure (false negatives).

Preparation Protocol
ParameterSpecificationCausality / Rationale
Solvent DMSO (Dimethyl sulfoxide)THCA is poorly soluble in water. DMSO ensures complete solubilization.
Stock Conc. 100 mMHigh concentration minimizes DMSO volume in culture (< 0.1%).
Storage -20°C or -80°CPrevents degradation. Must be protected from light to prevent cis-trans isomerization.
Working Sol. Prepare FRESH immediately before use.The tri-hydroxyl group oxidizes rapidly in neutral pH culture media (turning brown/pink), forming quinones that are cytotoxic.
Stability < 4 hours in mediaDo not leave working dilutions on the bench. Add to cells immediately.

Experimental Models & Pathway Visualization

Target Signaling Pathway

The following diagram illustrates the dual-action mechanism of THCA in a microglial cell (BV-2) under inflammatory stress.

THCA_Mechanismcluster_cytoplasmCytoplasmcluster_nucleusNucleusTHCA3,4,5-TrihydroxycinnamicAcid (THCA)p38p38 MAPK(Phosphorylation)THCA->p38ActivatesNFkBNF-κBTHCA->NFkBInhibitsLPSLPS (Stress)TLR4TLR4 ReceptorLPS->TLR4TLR4->NFkBActivationNrf2_cytoNrf2 (Inactive)p38->Nrf2_cytoPhosphorylationNrf2_nucNrf2 (Active)Nrf2_cyto->Nrf2_nucTranslocationKeap1Keap1Keap1->Nrf2_cytoDegradationCytokinesTNF-α, IL-1β, NO(Inflammation)NFkB->CytokinesTranscriptionAREARE PromoterNrf2_nuc->AREBindsHO1HO-1 / NQO1(Neuroprotection)ARE->HO1ExpressionHO1->CytokinesInhibits ROS/Inflammation

Figure 1: THCA inhibits NF-κB translocation while simultaneously activating the p38-mediated Nrf2 antioxidant pathway to resolve neuroinflammation.

Protocol A: Anti-Neuroinflammatory Assay (BV-2 Microglia)

This protocol validates the ability of THCA to inhibit microglial activation, a key component of Alzheimer's and Parkinson's pathology.

Cell Line: BV-2 (Murine Microglia) Readouts: Nitric Oxide (Griess Assay), TNF-α (ELISA), Cell Viability (MTT/CCK-8).

Step-by-Step Methodology
  • Seeding:

    • Seed BV-2 cells at

      
       cells/mL in 24-well plates (500 µL/well).
      
    • Incubate for 18–24 hours to allow attachment.

  • Pre-Treatment (The "Priming" Step):

    • Aspirate media and replace with fresh DMEM (low serum, 1–2% FBS) containing THCA.

    • Dose Range: 10, 20, 50 µM. (Include a Vehicle Control: 0.05% DMSO).

    • Note: Pre-treatment for 1 hour is standard to allow Nrf2 accumulation before the inflammatory insult.

  • Inflammatory Challenge:

    • Add Lipopolysaccharide (LPS) to each well (except Negative Control).

    • Final LPS Concentration: 0.5 – 1.0 µg/mL.

    • Incubate for 24 hours .

  • Supernatant Collection (Nitric Oxide Assay):

    • Collect 100 µL of culture supernatant.

    • Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED) in a 96-well plate.

    • Incubate 10 mins at RT in dark.

    • Measure Absorbance at 540 nm .

  • Viability Check (Crucial Control):

    • Perform MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cell death.

Expected Results:

  • LPS Only: High NO (~30–50 µM), High TNF-α.

  • THCA (50 µM) + LPS: Significant reduction in NO (>50% inhibition) and TNF-α; Viability >90%.

Protocol B: Direct Neuroprotection (SH-SY5Y Neurons)

This protocol assesses protection against oxidative stress (H₂O₂), relevant to ischemic stroke and neurodegeneration.

Cell Line: SH-SY5Y (Human Neuroblastoma) - Differentiated (optional but recommended) or Undifferentiated.

Step-by-Step Methodology
  • Seeding:

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24 hours.

  • THCA Treatment:

    • Treat cells with THCA (5 – 50 µM) for 2–4 hours prior to insult.

    • Scientific Rationale: Short pre-treatment allows intracellular accumulation of the polyphenol.

  • Oxidative Insult:

    • Add Hydrogen Peroxide (H₂O₂) to a final concentration of 100–200 µM .

    • Optimization: Perform a kill-curve for H₂O₂ first; aim for ~40% cell death in the vehicle control to maximize the detection window for protection.

    • Incubate for 24 hours .

  • Readout:

    • Assess viability using CCK-8 or MTT.

    • Optional: Measure intracellular ROS using DCFDA (fluorescent probe) via flow cytometry or plate reader (Ex/Em: 485/535 nm).

Data Analysis & Troubleshooting

Statistical Analysis
  • Normalize all viability/NO data to the Control (Vehicle) group (set as 100%).

  • Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the LPS/H₂O₂-only group.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Media turns pink/brown immediately THCA oxidationMedia pH is too alkaline. Use fresh media or add THCA to media immediately before dispensing. Do not prepare "master mixes" hours in advance.
High toxicity in THCA-only wells Quinone formationCheck DMSO concentration (<0.1%). Ensure THCA stock is not degraded (yellow/brown discoloration of powder).
No protection observed Insufficient Pre-incubationIncrease pre-treatment time to 4–6 hours to allow Nrf2-mediated gene expression (HO-1) to peak.
Precipitation in wells Solubility limit50 µM is usually safe, but >100 µM may precipitate in aqueous media. Sonicate stock solution.

References

  • Kim, S. I., et al. (2013). 3,4,5-Trihydroxycinnamic acid inhibits lipopolysaccharide-induced inflammatory response through the activation of Nrf2 pathway in BV2 microglial cells.[1] Biomolecules & Therapeutics, 21(1), 60–65.[1]

    • Oh, J. H., et al. (2021). 3,4,5-Trihydroxycinnamic acid exhibits anti-inflammatory activity in acute or chronic inflammatory disorders.[] Molecular Medicine Reports, 24(1), 509.[]

      • Scapagnini, G., et al. (2011). Caffeic acid phenethyl ester and related polyphenols: Neuroprotection via the Nrf2/ARE pathway. In: Neuroprotective Natural Products.[[“]]

        • Context: Provides the foundational SAR (Structure-Activity Relationship) for hydroxycinnamic acids in neuroprotection.
      • Mancini, A., et al. (2023). Phenolic Compounds as Modulators of Nrf2 in Neuroprotection.[4] Encyclopedia.

        Application Note: Anti-Inflammatory Profiling of 3,4,5-Trihydroxycinnamic Acid

        [1][2][3][4][5][6][7][8][9]

        Introduction & Mechanistic Rationale

        3,4,5-Trihydroxycinnamic acid (3,4,5-THC) is a phenolic acid derivative structurally related to caffeic acid and gallic acid. Unlike its di-hydroxy counterpart (caffeic acid), the presence of the 3,4,5-trihydroxy moiety on the phenyl ring confers unique redox properties and kinase-modulating activities.

        In the context of inflammation drug discovery, 3,4,5-THC is not merely a radical scavenger; it is a dual-pathway modulator . It functions by simultaneously suppressing pro-inflammatory signaling (NF-

        1
        The "Dual-Pronged" Mechanism
        • NF-

          
          B Suppression:  3,4,5-THC inhibits the phosphorylation and degradation of I
          
          
          B-
          
          
          , thereby preventing the nuclear translocation of the p65 subunit. This halts the transcription of downstream cytokines (TNF-
          
          
          , IL-6) and enzymes (iNOS, COX-2).
        • Nrf2 Activation: Through p38 MAPK modulation, 3,4,5-THC promotes the nuclear translocation of Nrf2, inducing Heme Oxygenase-1 (HO-1) expression.[2] HO-1 acts as a potent anti-inflammatory brake by generating carbon monoxide (CO) and bilirubin.

        Mechanistic Pathway Diagram

        The following diagram illustrates the signal transduction pathways modulated by 3,4,5-THC in a typical macrophage model (RAW 264.7).

        GLPSLPS (Inducer)TLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKActivationMAPKp38 MAPKNrf2_CytoNrf2 (Cytosolic)MAPK->Nrf2_CytoPhosphorylationIkBIκB-αIKK->IkBPhosphorylation(Degradation)NFkBNF-κB (p65)IkB->NFkBReleaseInflam_GenesiNOS / COX-2 / TNF-αNFkB->Inflam_GenesTranscriptionNrf2_NucNrf2 (Nuclear)Nrf2_Cyto->Nrf2_NucTranslocationAREARE (DNA)Nrf2_Nuc->AREBindingHO1HO-1 / NQO1ARE->HO1ExpressionHO1->Inflam_GenesSuppressionTHC3,4,5-THCTHC->MAPKActivationTHC->IKKInhibition

        Caption: 3,4,5-THC inhibits NF-κB nuclear translocation while simultaneously activating the Nrf2/HO-1 axis via p38 MAPK.

        Pre-Assay Preparation & Stability Control

        The 3,4,5-trihydroxy structure is highly susceptible to auto-oxidation (forming quinones) in aqueous, alkaline, or illuminated environments. Rigorous handling is required to ensure the observed effects are due to the parent compound and not oxidative byproducts.

        Stock Solution Protocol
        • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.

        • Concentration: Prepare a 50 mM master stock.

        • Procedure:

          • Weigh 3,4,5-THC powder in a low-humidity environment.

          • Dissolve in DMSO. Vortex until completely clear (light beige solution).

          • Aliquot: Dispense into light-proof (amber) microtubes (20-50 µL per tube) to avoid freeze-thaw cycles.

          • Storage: -80°C (Stable for 6 months). -20°C (Stable for 1 month).

        Working Solution (Day of Assay)
        • Dilution: Dilute the stock into serum-free media immediately before treatment.

        • Max DMSO: Ensure final DMSO concentration is

          
           0.1% (v/v) to avoid vehicle toxicity.
          
        • Light Protection: Perform dilutions in low light; wrap tubes in foil.

        Experimental Protocol: RAW 264.7 Macrophage Assay

        This protocol details the evaluation of 3,4,5-THC anti-inflammatory activity using LPS-stimulated RAW 264.7 cells.[][1][4]

        Workflow Overview

        WorkflowStep11. Cell Seeding(24h Recovery)Step22. Pre-Treatment(3,4,5-THC, 1h)Step1->Step2Step33. Induction(LPS 100 ng/mL)Step2->Step3Step44. Incubation(18-24h)Step3->Step4Step55. HarvestStep4->Step5Analysis1Supernatant:NO (Griess)Cytokines (ELISA)Step5->Analysis1Analysis2Lysate:Western Blot(iNOS, COX-2)Step5->Analysis2

        Caption: Standard workflow for assessing anti-inflammatory activity in RAW 264.7 macrophages.

        Step-by-Step Methodology
        Phase 1: Cell Culture & Seeding
        • Cell Line: RAW 264.7 (ATCC TIB-71).

        • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

        • Seeding Density:

          • 96-well plate (NO/MTT):

            
             cells/well.
            
          • 6-well plate (Western/PCR):

            
             cells/well.
            
        • Incubation: 37°C, 5% CO

          
           for 24 hours to allow attachment.
          
        Phase 2: Compound Treatment
        • Pre-treatment: Aspirate old media. Add fresh media containing 3,4,5-THC at varying concentrations (e.g., 10, 30, 50, 100 µM).

          • Control Groups: Vehicle Control (0.1% DMSO), Positive Control (Dexamethasone 1 µM).

        • Incubation: Incubate for 1 hour prior to LPS stimulation. This allows the compound to prime the Nrf2 pathway and block upstream kinase activation.

        Phase 3: LPS Stimulation[5]
        • Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL (or up to 1 µg/mL depending on lot potency).

          • Note: Do not wash cells; add LPS directly to the media containing 3,4,5-THC.

        • Duration:

          • Nuclear Translocation (NF-

            
            B/Nrf2):  30 min – 2 hours.
            
          • mRNA (qRT-PCR): 4 – 6 hours.

          • Protein/NO (Western/Griess): 18 – 24 hours.

        Phase 4: Analysis

        A. Nitric Oxide (NO) Quantification (Griess Assay)

        • Collect 100 µL of culture supernatant.

        • Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

        • Incubate 10 min at RT in dark.

        • Measure absorbance at 540 nm .

        • Calculate concentration using a Sodium Nitrite (

          
          ) standard curve.
          

        B. Cytotoxicity Control (MTT/CCK-8)

        • Crucial Step: You must verify that reductions in NO/cytokines are not due to cell death.

        • Perform MTT assay on the cells remaining after supernatant collection.

        • Acceptance Criteria: Cell viability > 85% compared to control.

        C. Western Blotting Targets

        • Cytosolic Fraction: iNOS (130 kDa), COX-2 (72 kDa), HO-1 (32 kDa).

        • Nuclear Fraction: NF-

          
          B p65 (65 kDa), Nrf2 (varies, ~100 kDa).
          
        • Loading Controls:

          
          -actin (Cytosolic), Lamin B1 (Nuclear).
          

        Data Interpretation & Troubleshooting

        Expected Results Profile
        Assay ReadoutLPS Only (Model)LPS + 3,4,5-THC (Low Dose)LPS + 3,4,5-THC (High Dose)
        NO Production High (100%)Moderate Inhibition (~30%)Strong Inhibition (>70%)
        TNF-
        
        
        / IL-6
        HighReducedSignificantly Reduced
        iNOS Expression Strong BandFainter BandBarely Visible
        HO-1 Expression Low/BasalIncreasedStrongly Increased
        Cell Viability >90%>90%>85% (Check cytotoxicity)
        Troubleshooting Guide
        IssueProbable CauseCorrective Action
        Precipitation in Media High concentration or cold media.Warm media to 37°C before adding stock. Do not exceed 100 µM if solubility is poor.
        Inconsistent NO Data Phenol red interference.Use Phenol Red-free DMEM for NO assays or subtract background blank.
        High Background in Westerns Oxidation of 3,4,5-THC in lysate.Add reducing agents (DTT/BME) and phosphatase inhibitors immediately during lysis.
        No HO-1 Induction Timing incorrect.HO-1 is a late-phase protein. Ensure harvest is at least 12-18h post-treatment.

        References

        • 3,4,5-Trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo. Source:[1] Molecular and Cellular Biochemistry, 2014.[] URL:[Link]

        • 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Source: Biomolecules & Therapeutics, 2013. URL:[Link]

        • 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Source:[6] Molecular Medicine Reports, 2021.[][7] URL:[Link]

        • 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced Inflammatory Response by Increasing SIRT1 Expression in Human Umbilical Vein Endothelial Cells. Source: Journal of Vascular Research, 2020.[8] URL:[Link]

        • 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-κB Activation in BV2 Microglial Cells. Source: The Korean Journal of Physiology & Pharmacology, 2012. URL:[Link]

        Application Notes & Protocols: 3,4,5-Trihydroxycinnamic Acid in Cell Culture

        Author: BenchChem Technical Support Team. Date: February 2026

        A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

        Introduction: The Multifaceted Role of 3,4,5-Trihydroxycinnamic Acid (Gallic Acid) in Cellular Systems

        3,4,5-Trihydroxycinnamic acid, more commonly known in scientific literature as gallic acid (GA), is a naturally occurring phenolic compound ubiquitously found in the plant kingdom, with high concentrations in grapes, tea leaves, and oak bark.[1][2][3] Its simple structure belies a complex and potent range of biological activities, making it a subject of intense research in fields ranging from oncology to neurobiology. In the context of cell culture, gallic acid serves as a powerful tool to probe and modulate fundamental cellular processes. Its activities are often dose-dependent and cell-type specific, acting as an antioxidant, a pro-oxidant, an anti-inflammatory agent, and a modulator of cell signaling pathways.[4][5]

        This guide provides an in-depth exploration of the applications of gallic acid in cell culture, moving beyond simple procedural lists to explain the underlying mechanisms and rationale for experimental design. The protocols herein are designed to be robust and self-validating, empowering researchers to confidently investigate the effects of this versatile compound in their own cellular models.

        Part 1: Anticancer Applications - A Dual-Pronged Approach to Targeting Malignancy

        Gallic acid's most extensively studied application in cell culture is its anticancer activity.[1][4][6] It exerts its effects through two primary, often interconnected, mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

        Induction of Apoptosis: Orchestrating Cancer Cell Demise

        Gallic acid has been shown to induce apoptosis in a wide array of cancer cell lines, including but not limited to prostate, gastric, lung, cervical, and leukemia cells.[2][7][8][9] The induction of apoptosis by gallic acid is a sophisticated process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

        Mechanism of Action:

        • Intrinsic Pathway: Gallic acid can induce mitochondrial stress, leading to a loss of mitochondrial membrane potential (ΔΨm).[8][9] This triggers the release of cytochrome c from the mitochondria into the cytosol.[9][10] Cytosolic cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of critical cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[8][10][11] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis by gallic acid treatment.[7][10]

        • Extrinsic Pathway: Gallic acid can upregulate the expression of death receptors like Fas and their ligands (FasL).[7][10] The binding of FasL to Fas initiates the formation of the death-inducing signaling complex (DISC), which leads to the activation of caspase-8.[7] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further engages the intrinsic pathway.[12]

        • Role of p53: The tumor suppressor protein p53 is often implicated in gallic acid-induced apoptosis. Gallic acid treatment can increase the expression of p53, which can, in turn, upregulate the expression of pro-apoptotic proteins like Fas, FasL, and DR5.[7]

        Visualizing the Apoptotic Pathways Induced by Gallic Acid:

        Caption: Gallic acid-induced apoptosis signaling pathways.

        Experimental Protocol: Assessing Apoptosis via Annexin V/Propidium Iodide Staining

        This protocol allows for the quantitative differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

        Materials:

        • Gallic acid stock solution (e.g., 100 mM in DMSO).[2]

        • Cell line of interest (e.g., HeLa, DU145, AGS).

        • Complete culture medium.

        • Phosphate-buffered saline (PBS).

        • Annexin V-FITC/PI Apoptosis Detection Kit.

        • Flow cytometer.

        Procedure:

        • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

        • Treatment: After allowing cells to adhere overnight, treat them with various concentrations of gallic acid (e.g., 0, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48 hours).[13]

        • Cell Harvest:

          • Collect the culture medium (which contains detached, potentially apoptotic cells).

          • Wash the adherent cells with PBS.

          • Detach the adherent cells using trypsin-EDTA.

          • Combine the detached cells with the collected medium and centrifuge.

        • Staining:

          • Resuspend the cell pellet in 1X binding buffer provided in the kit.

          • Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

          • Incubate in the dark at room temperature for 15 minutes.

        • Flow Cytometry Analysis:

          • Analyze the stained cells on a flow cytometer within one hour.

          • Viable cells: Annexin V-negative, PI-negative.

          • Early apoptotic cells: Annexin V-positive, PI-negative.

          • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

        Cell Cycle Arrest: Halting Uncontrolled Proliferation

        Gallic acid can also inhibit cancer cell growth by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell type.[9][14]

        Mechanism of Action:

        • G0/G1 Arrest: In cell lines like the human promyelocytic leukemia HL-60 cells, gallic acid has been shown to cause G0/G1 phase arrest.[9][12] This is often achieved by inhibiting the expression of cyclins D and E and upregulating cell cycle inhibitors like p21 and p27.[9][12]

        • G2/M Arrest: In human prostate carcinoma DU145 cells and bladder transitional carcinoma cells, gallic acid induces G2/M arrest.[14] This can be mediated through the activation of the Ataxia Telangiectasia-Mutated (ATM)-Checkpoint Kinase 2 (Chk2) pathway in response to DNA damage.[11] This pathway leads to the inhibitory phosphorylation of Cdc25A and Cdc25C, which in turn prevents the activation of the Cdc2/Cyclin B1 complex required for entry into mitosis.[14]

        Visualizing the G2/M Cell Cycle Arrest Pathway:

        Gallic_Acid_G2M_Arrest GA Gallic Acid DNA_damage DNA Damage GA->DNA_damage ATM_Chk2 ATM-Chk2 Activation DNA_damage->ATM_Chk2 Cdc25_inactivation Cdc25A/C Inactivation (Phosphorylation) ATM_Chk2->Cdc25_inactivation Cdc2_inactivation Cdc2 Inactivation (Phosphorylation) Cdc25_inactivation->Cdc2_inactivation G2M_Arrest G2/M Phase Arrest Cdc2_inactivation->G2M_Arrest

        Caption: Gallic acid-induced G2/M cell cycle arrest pathway.

        Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

        This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.

        Materials:

        • Gallic acid stock solution.

        • Cell line of interest.

        • Complete culture medium.

        • PBS.

        • 70% ethanol (ice-cold).

        • Propidium iodide staining solution (containing RNase A).

        Procedure:

        • Seeding and Treatment: Seed and treat cells with gallic acid as described in the apoptosis protocol.

        • Harvest and Fixation:

          • Harvest cells by trypsinization and centrifugation.

          • Wash the cell pellet with ice-cold PBS.

          • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

          • Store the fixed cells at -20°C for at least 2 hours (or overnight).

        • Staining:

          • Centrifuge the fixed cells and discard the ethanol.

          • Wash the cell pellet with PBS.

          • Resuspend the cells in PI staining solution.

          • Incubate in the dark at 37°C for 30 minutes.

        • Flow Cytometry Analysis:

          • Analyze the cells on a flow cytometer.

          • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

        Table 1: Representative Effective Concentrations of Gallic Acid in Cancer Cell Lines

        Cell LineCancer TypeEffectEffective Concentration (µM)Reference
        DU145Prostate CancerCell Cycle Arrest, Apoptosis40 - 50
        AGSGastric AdenocarcinomaApoptosisNot specified, but effective[7]
        NCI-H460Non-small-cell Lung CancerApoptosis, G2/M ArrestNot specified, but effective[8]
        TSGH-8301Bladder CancerG2/M Arrest40[14]
        HL-60LeukemiaG0/G1 Arrest, ApoptosisNot specified, but effective[9][12]
        HeLaCervical CancerReduced Viability10 - 40 µg/ml[2]
        IshikawaEndometrial CancerApoptosisIC50 of 8.405 µg/mL (2D culture)[15]

        Part 2: Neuroprotective Applications - Shielding Neurons from Damage

        Beyond oncology, gallic acid exhibits significant neuroprotective properties, making it a valuable compound for in vitro models of neurodegenerative diseases and neuronal injury.[16][17]

        Mechanism of Action:

        • Antioxidant Effects: Gallic acid is a potent scavenger of reactive oxygen species (ROS), which are heavily implicated in neuronal damage.[17] It can protect neurons from oxidative stress-induced apoptosis.[18]

        • Anti-inflammatory Effects: In the central nervous system, chronic inflammation contributes to neurodegeneration. Gallic acid can suppress the activation of microglia, the resident immune cells of the brain, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting signaling pathways such as NF-κB and MAPK.[16][17][19]

        • Modulation of Neuronal Signaling: Gallic acid has been shown to inhibit NMDA receptor activation and reduce excitotoxicity.[17] It can also decrease the accumulation of beta-amyloid peptide, a key pathological hallmark of Alzheimer's disease.[16]

        Experimental Protocol: Assessing Neuroprotection in an In Vitro Model of Oxidative Stress

        This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress in a neuronal cell line (e.g., SH-SY5Y) and evaluates the protective effect of gallic acid.

        Materials:

        • SH-SY5Y neuroblastoma cells.

        • Gallic acid stock solution.

        • Hydrogen peroxide (H₂O₂).

        • Complete culture medium.

        • MTT assay kit for cell viability assessment.

        Procedure:

        • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

        • Pre-treatment: After 24 hours, pre-treat the cells with various non-toxic concentrations of gallic acid (e.g., 0.1, 1, 10 µM) for 1-2 hours.[17][19]

        • Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ to the wells (except for the control group) and incubate for 24 hours.

        • Viability Assessment:

          • Perform an MTT assay to measure cell viability.

          • A significant increase in viability in the gallic acid pre-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

        Part 3: Anti-inflammatory Applications - Quelling the Inflammatory Response

        Gallic acid demonstrates broad anti-inflammatory activities in various cell types, including macrophages, keratinocytes, and intestinal epithelial cells.[20][21][22]

        Mechanism of Action:

        • Inhibition of Pro-inflammatory Mediators: Gallic acid can inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][20]

        • Suppression of Signaling Pathways: It effectively suppresses the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[21][22] By preventing the phosphorylation and activation of proteins like p65, IκB-α, p38, JNK, and ERK, gallic acid halts the downstream cascade of inflammatory gene expression.[21]

        • Activation of Nrf2 Pathway: Gallic acid can also exert anti-inflammatory effects by activating the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes like heme oxygenase-1 (HO-1).[20][23][24]

        Experimental Workflow: Investigating Anti-inflammatory Effects

        Gallic_Acid_Anti_Inflammatory_Workflow cluster_assays Downstream Assays Start Seed Cells (e.g., RAW264.7 Macrophages) Pretreat Pre-treat with Gallic Acid Start->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., LPS) Pretreat->Stimulate Incubate Incubate for Defined Period Stimulate->Incubate ELISA Measure Cytokine Secretion (ELISA) Incubate->ELISA qPCR Analyze Gene Expression (RT-qPCR) Incubate->qPCR Western Assess Protein Phosphorylation (Western Blot) Incubate->Western

        Caption: Experimental workflow for assessing the anti-inflammatory effects of gallic acid.

        General Protocols and Best Practices

        Preparation of Gallic Acid Stock Solution:

        Gallic acid is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol.[2][25]

        • Weighing: Accurately weigh the desired amount of gallic acid powder.

        • Dissolving: Dissolve the powder in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 100 mg/ml or a specific molarity like 100 mM).[2][26]

        • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

        • Working Solution: On the day of the experiment, dilute the stock solution in a complete culture medium to the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[2]

        Assessing Cell Viability (MTT/SRB Assay):

        Before conducting mechanistic studies, it is crucial to determine the cytotoxic concentration range of gallic acid on your specific cell line.

        • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][27]

        • SRB Assay: A colorimetric assay that measures cell density based on the binding of the dye sulforhodamine B to cellular proteins.[2][26]

        Procedure Outline:

        • Seed cells in a 96-well plate.

        • Treat with a range of gallic acid concentrations for 24, 48, and 72 hours.[2][27]

        • Perform the MTT or SRB assay according to standard protocols.

        • Calculate the IC50 (the concentration that inhibits 50% of cell growth) to guide the selection of concentrations for subsequent experiments.

        Conclusion

        3,4,5-Trihydroxycinnamic acid (gallic acid) is a remarkably versatile and potent bioactive compound for cell culture research. Its ability to selectively induce apoptosis and cell cycle arrest in cancer cells, protect neuronal cells from damage, and suppress inflammatory responses provides a rich platform for investigation. By understanding the underlying molecular pathways and employing robust, well-controlled experimental protocols, researchers can effectively harness the power of gallic acid to advance our knowledge in cancer biology, neuroprotection, and inflammation.

        References

        • Journal of Agricultural and Food Chemistry. Gallic Acid Induces Apoptosis in 3T3-L1 Pre-adipocytes via a Fas- and Mitochondrial-Mediated Pathway.
        • Molecular Cancer Therapeutics. Gallic acid causes inactivating phosphorylation of cdc25A/ cdc25C-cdc2 via ATM-Chk2 activation, leading to cell cycle arrest, an. AACR Journals.
        • Gallic Acid Induces Apoptosis in Human Gastric Adenocarcinoma Cells.
        • Journal of Agricultural and Food Chemistry. Gallic Acid Induces Apoptosis via Caspase-3 and Mitochondrion-Dependent Pathways in Vitro and Suppresses Lung Xenograft Tumor Growth in Vivo.
        • Molecular Cancer Therapeutics. Gallic acid causes inactivating phosphorylation of cdc25A/cdc25C-cdc2 via ATM-Chk2 activation, leading to cell cycle arrest, and induces apoptosis in human prostate carcinoma DU145 cells. AACR Journals.
        • PubMed. Gallic acid induces G2/M phase cell cycle arrest via regulating 14-3-3β release from Cdc25C and Chk2 activation in human bladder transitional carcinoma cells.
        • Anticancer Research.
        • PubMed.
        • Spandidos Publications.
        • ResearchGate.
        • MDPI.
        • PubMed. How gallic acid regulates molecular signaling: role in cancer drug resistance.
        • PMC. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells.
        • RESEARCH ARTICLE Effects of Gallic Acid on Endometrial Cancer Cells in Two and Three Dimensional Cell Culture Models.
        • Frontiers.
        • Full article: Exploring the multifaceted neuroprotective actions of gallic acid: a review.
        • ScienceDirect.
        • PMC. Neurobiological effects of gallic acid: current perspectives. NIH.
        • MDPI.
        • PubMed. Neuroprotective effects of gallic acid against hypoxia/reoxygenation-induced mitochondrial dysfunctions in vitro and cerebral ischemia/reperfusion injury in vivo.
        • ResearchGate. Gallic acid protects from cancer. Gallic acid suppresses cell....
        • MDPI.
        • PMC. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121).
        • PMC. Anti-inflammatory and antioxidative effects of gallic acid on experimental dry eye: in vitro and in vivo studies.
        • PubMed.
        • Gallic acid, a phenolic compound, exerts anti-angiogenic effects via the PTEN/AKT/HIF-1α.
        • Bangladesh Journal of Pharmacology.
        • MDPI.
        • Journal of Herbmed Pharmacology. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid.
        • CORE. Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships N. Razzaghi-Asl, J. Garrido, H..
        • PMC.
        • ResearchGate.
        • EXPERIMENT IV – TOTAL PHENOLIC CONTENT Chemicals:.
        • PMC.
        • Waterhouse Lab. Folin-Ciocalteau Micro Method for Total Phenol in Wine. UC Davis.
        • ResearchGate. (PDF)
        • Korea Science. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics.
        • PMC. Gallic acid suppresses cell viability, proliferation, invasion and angiogenesis in human glioma cells.
        • BOC Sciences. CAS 6093-59-0 (3,4,5-Trihydroxycinnamic acid).
        • TSI Journals.
        • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin.

        Sources

        Application Note: High-Sensitivity LC-MS/MS Quantitation of 3,4,5-Trihydroxycinnamic Acid in Biological Matrices

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitation of 3,4,5-Trihydroxycinnamic acid (THCA) in biological samples. THCA, a derivative of cinnamic acid and a metabolite of various dietary polyphenols, possesses potent anti-inflammatory and antioxidant properties.

        Challenge: The primary analytical challenge is the molecule's instability . The 3,4,5-trihydroxy moiety (pyrogallol-like structure) is highly susceptible to rapid oxidative degradation at neutral or alkaline pH, leading to quinone formation and signal loss.

        Solution: This protocol incorporates a stabilized extraction workflow using acidification and antioxidant additives, coupled with negative-mode Electrospray Ionization (ESI-) for maximum sensitivity.

        Chemical & Physical Properties[1][2][3]

        PropertyDescription
        IUPAC Name 3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid
        Molecular Formula C
        
        
        H
        
        
        O
        
        
        Molecular Weight 196.16 g/mol
        pKa ~4.5 (Carboxyl), ~8.8-9.5 (Phenolic OH)
        LogP ~1.2 (Moderate polarity)
        Stability Profile Unstable in neutral/basic aqueous solution; susceptible to auto-oxidation.

        Method Development Strategy

        Stabilization (The "Why")

        Standard protein precipitation is insufficient for THCA due to oxidative loss.

        • Acidification: Maintaining pH < 3.0 protonates the phenolic groups, preventing the formation of phenolate ions which are more prone to oxidation.

        • Antioxidant Addition: Ascorbic acid is added to the lysis/extraction buffer to act as a sacrificial antioxidant, protecting the THCA catechol/pyrogallol moiety.

        Mass Spectrometry Optimization
        • Ionization Mode: Negative ESI ([M-H]⁻) is chosen over positive mode.[1] Phenolic acids ionize poorly in positive mode but exhibit strong, stable signals in negative mode due to the easy deprotonation of the carboxylic acid and phenolic groups.

        • Fragmentation Logic: The precursor ion at m/z 195 undergoes decarboxylation (loss of CO

          
          , -44 Da) to form the resonance-stabilized ion at m/z 151 . Further fragmentation leads to dehydration (loss of H
          
          
          
          O, -18 Da) to m/z 133 .

        Experimental Protocol

        Reagents & Materials[5]
        • Standards: 3,4,5-Trihydroxycinnamic acid (Reference Standard).[2][]

        • Internal Standard (IS): Caffeic acid-d3 or Ferulic acid-d3 (structural analogs preferred).

        • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

        • Additives: Formic Acid (FA), Ascorbic Acid (AA).

        Solution Preparation
        • Stabilizer Solution: 1% (w/v) Ascorbic Acid in 0.1% Formic Acid/Water.

        • Stock Solution: Dissolve THCA in Methanol containing 0.1% Formic Acid (1 mg/mL). Store at -80°C.

        • Extraction Solvent: Ethyl Acetate (EtOAc) or Acetonitrile containing 0.1% Formic Acid.

        Sample Preparation (Liquid-Liquid Extraction - LLE)

        This method provides cleaner extracts than PPT, reducing matrix effects.

        • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL tube.

        • Stabilize: Immediately add 10 µL of Stabilizer Solution (Ascorbic Acid). Vortex.

        • IS Addition: Add 10 µL Internal Standard solution.

        • Extraction: Add 500 µL Ethyl Acetate (acidified with 0.1% FA).

        • Agitate: Vortex vigorously for 5 minutes or shake at 1200 rpm.

        • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

        • Transfer: Transfer 400 µL of the upper organic layer to a clean glass tube.

        • Dry: Evaporate to dryness under Nitrogen gas at 35°C.

        • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (90:10).

        • Inject: Inject 5-10 µL into LC-MS/MS.

        LC-MS/MS Conditions

        Chromatographic Conditions[2][8][9][10]
        • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or equivalent HSS T3 column for polar retention.

        • Mobile Phase A: Water + 0.1% Formic Acid.

        • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

        • Flow Rate: 0.4 mL/min.

        • Column Temp: 40°C.

        Gradient Table:

        Time (min) % Mobile Phase B Event
        0.0 5% Initial Hold
        0.5 5% Start Gradient
        3.5 90% Elution
        4.5 90% Wash
        4.6 5% Re-equilibration

        | 6.0 | 5% | End Run |

        Mass Spectrometry Parameters[1][2][4][8][9][10][11][12][13][14]
        • Source: Electrospray Ionization (ESI)[4][5]

        • Polarity: Negative (-)

        • Spray Voltage: -2500 V to -3500 V

        • Gas Temp: 350°C

        • Gas Flow: 10 L/min

        MRM Transitions:

        Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
        THCA 195.0 151.0 15 - 20 Quantifier
        THCA 195.0 133.0 25 - 30 Qualifier

        | IS (Caffeic-d3) | 182.0 | 138.0 | 18 | Internal Standard |

        Visualized Workflows

        Extraction & Analysis Workflow

        G Sample Biological Sample (Plasma/Tissue) Stabilization Stabilization Step Add 1% Ascorbic Acid + 0.1% FA (Prevents Oxidation) Sample->Stabilization Immediate LLE Liquid-Liquid Extraction Ethyl Acetate + 0.1% FA Stabilization->LLE Add Solvent Dry Evaporation N2 Gas @ 35°C LLE->Dry Supernatant Recon Reconstitution 90:10 Water:ACN Dry->Recon LCMS LC-MS/MS Analysis ESI Negative Mode MRM 195 -> 151 Recon->LCMS

        Caption: Step-by-step extraction workflow emphasizing the critical stabilization step to prevent THCA degradation.

        Fragmentation Pathway (Mechanism)

        G Precursor Precursor Ion [M-H]⁻ m/z 195 Quant Quantifier Ion [M-H-CO2]⁻ m/z 151 Precursor->Quant Loss of CO2 (-44 Da) Qual Qualifier Ion [M-H-CO2-H2O]⁻ m/z 133 Quant->Qual Loss of H2O (-18 Da)

        Caption: Proposed fragmentation pathway for 3,4,5-Trihydroxycinnamic acid in negative ESI mode.

        Validation Criteria (FDA/EMA Guidelines)

        To ensure this method is "field-proven," the following validation parameters must be met:

        • Linearity: Calibration curve R² > 0.99 (Range: 1 – 1000 ng/mL).

        • Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

        • Matrix Effect: Compare post-extraction spike vs. solvent standard. Matrix factor should be 0.85 – 1.15.

        • Stability:

          • Bench-top: 4 hours on ice (Stabilized).

          • Freeze-Thaw: 3 cycles at -80°C.

          • Autosampler: 24 hours at 4°C.

        References

        • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5353591, 3,4,5-Trihydroxycinnamic acid. Retrieved from [Link]

        • Stalmach, A., et al. (2009). Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: Identification of biomarkers of coffee consumption. Drug Metabolism and Disposition. Retrieved from [Link]

        • Chen, X., et al. (2012). Simultaneous determination of caffeic acid, ferulic acid and isoferulic acid in rat plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

        • Clifford, M. N., et al. (2003). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

        Sources

        Application Note: 3,4,5-Trihydroxycinnamic Acid – Stock Preparation & Stability Optimization

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Preparation and Handling of 3,4,5-Trihydroxycinnamic Acid Stock Solutions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Cell Biologists

        Introduction & Chemical Context

        3,4,5-Trihydroxycinnamic acid (THCA) is a polyphenolic derivative of cinnamic acid, structurally characterized by a pyrogallol moiety (three adjacent hydroxyl groups) on the phenyl ring. While it shares the cinnamic backbone with caffeic and ferulic acids, the additional hydroxyl group significantly alters its redox potential and solubility profile.

        The Critical Challenge: The pyrogallol group confers exceptional antioxidant capacity but simultaneously renders the molecule highly susceptible to auto-oxidation at neutral or alkaline pH. In aqueous solutions (pH > 7.0), THCA rapidly oxidizes to form quinones and generates hydrogen peroxide (

        
        ) as a byproduct. This phenomenon is a frequent source of experimental artifacts, particularly in cell culture assays where generated 
        
        
        
        —rather than the drug itself—causes cytotoxicity.

        This guide provides a rigorous protocol to prepare stable stock solutions, minimizing oxidative degradation and ensuring experimental reproducibility.

        Physicochemical Profile & Solubility Data

        Before preparation, verify the compound identity. 3,4,5-Trihydroxycinnamic acid is distinct from Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid).

        ParameterValue / CharacteristicNotes
        Molecular Weight 196.16 g/mol Essential for Molarity calculations.
        Appearance Off-white to beige powderDarkening indicates oxidation.
        Solubility (DMSO) High (> 50 mM)Recommended vehicle.
        Solubility (Ethanol) Moderate (~ 10–25 mM)Evaporation risk alters concentration over time.
        Solubility (Water) Poor (< 1 mM)Do NOT use for stock preparation.
        Stability Light & pH SensitiveOxidizes rapidly in PBS or Media (pH 7.4).

        Workflow Logic (Decision Tree)

        The following diagram outlines the decision process for solvent selection and handling based on the intended application.

        G Start Start: 3,4,5-Trihydroxycinnamic Acid Powder App_Type Intended Application? Start->App_Type Cell_Culture Cell Culture / Bioassay App_Type->Cell_Culture Analytical HPLC / MS Analysis App_Type->Analytical Solvent_DMSO Primary Solvent: Anhydrous DMSO (Stock: 50-100 mM) Cell_Culture->Solvent_DMSO High Solubility Required Solvent_MeOH Primary Solvent: Methanol/Acetonitrile (Stock: 1 mg/mL) Analytical->Solvent_MeOH Mobile Phase Compatibility Filter Sterilization: PTFE or Nylon Filter (0.22 µm) Solvent_DMSO->Filter Storage Storage: -80°C, Dark, Desiccated Solvent_MeOH->Storage Warning CRITICAL: Do NOT use Cellulose Acetate (Dissolves in DMSO) Filter->Warning Check Material Filter->Storage

        Caption: Workflow for solvent selection. DMSO is the requisite vehicle for biological assays due to high solubility, whereas Methanol is preferred for analytical chromatography to match mobile phases.

        Protocol: Preparation of 50 mM Stock Solution (10 mL)

        Objective: Prepare a 50 mM stock solution in DMSO for biological use. Safety: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

        Materials
        • 3,4,5-Trihydroxycinnamic acid powder (Store at 4°C or -20°C prior to use).

        • Solvent: Dimethyl Sulfoxide (DMSO) , anhydrous, cell-culture grade (≥99.9%).

        • Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap.

        • Filtration: 0.22 µm PTFE or Nylon syringe filter (Avoid Cellulose Acetate).

        Step-by-Step Methodology
        • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents water condensation from the air condensing onto the cold hygroscopic powder.

        • Weighing (Gravimetric):

          • Target Molarity: 50 mM (0.05 mol/L).

          • Target Volume: 10 mL (0.01 L).

          • Calculation:

            
            
            
          • 
             (98.1 mg ).
            
          • Action: Weigh approximately 98.1 mg into the amber glass vial. Record the exact mass (e.g., 98.4 mg) and adjust the solvent volume accordingly.

        • Dissolution:

          • Add the calculated volume of DMSO to the powder.

          • Senior Scientist Tip: Do not rely on volumetric flasks for DMSO due to viscosity and "stickiness." Use a precision pipette or mass-based addition (Density of DMSO

            
             1.1 g/mL).
            
          • Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.

        • Sterilization (Optional but Recommended for Cell Culture):

          • Draw the solution into a syringe (polypropylene).

          • Attach a PTFE or Nylon 0.22 µm filter.

          • Dispense into sterile, amber cryovials.

        • Aliquot & Storage:

          • Divide into small aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

          • Overlay with inert gas (Nitrogen or Argon) if available to prevent oxidation.

          • Store at -80°C (optimal) or -20°C. Stability is >6 months at -80°C.

        Experimental Application & The "Artifact" Warning

        Dilution Strategy

        When adding to cell culture media, the final DMSO concentration must remain below the toxicity threshold (typically < 0.1% or < 0.5% depending on cell line).

        • Example: To achieve 50 µM final concentration in cells:

          • Dilute 50 mM Stock 1:100 in Media

            
             500 µM Intermediate (contains 1% DMSO).
            
          • Dilute Intermediate 1:10 in Media

            
             50 µM Final (contains 0.1% DMSO).
            
          • Note: Perform the final dilution immediately before adding to cells.

        Critical Artifact: Generation

        Polyphenols with pyrogallol moieties (like 3,4,5-Trihydroxycinnamic acid) are unstable in DMEM/RPMI media (pH 7.4). They rapidly auto-oxidize, generating hydrogen peroxide (

        
        ) extracellularly.
        

        Validation Step: If you observe cytotoxicity, you must verify if it is due to the drug or artifactual

        
        .
        
        • Control: Co-incubate with Catalase (100 U/mL) .

        • Interpretation: If Catalase abolishes the cytotoxic effect, the observed activity was an artifact of

          
           generation, not specific drug-target interaction [1, 2].
          

        References

        • Halliwell, B., et al. (2000). Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media.[1][2] Biochemical and Biophysical Research Communications. Link

        • Long, L.H., et al. (2010).[3] Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media.[3] Archives of Biochemistry and Biophysics.[3] Link

        • Teixeira, J., et al. (2013). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. BioMed Research International. Link

        • Mota, F.L., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Fluid Phase Equilibria. Link

        Sources

        Application Note and Protocol: 3,4,5-Trihydroxycinnamic Acid as a Substrate for Enzyme Kinetics Studies

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: Unveiling the Kinetic Potential of 3,4,5-Trihydroxycinnamic Acid

        3,4,5-Trihydroxycinnamic acid (THCA), a derivative of caffeic acid, is a phenolic compound increasingly recognized for its potent antioxidant and anti-inflammatory properties.[1][2] Its structural similarity to other well-known substrates of oxidoreductases, such as gallic acid and caffeic acid, makes it a compelling candidate for enzyme kinetics studies.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing THCA as a substrate to characterize the kinetic parameters of enzymes like polyphenol oxidase (PPO) and laccase.

        The enzymatic oxidation of phenolic compounds is a fundamental process in various biological systems and industrial applications, from food browning to bioremediation.[5][6] Understanding the kinetics of these reactions is crucial for developing enzyme inhibitors, designing novel biosensors, and optimizing enzymatic processes.[7][8] This document outlines the theoretical underpinnings, a comprehensive experimental protocol, and data analysis methods for studying the kinetics of enzymes utilizing 3,4,5-Trihydroxycinnamic acid.

        Principle of the Assay: Spectrophotometric Monitoring of Enzymatic Oxidation

        The protocol described herein is based on the spectrophotometric measurement of the enzymatic oxidation of 3,4,5-Trihydroxycinnamic acid. Enzymes such as polyphenol oxidase (PPO, EC 1.14.18.1 and EC 1.10.3.1) and laccase (EC 1.10.3.2) catalyze the oxidation of phenolic substrates in the presence of molecular oxygen.[6][9] This reaction typically involves the conversion of the phenolic compound into a highly reactive quinone, which can then undergo further non-enzymatic polymerization to form colored products.[4][5]

        The rate of the enzymatic reaction can be determined by monitoring the increase in absorbance at a specific wavelength corresponding to the formation of the colored product. By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max), can be determined using the Michaelis-Menten model.[10][11]

        G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Buffer, THCA Stock, and Enzyme Solution AssaySetup Set up reaction mixtures in cuvettes with varying [THCA] ReagentPrep->AssaySetup Dispense InitiateRxn Add enzyme to initiate the reaction AssaySetup->InitiateRxn Start reaction Spectro Monitor absorbance change over time InitiateRxn->Spectro Measure CalcRate Calculate initial reaction rates (v) Spectro->CalcRate Generate data MMPlot Plot v vs. [THCA] (Michaelis-Menten Plot) CalcRate->MMPlot LBPlot Create Lineweaver-Burk Plot (1/v vs. 1/[S]) MMPlot->LBPlot Linearize DetermineParams Determine Km and Vmax LBPlot->DetermineParams Calculate

        Materials and Reagents

        • Enzyme: Polyphenol Oxidase (PPO) from a suitable source (e.g., mushroom, banana) or Laccase.

        • Substrate: 3,4,5-Trihydroxycinnamic acid (CAS: 6093-59-0)[12]

        • Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.5 - 7.0). The optimal pH should be determined experimentally for the specific enzyme used.[3]

        • Solvent for Substrate: Dimethyl sulfoxide (DMSO) or a small amount of ethanol to dissolve THCA before diluting in buffer.

        • Instrumentation: UV-Visible Spectrophotometer with temperature control.

        • Cuvettes: Quartz or disposable UV-transparent cuvettes.

        • Pipettes and general laboratory glassware.

        Detailed Experimental Protocol

        Part 1: Reagent Preparation
        • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer solution and adjust the pH to the desired value (e.g., 6.5) using phosphoric acid or sodium hydroxide.[3] Filter the buffer through a 0.45 µm filter.

        • 3,4,5-Trihydroxycinnamic Acid (THCA) Stock Solution:

          • Accurately weigh a known amount of THCA powder.

          • Dissolve the THCA in a minimal volume of DMSO or ethanol.

          • Dilute the dissolved THCA with the assay buffer to a final stock concentration (e.g., 10 mM). Store the stock solution protected from light and on ice during use. Due to the potential for auto-oxidation of phenolic compounds, fresh preparation is recommended.

        • Enzyme Solution:

          • Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate for a sufficient duration (e.g., 1-5 minutes).

          • Keep the enzyme solution on ice throughout the experiment to maintain its activity.

        Part 2: Enzyme Assay and Data Acquisition
        • Spectrophotometer Setup:

          • Set the spectrophotometer to the optimal wavelength for detecting the product formation. For the oxidation of phenolic compounds, this is often in the range of 400-500 nm. A preliminary spectral scan of the reaction mixture over time is recommended to determine the wavelength of maximum absorbance change. For similar phenolic substrates, monitoring around 420 nm has been reported.[3]

          • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C or 30°C).[9]

        • Assay Mixture Preparation:

          • Prepare a series of dilutions of the THCA stock solution in the assay buffer to obtain a range of substrate concentrations (e.g., 0.1 mM to 5 mM). The range should ideally span from below to above the expected K_m value.

          • In a cuvette, add the appropriate volume of the diluted THCA solution and buffer to a final volume of, for example, 1 ml.

          • Include a blank cuvette containing the highest concentration of THCA in buffer without the enzyme to account for any non-enzymatic oxidation.

        • Initiation of the Reaction and Measurement:

          • Equilibrate the cuvette containing the substrate and buffer in the spectrophotometer for a few minutes to reach the desired temperature.

          • Initiate the reaction by adding a small, predetermined volume of the enzyme solution to the cuvette. Mix quickly but gently by inverting the cuvette with a cap or by gentle pipetting.

          • Immediately start recording the absorbance at the chosen wavelength at regular intervals (e.g., every 10-15 seconds) for a period of 3-5 minutes.[13]

          • Ensure that the initial phase of the reaction is linear.

        Data Analysis and Interpretation

        • Calculation of Initial Reaction Velocity (v):

          • For each substrate concentration, plot absorbance versus time.

          • The initial reaction velocity (v) is the slope of the linear portion of this curve.[14] The velocity can be expressed in units of absorbance change per minute (ΔAbs/min).

          • To convert this to molar units (e.g., µmol/min), the molar extinction coefficient (ε) of the product must be known. If ε is unknown, velocities can be compared in terms of ΔAbs/min.

        • Michaelis-Menten Kinetics:

          • Plot the initial velocity (v) against the corresponding substrate concentration ([S]). This should yield a hyperbolic curve, characteristic of Michaelis-Menten kinetics.[10][11]

          • The Michaelis-Menten equation is: v = (V_max * [S]) / (K_m + [S]) [10]

        • Determination of K_m and V_max:

          • While K_m and V_max can be estimated from the hyperbolic plot, a more accurate determination is achieved through linearization of the Michaelis-Menten equation. The most common method is the Lineweaver-Burk plot.

          • Lineweaver-Burk Plot: Plot 1/v versus 1/[S]. This should yield a straight line with the equation: 1/v = (K_m / V_max) * (1/[S]) + 1/V_max

            • The y-intercept corresponds to 1/V_max.

            • The x-intercept corresponds to -1/K_m.

            • The slope is K_m/V_max.

        G cluster_reaction Enzymatic Reaction THCA 3,4,5-Trihydroxy- cinnamic Acid (Substrate) Enzyme Polyphenol Oxidase / Laccase Quinone Quinone Product (Colored) Polymer Polymerized Products (Brown Pigments)

        Trustworthiness and Self-Validation

        • Linearity of Enzyme Concentration: To ensure the observed activity is directly proportional to the amount of enzyme, perform the assay with varying concentrations of the enzyme solution while keeping the substrate concentration constant and saturating. A plot of initial velocity versus enzyme concentration should be linear.

        • Substrate and Product Stability: Monitor the absorbance of the substrate solution (THCA in buffer) and the final reaction mixture over time to assess the extent of non-enzymatic oxidation or product degradation.

        • Controls: Always include a "no-enzyme" control to measure the rate of auto-oxidation of THCA and a "no-substrate" control to account for any background reaction.

        Quantitative Data Summary

        The following table provides a template for summarizing the kinetic parameters obtained from the analysis.

        ParameterValueUnitsMethod of Determination
        V_max e.g., 0.15ΔAbs/min or µmol/minLineweaver-Burk Plot
        K_m e.g., 0.5mMLineweaver-Burk Plot
        Optimal pH e.g., 6.5-pH profile experiment
        Optimal Temp. e.g., 30°CTemperature profile experiment

        Conclusion and Future Directions

        This application note provides a robust framework for utilizing 3,4,5-Trihydroxycinnamic acid as a substrate for detailed enzyme kinetics studies. By following the outlined protocols, researchers can accurately determine the kinetic parameters of enzymes such as polyphenol oxidase and laccase. This information is invaluable for fundamental enzymology research, the development of enzyme-targeted drugs, and the optimization of biotechnological processes. Future studies could explore the inhibitory effects of various compounds on the enzymatic oxidation of THCA, further expanding its utility in drug discovery and development.

        References

        • Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]

        • ACS Publications. (2024, July 23). Biochemical Laboratory Experiments on Polyphenol Oxidase. Journal of Chemical Education. [Link]

        • Science & Plants for Schools. Polyphenoloxidase (catechol oxidase) Assay. [Link]

        • PubMed. (1998). Transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenol oxidase from the fungus Trametes versicolor: product elucidation studies. [Link]

        • Scribd. Enzyme Assays: Michaelis-Menten Kinetics Enzyme Activity. [Link]

        • MDPI. (2021, May 1). Laccase and Tyrosinase Biosensors Used in the Determination of Hydroxycinnamic Acids. [Link]

        • Creative Biogene. Enzyme Kinetic Assay. [Link]

        • ResearchGate. (2023, October 20). Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. [Link]

        • PMC. (2023, October 20). Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. [Link]

        • Wiley Online Library. (2024). Polyphenol Oxidase Activity on Guaiacyl and Syringyl Lignin Units. Angewandte Chemie. [Link]

        • MDPI. (2024, March 17). Purification and Biochemical Characterization of Polyphenol Oxidase Extracted from Wheat Bran (Wan grano). [Link]

        • Google Patents. CN101760453A - Apple polyphenol oxidase extracting and measuring method.
        • PMC. (2024, May 24). Kinetic studies on optimized extracellular laccase from Trichoderma harzianum PP389612 and its capabilities for azo dye removal. [Link]

        • Murdoch Research Portal. (2023, October 20). The role of substrates in polyphenol oxidase mediated browning. [Link]

        • Scribd. 22-85-01 Measurement of Polyphenol Oxidase in Wheat Kernels (L-DOPA Substrate). [Link]

        • ResearchGate. Laccase-mediated oxidation of hydroxycinnamic acids. [Link]

        • Regulatory Research and Medicine Evaluation. Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). [Link]

        • ResearchGate. Michaelis-Menten Kinetics. [Link]

        • MDPI. (2025, May 14). Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. [Link]

        • Regulatory Research and Medicine Evaluation. (2024, April 21). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 1. Direct Spectrophotometry (Review). [Link]

        • ResearchGate. Spectrophotometric Determination of Hydroxycynnamic Acid and Related Compounds in Echinacea Preparations. [Link]

        • PMC. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. [Link]

        • Der Pharma Chemica. (2023, March 29). UV-spectrophotometric method development and validation for the quantitative measurement of Rosmarinic acid. [Link]

        • Korea Science. (2013, January 31). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics. [Link]

        Sources

        Application of 3,4,5-Trihydroxycinnamic Acid in Cancer Cell Line Research: Application Notes and Protocols

        Author: BenchChem Technical Support Team. Date: February 2026

        Authored by: A Senior Application Scientist

        Introduction: The Therapeutic Potential of a Natural Phenolic Compound

        3,4,5-Trihydroxycinnamic acid, more commonly known as gallic acid (GA), is a naturally occurring polyphenolic compound ubiquitously found in a variety of plants, fruits, and vegetables.[1][2][3] Its well-documented antioxidant, anti-inflammatory, antiviral, and antibacterial properties have positioned it as a compound of significant interest in biomedical research.[1][3][4] Notably, a growing body of evidence highlights its potent anti-tumor activities across a spectrum of cancer cell lines, making it a promising candidate for further investigation in oncology and drug development.[2][3][5]

        This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and standardized protocols for investigating the effects of 3,4,5-Trihydroxycinnamic acid on cancer cell lines. The methodologies outlined herein are designed to be robust and reproducible, enabling the scientific community to further elucidate the mechanisms of action of this promising natural compound.

        Mechanism of Action: A Multi-Faceted Approach to Cancer Inhibition

        The anticancer efficacy of 3,4,5-Trihydroxycinnamic acid is not attributed to a single mechanism but rather to its ability to modulate multiple oncogenic pathways.[6] This multi-targeted approach is a key advantage, potentially overcoming the resistance mechanisms often developed against single-target therapies. Key mechanistic pillars of its action include the induction of apoptosis, inhibition of metastasis, and cell cycle arrest.

        Induction of Apoptosis: Triggering Programmed Cell Death

        A primary mode of action for 3,4,5-Trihydroxycinnamic acid is the induction of apoptosis, or programmed cell death, in cancer cells.[4][6][7] This is achieved through several interconnected pathways:

        • Generation of Reactive Oxygen Species (ROS): Gallic acid can induce oxidative stress within cancer cells by generating reactive oxygen species (ROS).[4][8][9] This increase in intracellular ROS can lead to DNA damage, mitochondrial dysfunction, and ultimately trigger the apoptotic cascade.[8][9] Studies have shown that pretreatment with antioxidants can rescue cells from GA-induced cytotoxicity, confirming the role of ROS in this process.[9]

        • Mitochondrial Pathway Modulation: The compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[9] This event is a critical initiator of the intrinsic apoptotic pathway, activating a cascade of caspases (caspase-3, -8, and -9) that execute the apoptotic program.[7][9]

        • Regulation of Apoptotic Proteins: 3,4,5-Trihydroxycinnamic acid influences the expression of key proteins involved in apoptosis. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards cell death.[10]

        Inhibition of Metastasis: Halting Cancer's Spread

        The ability of cancer cells to metastasize is a major contributor to cancer-related mortality. 3,4,5-Trihydroxycinnamic acid has demonstrated significant anti-metastatic properties by:

        • Downregulating Matrix Metalloproteinases (MMPs): It inhibits the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[11] These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for cancer cell invasion and migration.

        • Modulating Epithelial-to-Mesenchymal Transition (EMT): In some cancer models, GA has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[1] This is often achieved by restoring the expression of E-cadherin and decreasing vimentin levels.[1]

        Cell Cycle Arrest: Preventing Uncontrolled Proliferation

        Uncontrolled cell proliferation is a hallmark of cancer. 3,4,5-Trihydroxycinnamic acid can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[4][12] This is often mediated by the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.[13][14]

        Key Signaling Pathways Modulated by 3,4,5-Trihydroxycinnamic Acid

        The diverse anticancer effects of 3,4,5-Trihydroxycinnamic acid are orchestrated through its influence on several critical signaling pathways. Understanding these pathways is crucial for designing targeted experiments and interpreting results.

        PI3K/Akt Signaling Pathway

        The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. 3,4,5-Trihydroxycinnamic acid has been shown to suppress the PI3K/Akt pathway, leading to decreased cancer cell survival and proliferation.[1][3][13] This inhibition is a key mechanism underlying its pro-apoptotic and anti-proliferative effects.[13]

        PI3K_Akt_Pathway GA 3,4,5-Trihydroxycinnamic Acid PI3K PI3K GA->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Cell_Culture Cancer Cell Line Culture Treatment Treat Cells with Varying GA Concentrations Cell_Culture->Treatment GA_Prep Prepare 3,4,5-THCA Stock Solution GA_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Metastasis Metastasis (Wound Healing) Treatment->Metastasis

        Caption: General experimental workflow for studying 3,4,5-Trihydroxycinnamic acid effects.

        Experimental Protocols

        The following protocols provide detailed, step-by-step methodologies for key experiments to assess the effects of 3,4,5-Trihydroxycinnamic acid on cancer cell lines.

        Protocol 1: Cell Viability Assessment using MTT Assay

        The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [2][15] Materials:

        • Cancer cell line of interest

        • Complete cell culture medium

        • 3,4,5-Trihydroxycinnamic acid (Gallic Acid)

        • Dimethyl sulfoxide (DMSO)

        • MTT solution (5 mg/mL in PBS) [2][16]* 96-well plates

        • Microplate reader

        Procedure:

        • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [17]Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

        • Compound Preparation: Prepare a stock solution of 3,4,5-Trihydroxycinnamic acid in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

        • Cell Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of 3,4,5-Trihydroxycinnamic acid. Include a vehicle control (medium with DMSO) and a blank (medium only).

        • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line and experimental goals.

        • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. [2]6. Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [2]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [16]7. Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. [16][17]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

        Cancer Cell Line IC50 of 3,4,5-Trihydroxycinnamic Acid (µM) Reference
        Calu-6 (Lung Cancer)~30 (at 24h)[18]
        A549 (Lung Cancer)~150 (at 24h)[18]
        MDA-MB-231 (Breast Cancer)25 (with pre-irradiation)[19]
        A375 (Melanoma)50 (with pre-irradiation)[19]
        Jurkat (Leukemia)~60 (at 24h), ~30 (at 72h)[20]
        HeLa (Cervical Cancer)IC50 determined at 124.6 nM for Doxorubicin for comparison[21]
        Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

        This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

        Materials:

        • Treated and control cells

        • Annexin V-FITC/PI Apoptosis Detection Kit

        • Binding Buffer

        • Flow cytometer

        Procedure:

        • Cell Harvesting: Following treatment with 3,4,5-Trihydroxycinnamic acid for the desired duration, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

        • Cell Washing: Wash the cells twice with cold PBS.

        • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

        • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. [22]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [22]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. [22] * Viable cells: Annexin V-negative and PI-negative.

          • Early apoptotic cells: Annexin V-positive and PI-negative.

          • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

        Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay

        This assay is a straightforward method to study cell migration in vitro.

        Materials:

        • Cells cultured to a confluent monolayer in a 6-well or 12-well plate

        • Sterile 200 µL pipette tip or a specialized scratch tool

        • Culture medium with and without 3,4,5-Trihydroxycinnamic acid

        • Microscope with a camera

        Procedure:

        • Create a "Wound": Once the cells have formed a confluent monolayer, create a scratch or "wound" in the center of the well using a sterile pipette tip.

        • Wash: Gently wash the wells with PBS to remove any detached cells.

        • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of 3,4,5-Trihydroxycinnamic acid or vehicle control. To distinguish between cell migration and proliferation, experiments can be performed in the presence of a proliferation inhibitor like Mitomycin C. [23]4. Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

        • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of wound closure is an indicator of cell migration.

        Conclusion and Future Directions

        3,4,5-Trihydroxycinnamic acid has emerged as a compelling natural compound with significant anticancer potential. Its ability to induce apoptosis, inhibit metastasis, and arrest the cell cycle through the modulation of key signaling pathways underscores its promise as a therapeutic agent. [5][6]Furthermore, it has shown synergistic effects when combined with conventional chemotherapeutic drugs like cisplatin, potentially enhancing treatment efficacy and overcoming drug resistance. [10][24] While in vitro studies have provided a strong foundation, further research is warranted. In vivo studies using animal models are crucial to validate the preclinical efficacy and to assess the bioavailability and potential toxicity of 3,4,5-Trihydroxycinnamic acid. [4]Additionally, exploring novel drug delivery systems, such as nanoparticle formulations, could enhance its targeted delivery to tumor sites and improve its therapeutic index. [25]Continued investigation into the multifaceted mechanisms of this natural compound will undoubtedly pave the way for its potential clinical application in cancer therapy.

        References

        • Anticancer Effect of Gallic Acid on Acidity-Induced Invasion of MCF7 Breast Cancer Cells. (2023). Vertex AI Search.
        • Anti-metastasis Effects of Gallic Acid on Gastric Cancer Cells Involves Inhibition of NF-kappaB Activity and Downregulation of PI3K/AKT/small GTPase Signals. (2010). PubMed.
        • Role of Reactive Oxygen Species in Gallic Acid-Induced Apoptosis. (n.d.). J-Stage.
        • Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Gallic Acid. (n.d.). Benchchem.
        • How gallic acid regulates molecular signaling: role in cancer drug resistance. (2023). PubMed.
        • Gallic acid: prospects and molecular mechanisms of its anticancer activity. (n.d.). RSC Publishing.
        • Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways. (2025). Frontiers.
        • Anticancer Effect of Gallic Acid on Acidity-Induced Invasion of MCF7 Breast Cancer Cells. (2023). Vertex AI Search.
        • Gallic acid-induced lung cancer cell death is accompanied by ROS increase and glutathione depletion. (2011). PubMed.
        • Unlocking the Anti-Cancer Potential of Gallic Acid - A Scientific Scoping Analysis. (2025). Vertex AI Search.
        • Autoxidation of Gallic acid Induces ROS-dependant Death in Human Prostate Cancer LNCaP Cells. (n.d.). PMC.
        • Gallic Acid: A Natural Phenolic Compound Exerting Antitumoral Activities in Colorectal Cancer via Interaction with G-Quadruplexes. (n.d.). PMC.
        • Gallic Acid Induces Apoptosis in Human Gastric Adenocarcinoma Cells. (2018). Vertex AI Search.
        • Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway. (2019). Spandidos Publications.
        • Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway. (2022). Biomolecules & Therapeutics | Korea Science.
        • Apoptotic Effect of Gallic Acid via Regulation of p-p38 and ER Stress in PANC-1 and MIA PaCa-2 Cells Pancreatic Cancer Cells. (2023). ResearchGate.
        • Gallic acid induces apoptosis and enhances the anticancer effects of cisplatin in human small cell lung cancer H446 cell line v. (2016). Spandidos Publications.
        • Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells. (2025). ResearchGate.
        • Gallic Acid: A Dietary Polyphenol that Exhibits Anti-neoplastic Activities by Modulating Multiple Oncogenic Targets. (2022). Bentham Science Publishers.
        • 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. (n.d.). PMC.
        • 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. (2013). PubMed.
        • MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). (n.d.). Assay Genie.
        • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). ScienceDirect.
        • Protocol for Assessing Apoptosis Induction Using 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. (n.d.). Benchchem.
        • Anti-cancer effect of gallic acid in presence of low level laser irradiation: ROS production and induction of apoptosis and ferroptosis. (n.d.). springermedizin.de.
        • Gallic Acid Promotes Wound Healing in Normal and Hyperglucidic Conditions. (2025). PMC - NIH.
        • MTT assay protocol. (n.d.). Abcam.
        • View of Gallic Acid and Doxorubicin Treatment HeLa cell lines by MTT assay. (n.d.). Journal of Drug Delivery and Therapeutics.
        • Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121). (n.d.). PMC.
        • Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells. (n.d.). PMC.
        • Effect of gallic acid on cell viability and growth of cervical cancer... (n.d.). ResearchGate.

        Sources

        Application Notes & Protocols for the Extraction of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) from Plant Material

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract: This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals on the extraction of 3,4,5-Trihydroxybenzoic Acid, commonly known as gallic acid, from various plant matrices. Gallic acid, a foundational phenolic acid, is a key precursor in the synthesis of numerous pharmaceuticals and a valuable bioactive compound in its own right. It is found widely in the plant kingdom, often as a constituent of hydrolyzable tannins (gallotannins).[1][2] This guide critically evaluates and details methodologies ranging from traditional solvent-based techniques to modern, green extraction technologies. Protocols are presented with an emphasis on the underlying principles, optimization strategies, and subsequent purification and analytical quantification to ensure scientific rigor and reproducibility.

        Foundational Concepts: Understanding Gallic Acid in its Native Matrix

        Gallic acid (GA) is a trihydroxybenzoic acid that plants synthesize via the shikimate pathway.[2][3] While it exists in a free form, a significant portion is often esterified to form larger, more complex molecules known as gallotannins.[2] In this bound form, the gallic acid moieties are attached to a central polyol core, typically glucose. The successful extraction of gallic acid, therefore, depends on two distinct strategies: the extraction of the free form and the hydrolysis of gallotannins to liberate additional GA, thereby maximizing yield.

        Key Plant Sources: A variety of plants are known to be rich sources of gallic acid and its precursors. These include, but are not limited to:

        • Gall Nuts: Excrescences on oak trees, historically a primary source.[1][4]

        • Tea Leaves (Camellia sinensis): Both green and black teas contain significant amounts.[1][5]

        • Sumac (Rhus coriaria): The leaves and fruits are rich sources.[2][4]

        • Witch Hazel (Hamamelis virginiana) & Oak Bark (Quercus spp.): Traditionally used for their high tannin content.[2][4]

        • Fruits & Berries: Mangoes, grapes, strawberries, and pomegranates contain notable levels.[1][4][5]

        • Medicinal Plants: Terminalia chebula, Caesalpinia decapetala, and Woodfordia fruticosa are also potent sources.[2][6][7]

        The choice of plant material is a critical first step and will dictate the optimal extraction strategy.

        Pre-Extraction Preparation of Plant Material

        The physical state of the plant matrix directly impacts the efficiency of solvent penetration and, consequently, the extraction yield.

        Protocol 2.1: General Plant Material Preparation

        • Drying: Fresh plant material should be dried to a constant weight to prevent enzymatic degradation of phenolics and to standardize the sample. Air-drying in the shade or oven-drying at a controlled temperature (typically 40-60°C) are common methods. High temperatures should be avoided as they can lead to the degradation of thermolabile compounds.

        • Grinding: The dried material must be ground into a coarse or fine powder. This increases the surface area available for solvent contact. A mechanical grinder is typically used. The particle size is a critical parameter to optimize for many extraction methods.

        • Storage: The powdered material should be stored in airtight, dark containers at low temperatures to minimize oxidative and photodegradation prior to extraction.

        Core Extraction Methodologies: A Comparative Overview

        The selection of an extraction method is a trade-off between efficiency, cost, time, and environmental impact. This section details both conventional and advanced techniques.

        Conventional Solid-Liquid Extraction (SLE) Methods

        These methods rely on the solvent's ability to solubilize and diffuse analytes from the plant matrix.

        • Maceration: This is the simplest technique, involving soaking the plant material in a solvent for a defined period (often days) with occasional agitation.[8][9] While simple and low-cost, it is often time-consuming and can result in incomplete extraction.

        • Heat Reflux Extraction: The plant material is boiled with the solvent, and the solvent vapors are condensed and returned to the extraction vessel. The elevated temperature increases solvent viscosity and diffusion rates, enhancing extraction efficiency compared to maceration.[10]

        • Soxhlet Extraction: This method provides a continuous extraction by repeatedly washing the plant material with fresh, condensed solvent.[10] It is more efficient than maceration or simple reflux but uses large volumes of solvent and prolonged heating, which can degrade heat-sensitive compounds like gallic acid.[11]

        Advanced & Green Extraction Technologies

        These modern techniques offer significant advantages in terms of reduced extraction time, lower solvent consumption, and often higher yields.[8]

        • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, causing cell disruption and enhancing solvent penetration and mass transfer.[12] UAE is rapid, efficient, and can be performed at lower temperatures, preserving thermolabile compounds.[13][14]

        • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant cells.[15] This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of intracellular contents into the solvent.[16][17] MAE is characterized by extremely fast extraction times, reduced solvent usage, and high efficiency.[16][18]

        • Supercritical Fluid Extraction (SFE): This technique uses a fluid above its critical temperature and pressure (a supercritical fluid) as the extraction solvent. Carbon dioxide (CO₂) is the most common supercritical fluid used due to its mild critical conditions (31.1°C, 73.8 bar), non-toxicity, and non-flammability.[19][20] The solvating power of supercritical CO₂ can be tuned by changing the pressure and temperature. For polar compounds like gallic acid, the polarity of CO₂ is often increased by adding a co-solvent (modifier), such as ethanol or methanol.[20] SFE is highly selective and produces solvent-free extracts, making it an excellent green technology.[21][22]

        Diagram 1: General Workflow for Gallic Acid Extraction

        G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction Processing cluster_analysis 4. Analysis Plant Plant Material (e.g., Gall Nuts, Tea Leaves) Dry Drying (40-60°C) Plant->Dry Grind Grinding to Powder Dry->Grind Powder Prepared Plant Powder Grind->Powder Method Extraction Method (SLE, UAE, MAE, SFE) Powder->Method Solvent Solvent Selection (Water, Ethanol, Methanol etc.) Solvent->Method Crude Crude Extract Method->Crude Crude_In Crude Extract Crude->Crude_In Filter Filtration / Centrifugation Evap Solvent Removal (Rotary Evaporator) Filter->Evap Purify Purification (Column Chromatography) Evap->Purify Purified Purified Fraction Purify->Purified Crude_In->Filter Quantify Quantification (HPLC) Purified->Quantify Characterize Characterization (NMR, MS) Purified->Characterize Final Pure Gallic Acid Quantify->Final

        Caption: General workflow from plant material to pure gallic acid.

        Table 1: Comparison of Extraction Methodologies for Gallic Acid

        MethodPrincipleAdvantagesDisadvantagesTypical Solvents
        Maceration Soaking and diffusion at room temperature.[8]Simple, low energy, suitable for thermolabile compounds.Time-consuming, large solvent volume, potentially low yield.[11]Water, Ethanol, Methanol
        Soxhlet Continuous extraction with fresh distilled solvent.[10]More efficient than maceration, exhaustive extraction.Long duration, large solvent volume, thermal degradation risk.[11]Ethanol, Methanol, Acetone
        UAE Acoustic cavitation disrupts cell walls.[12]Fast, high efficiency, reduced temperature and solvent use.Specialized equipment needed, potential for radical formation.Water, Ethanol, Methanol
        MAE Microwave energy causes rapid intracellular heating and cell rupture.[16][17]Extremely fast, low solvent use, high yield.[15]Specialized equipment, potential for localized overheating.Water, Ethanol (polar solvents)
        SFE Tunable solvating power of a supercritical fluid (e.g., CO₂).[19]Highly selective, solvent-free product, green technology.[22]High capital cost, ineffective for polar compounds without a co-solvent.Supercritical CO₂ + polar co-solvent (e.g., Ethanol)
        Enhancing Yields through Hydrolysis

        To liberate gallic acid from gallotannins, a hydrolysis step can be incorporated before or after the initial extraction.

        • Acid Hydrolysis: Treating the plant material or crude extract with a dilute acid (e.g., HCl) and heat effectively cleaves the ester bonds of gallotannins. However, this can be harsh and may lead to the degradation of the target compound.

        • Enzymatic Hydrolysis: A milder and more specific approach involves using the enzyme tannase (tannin acyl hydrolase).[2] This enzyme specifically catalyzes the hydrolysis of ester bonds in gallotannins, releasing free gallic acid.[23] This can be performed on the crude extract for a cleaner reaction.

        Detailed Protocols

        Protocol 4.1: Microwave-Assisted Extraction (MAE) of Gallic Acid

        This protocol is adapted from methodologies optimized for phenolic compounds from various plant barks and leaves.[16]

        • Sample Preparation: Weigh 1.0 g of finely ground, dried plant material and place it into a microwave-safe extraction vessel.

        • Solvent Addition: Add 40 mL of 20% aqueous methanol (v/v) to the vessel (a 1:40 solid-to-liquid ratio).[16]

        • Microwave Irradiation: Place the vessel in a microwave extractor. Set the irradiation power to a low-to-medium level (e.g., 20-30% of maximum power, ~150-250 W) to avoid overheating.[16][17]

        • Extraction Cycle: Irradiate for a short duration, for example, a 5-minute cycle.[16] It is often beneficial to perform multiple short cycles (e.g., 2 x 5 minutes) with intermittent cooling and mixing to ensure homogenous heating and prevent degradation.[16]

        • Cooling & Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

        • Storage: Store the filtrate at 4°C in a dark container prior to analysis or further purification.

        Diagram 2: Principle of Microwave-Assisted Extraction (MAE)

        MAE_Principle cluster_cell Plant Cell CellWall Cell Wall GA Gallic Acid (Bound/Free) Rupture Cell Wall Rupture Water Intracellular Water Water->Rupture Creates Pressure Microwave Microwave Radiation Microwave->Water Heats Water Solvent Solvent Extract Gallic Acid in Solvent Solvent->Extract Rupture->Extract Releases

        Caption: MAE uses microwaves to heat intracellular water, causing cell rupture.

        Protocol 4.2: Purification by Liquid-Liquid Partitioning

        This protocol is a general method to separate compounds based on their polarity.

        • Solvent Removal: Take the crude extract (e.g., from Protocol 4.1) and concentrate it to near dryness using a rotary evaporator at ≤40°C.

        • Resuspension: Resuspend the dried extract in a known volume of distilled water.

        • Partitioning: Transfer the aqueous suspension to a separating funnel. Add an equal volume of a non-polar solvent like hexane and shake vigorously to remove lipids and chlorophyll. Allow the layers to separate and discard the upper hexane layer. Repeat this step twice.

        • Target Extraction: To the remaining aqueous layer, add an equal volume of a solvent of intermediate polarity, such as ethyl acetate.[24] Gallic acid will partition into the ethyl acetate phase. Shake vigorously, allow layers to separate, and collect the upper ethyl acetate layer. Repeat this extraction three times, pooling the ethyl acetate fractions.

        • Final Concentration: Evaporate the pooled ethyl acetate fractions to dryness under vacuum to yield a purified, gallic acid-rich extract.

        Protocol 4.3: Quantification by High-Performance Liquid Chromatography (HPLC)

        This protocol outlines a standard method for the quantification of gallic acid.[25][26][27]

        • Standard Preparation: Prepare a stock solution of pure gallic acid standard (e.g., 1 mg/mL) in HPLC-grade methanol. From this, create a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.[25][26]

        • Sample Preparation: Accurately weigh a portion of the dried extract (e.g., 10 mg), dissolve it in 10 mL of methanol, and filter it through a 0.45 µm syringe filter into an HPLC vial.[25]

        • Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

        • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the gallic acid standards. Determine the concentration of gallic acid in the sample extract by interpolating its peak area from this curve.

        Table 2: Typical HPLC Parameters for Gallic Acid Analysis

        ParameterConditionReference
        Column C18 (e.g., 250 mm × 4.6 mm, 5 µm)[26][27]
        Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (acidified with phosphoric or formic acid to pH ~2.5-3.0)[27]
        Flow Rate 1.0 mL/min[27]
        Detection UV/DAD at 270-272 nm[26][27]
        Column Temp. 25-30 °C[26][27]
        Injection Vol. 10-20 µL[26][27]

        Concluding Remarks for the Practicing Scientist

        The optimal method for extracting 3,4,5-Trihydroxybenzoic acid is highly dependent on the plant source, the scale of the operation, and the end-use application. For rapid screening and high-throughput analysis, advanced methods like MAE and UAE are superior, offering significant savings in time and solvent.[14][15] For industrial-scale production where purity and environmental impact are paramount, SFE presents a compelling, albeit capital-intensive, option.[19] It is crucial to recognize that gallic acid is often present as hydrolyzable tannins; therefore, incorporating an enzymatic hydrolysis step with tannase can dramatically increase yields from many plant sources.[23] Every protocol must be validated in-house, and optimization of key parameters—such as solvent composition, temperature, time, and particle size—is essential for achieving maximal, reproducible yields.[7] The analytical quantification by a validated HPLC method remains the gold standard for accurate determination of gallic acid content in the final extract.[25][28]

        References

        • Ask Ayurveda. (2026, January 16). Gallic acid - Phytochemicals in Food.
        • Healthnews. (2024, July 12). Gallic Acid — Structure, Health Benefits, Food Sources, and Toxicity.
        • Healthline. (2021, October 20). Gallic Acid: Benefits, Downsides, and Food Sources.
        • Wikipedia. Gallic acid.
        • ResearchGate. (2025, December 22). Quantitative HPLC Analysis of Gallic Acid in Benincasa hispida Prepared with Different Extraction Techniques.
        • MDPI.
        • SciSpace. Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity.
        • International Journal of Green Pharmacy. (2019, May 17). High-performance liquid chromatography analysis of gallic acid and kaempferol in chloroform and ethanol extract of Cassia hirsuta seeds.
        • Journal of Pharmaceutical Research International. HPLC Determination of the Gallic Acid and Chebulinic Acid Contents of Phyllanthus emblica Linn., Terminalia bellirica Roxb.
        • MDPI. (2025, September 1). Impact of Extraction Parameters on the Gallic Acid Content and Antioxidant Properties of Palo Prieto (Lysiloma divaricata)
        • Journal of Medicinal Plants Studies. (2025, June 5). Isolation, Characterization and quantification of gallic acid from hydro alcoholic flower extract of Woodfordia fruticosa (L.) k.
        • ResearchGate. (2025, August 6). Microwave-assisted extraction of the gallic acid biomarker from Acacia arabica bark followed by HPLC analysis.
        • Molecules.
        • Journal of Chemical and Pharmaceutical Research.
        • PubMed. (2010, October 15).
        • Polish Journal of Food and Nutrition Sciences. CONTENT OF GALLIC ACID IN SELECTED PLANT EXTRACTS.
        • Journal of Applied Pharmaceutical Science. (2026, February 4).
        • Croatian Journal of Food Science and Technology. (2024, November 19). Study of the effect of ultrasonic-assisted extraction based on the Box- Behnken design on the phenolic compound.
        • MDPI. (2024, November 25).
        • Food Technology and Biotechnology. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers.
        • DergiPark. (2023, November 5). Different methods of extraction of bioactive compounds and their effect on biological activity.
        • PLOS One. (2016, February 17).
        • MDPI. (2018, October 12).
        • CABI Digital Library. (2020). Effect of Extraction Methods on Bioactive Compounds of Plant Origin.
        • MDPI. (2025, September 6). Exploring the Impact of Ultrasound-Assisted Extraction on the Phytochemical Composition and Bioactivity of Tamus communis L. Fruits.
        • Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. (2021, May 30). Effectiveness of different methods for the extraction of principle actives and phytochemicals content in medicinal herbals.
        • Redalyc.
        • SciSpace.
        • Asian Journal of Green Chemistry. (2025, September 15).
        • MDPI. (2021, January 25).
        • Future Journal of Pharmaceutical Sciences. (2022, December 15).
        • Molecules.
        • Journal of Chemistry.
        • Applied Biological Chemistry.
        • ResearchGate. (2025, August 7). Purification of Cinnamic Acid and Aporphine Alkaloids from Enicosanthellum pulchrum Twig Extract and their Biological Activities.

        Sources

        Experimental Design for Preclinical Evaluation of 3,4,5-Trihydroxycinnamic Acid in Animal Models

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Therapeutic Promise of 3,4,5-Trihydroxycinnamic Acid

        3,4,5-Trihydroxycinnamic acid, a derivative of hydroxycinnamic acids, is a phenolic compound with demonstrated therapeutic potential.[1][2][3] Also known as a derivative of caffeic acid, it has garnered significant interest for its diverse biological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][4][5][6][7][8][9] Preclinical in vitro studies have illuminated its capacity to modulate key signaling pathways involved in pathogenesis, such as the suppression of pro-inflammatory mediators and the activation of cytoprotective mechanisms.[1][5][6][8] Specifically, it has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in response to inflammatory stimuli.[1] A crucial aspect of its anti-inflammatory action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][9]

        This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing robust preclinical animal studies to evaluate the efficacy and safety of 3,4,5-Trihydroxycinnamic acid. The following protocols are designed to be adaptable and are grounded in established methodologies to ensure scientific rigor and translatability of findings.

        Part 1: Foundational Pharmacokinetic and Safety Evaluation

        Prior to embarking on efficacy studies, a thorough understanding of the compound's pharmacokinetic (PK) profile and a preliminary assessment of its safety are paramount. These initial studies are crucial for determining appropriate dosing regimens and identifying any potential for toxicity.

        Pharmacokinetic (PK) and Bioavailability Studies

        The oral bioavailability of hydroxycinnamic acids can be variable, influencing their therapeutic efficacy.[10] Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3,4,5-Trihydroxycinnamic acid is a critical first step.

        Protocol: Single-Dose Pharmacokinetic Profiling in Rodents

        • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are a suitable initial model.

        • Compound Formulation: Prepare 3,4,5-Trihydroxycinnamic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be optimized for solubility and stability.

        • Dose Administration:

          • Oral (PO): Administer a single dose via oral gavage. A typical starting dose might be 50 mg/kg, based on preliminary in vitro data and literature on similar compounds.

          • Intravenous (IV): Administer a single bolus dose via the tail vein to determine absolute bioavailability. A lower dose (e.g., 5-10 mg/kg) is typically used for IV administration.

        • Blood Sampling: Collect serial blood samples from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

        • Plasma Analysis: Process blood samples to obtain plasma. Analyze the plasma concentration of 3,4,5-Trihydroxycinnamic acid and its potential metabolites using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[11]

        • Data Analysis: Calculate key pharmacokinetic parameters including:

          • Maximum plasma concentration (Cmax)

          • Time to reach Cmax (Tmax)

          • Area under the plasma concentration-time curve (AUC)

          • Half-life (t1/2)

          • Clearance (CL)

          • Volume of distribution (Vd)

          • Absolute bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

        ParameterDescriptionTypical Units
        Cmax Maximum observed plasma concentrationng/mL or µg/mL
        Tmax Time at which Cmax is observedhours (h)
        AUC Total drug exposure over timengh/mL or µgh/mL
        t1/2 Time required for the plasma concentration to decrease by halfhours (h)
        F% Fraction of the administered dose that reaches systemic circulation%
        Acute and Sub-chronic Toxicity Studies

        These studies are essential to identify the No Observed Adverse Effect Level (NOAEL) and to characterize the toxicity profile of the compound.[12][13] All toxicity studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[12][13][14]

        Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

        • Animal Model: Use a single sex (typically females, as they are often more sensitive) of Wistar rats or Swiss albino mice.

        • Dosing: Administer a single oral dose of 3,4,5-Trihydroxycinnamic acid. The starting dose is typically based on in vitro cytotoxicity data. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

        • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.

        • Endpoint: Determine the LD50 (median lethal dose).

        Protocol: 28-Day Repeated Dose Oral Toxicity Study

        • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

        • Dosing: Administer 3,4,5-Trihydroxycinnamic acid daily via oral gavage for 28 consecutive days at three different dose levels (low, mid, and high) plus a vehicle control group. Dose selection should be based on the acute toxicity data, with the high dose expected to produce some minimal toxicity.

        • In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

        • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for weight analysis and histopathological examination.

        • Endpoints:

          • Clinical signs of toxicity

          • Changes in body weight and food consumption

          • Hematological and clinical chemistry parameters

          • Organ weights

          • Gross and microscopic pathology findings

        Part 2: Efficacy Evaluation in Disease-Relevant Animal Models

        Based on the known antioxidant and anti-inflammatory properties of 3,4,5-Trihydroxycinnamic acid, several animal models are relevant for assessing its therapeutic efficacy.

        Models of Oxidative Stress

        Oxidative stress is implicated in a wide range of diseases.[4][15] Animal models that induce oxidative stress are valuable for evaluating the antioxidant potential of 3,4,5-Trihydroxycinnamic acid in vivo.

        Protocol: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress

        • Animal Model: Male Wistar rats are commonly used.[16]

        • Induction of Oxidative Stress: Administer a single intraperitoneal (i.p.) injection of CCl4 dissolved in a vehicle like olive oil. CCl4 is a potent prooxidant that induces hepatotoxicity and systemic oxidative stress.[16]

        • Treatment Groups:

          • Control group (vehicle only)

          • CCl4 group (CCl4 + vehicle)

          • Treatment groups (CCl4 + different doses of 3,4,5-Trihydroxycinnamic acid)

          • Positive control (e.g., N-acetylcysteine)

        • Dosing Regimen: Administer 3,4,5-Trihydroxycinnamic acid orally for a period before and/or after CCl4 injection.

        • Endpoint Analysis: After a set period (e.g., 24-48 hours), collect blood and liver tissue.

          • Biochemical Markers in Serum: Measure levels of liver enzymes (ALT, AST), and markers of oxidative stress such as malondialdehyde (MDA) and total antioxidant capacity.

          • Antioxidant Enzyme Activity in Liver Homogenate: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[16][17]

          • Histopathology: Examine liver sections for signs of necrosis, inflammation, and fatty changes.

        Models of Inflammation

        The anti-inflammatory effects of 3,4,5-Trihydroxycinnamic acid can be investigated using well-established models of acute and chronic inflammation.[18][19][20]

        Protocol: Carrageenan-Induced Paw Edema (Acute Inflammation)

        • Animal Model: Wistar rats or Swiss albino mice.[18]

        • Induction of Inflammation: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the hind paw.[18]

        • Treatment: Administer 3,4,5-Trihydroxycinnamic acid orally 1 hour before the carrageenan injection.

        • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

        • Endpoint: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

        Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

        • Animal Model: C57BL/6 mice are a suitable strain.[20]

        • Induction of Inflammation: Administer a single i.p. injection of LPS. LPS is a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[21]

        • Treatment: Administer 3,4,5-Trihydroxycinnamic acid orally prior to the LPS challenge.

        • Endpoint Analysis:

          • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum or peritoneal lavage fluid using ELISA.

          • Myeloperoxidase (MPO) Activity: Measure MPO activity in lung or liver tissue as an indicator of neutrophil infiltration.

        Models of Metabolic Syndrome

        Given the link between inflammation, oxidative stress, and metabolic disorders, evaluating 3,4,5-Trihydroxycinnamic acid in a model of metabolic syndrome is a logical progression.[22][23][24]

        Protocol: High-Fat Diet (HFD)-Induced Metabolic Syndrome

        • Animal Model: C57BL/6J mice are highly susceptible to diet-induced obesity and metabolic dysfunction.[24]

        • Induction of Metabolic Syndrome: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, insulin resistance, and dyslipidemia.[23][24][25]

        • Treatment: Administer 3,4,5-Trihydroxycinnamic acid orally daily, either prophylactically (starting at the beginning of the HFD) or therapeutically (after the development of metabolic abnormalities).

        • Endpoint Analysis:

          • Metabolic Parameters: Monitor body weight, food intake, fasting blood glucose, and insulin levels. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

          • Lipid Profile: Measure serum levels of triglycerides, total cholesterol, HDL, and LDL.

          • Liver and Adipose Tissue Analysis: Assess liver steatosis through histology and measure adipocyte size.

          • Inflammatory Markers: Measure levels of inflammatory cytokines in serum and adipose tissue.

        Part 3: Mechanistic Insights and Target Validation

        To complement the in vivo efficacy studies, it is crucial to investigate the underlying mechanisms of action of 3,4,5-Trihydroxycinnamic acid.

        Signaling Pathway Analysis

        Workflow: Investigating the Nrf2 and NF-κB Pathways

        G cluster_0 Cellular Stress (e.g., LPS, Oxidative Stress) cluster_1 3,4,5-Trihydroxycinnamic Acid Intervention cluster_2 Key Signaling Pathways cluster_3 Downstream Effects Stress Inflammatory Stimuli / Oxidative Stress NFkB NF-κB Pathway Stress->NFkB Activates THCA 3,4,5-Trihydroxycinnamic Acid THCA->NFkB Inhibits Nrf2 Nrf2 Pathway THCA->Nrf2 Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Upregulates Antioxidant Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant Upregulates

        Caption: Proposed mechanism of 3,4,5-Trihydroxycinnamic acid action.

        Protocol: Western Blot and qPCR Analysis

        • Tissue Collection: Collect relevant tissues (e.g., liver, brain, adipose tissue) from the efficacy studies.

        • Protein and RNA Extraction: Isolate protein and RNA from the tissue samples.

        • Western Blot: Analyze the protein expression levels of key signaling molecules, including:

          • NF-κB Pathway: p-p65, p65, IκBα

          • Nrf2 Pathway: Nrf2, HO-1, NQO1

        • qPCR: Analyze the mRNA expression levels of genes encoding pro-inflammatory cytokines (Tnf-a, Il-1b, Il-6) and antioxidant enzymes (Ho-1, Nqo1).

        Part 4: Data Interpretation and Translational Considerations

        A comprehensive analysis of the data generated from these studies will provide a clear picture of the therapeutic potential of 3,4,5-Trihydroxycinnamic acid. It is important to correlate the pharmacokinetic profile with the observed efficacy and to establish a dose-response relationship. The safety data will be critical for determining a potential therapeutic window.

        Experimental Workflow Summary

        G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome PK Pharmacokinetics (PK) & Bioavailability Tox Acute & Sub-chronic Toxicity OxStress Oxidative Stress Models (e.g., CCl4) PK->OxStress Tox->OxStress Inflam Inflammation Models (e.g., Carrageenan, LPS) OxStress->Inflam MetSyn Metabolic Syndrome Models (e.g., HFD) Inflam->MetSyn Mechanism Signaling Pathway Analysis (Nrf2, NF-κB) MetSyn->Mechanism IND Investigational New Drug (IND) Enabling Data Mechanism->IND

        Caption: Integrated preclinical testing workflow for 3,4,5-Trihydroxycinnamic acid.

        Successful completion of this comprehensive preclinical evaluation will provide the necessary data to support an Investigational New Drug (IND) application and to guide the design of first-in-human clinical trials. The robust and mechanistically informed approach outlined in this guide will maximize the potential for a successful transition from preclinical research to clinical development.

        References

        • Kiasalari, Z., et al. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism, 13(1), 1-13.
        • Panchal, S. K., & Brown, L. (2011). Rodent models for metabolic syndrome research. Journal of biomedicine & biotechnology, 2011.
        • Skovsø, S. (2014). Modeling type 2 diabetes in rats using high fat diet and streptozotocin.
        • Melov, S. (2000). Animal models of oxidative stress. Cellular and Molecular Life Sciences CMLS, 57(8-9), 1395-1400.
        • Kennedy, A. J., et al. (2010). Mouse models of the metabolic syndrome. Disease models & mechanisms, 3(3-4), 156-166.
        • Singh, S., et al. (2015). Animal models for inflammation: a review. Asian Journal of Pharmaceutical Research, 5(2), 108-113.
        • López-Grueso, R., et al. (2016). Oxidative stress and neurodegeneration in animal models of seizures and epilepsy. Antioxidants, 5(1), 8.
        • Verma, S., et al. (2013).
        • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]

        • Melov, S. (2002). Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. The International Journal of Biochemistry & Cell Biology, 34(11), 1395-1400.
        • Gáspár, R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3186.
        • Ozanne, S. E., & Hales, C. N. (2002). Animal models and programming of the metabolic syndrome: Type 2 diabetes. British Journal of Nutrition, 87(S1), S37-S43.
        • Fanaei, H., et al. (2021). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Journal of food biochemistry, 45(1), e13577.
        • Ghasemnejad-Berenji, M., & Ghasemnejad-Berenji, M. (2021).
        • Samec, D., et al. (2021).
        • da Silva, T. R., et al. (2022). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes.
        • Wang, Y., et al. (2023). Recent advancement in prevention against hepatotoxicity, molecular mechanisms, and bioavailability of gallic acid, a natural phenolic compound: challenges and perspectives. Frontiers in Pharmacology, 14, 1159987.
        • Nabavi, S. F., et al. (2020). Exploring the multifaceted neuroprotective actions of gallic acid: a review. International journal of molecular sciences, 21(9), 3087.
        • Pustovalova, O., et al. (2022). The Study of Approaches to Modeling Oxidative Stress in Male Wistar Rats: The Comparative Analysis of Diet-Induced, Chemically Induced, and Physiologically Induced Models. Antioxidants, 11(7), 1386.
        • AMSBIO. (2023). Preclinical research strategies for drug development. Retrieved from [Link]

        • Van Remmen, H., & Richardson, A. (2012). Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. Oxidative medicine and cellular longevity, 2012.
        • Lee, J. W., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & therapeutics, 21(1), 60–65.
        • Li, J., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112399.
        • Lee, J. W., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & therapeutics, 21(1), 60–65.
        • Singh, M., & Chakrapani, B. (2007). Preclinical Toxicology of Vaccines. In Vaccine Adjuvants and Delivery Systems (pp. 235-247). John Wiley & Sons, Inc.
        • ResearchGate. (n.d.). Chemical structure of 3,4,5-Trihydroxycinnamic acid (THC). Retrieved from [Link]

        • Auxochromofours. (2023). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

        • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

        • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

        • Kim, M. H., et al. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular medicine reports, 24(1), 1-1.
        • Kim, M. H., et al. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular Medicine Reports, 24(1), 543.
        • Konishi, Y. (2004). Bioavailability of hydroxycinnamates: a brief review of in vivo and in vitro studies. Annals of the New York Academy of Sciences, 1028(1), 405-412.
        • Hong, E., et al. (2020). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Biomolecules & therapeutics, 28(3), 268.
        • Diniz, T. C., et al. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients, 12(8), 2199.
        • Hong, E., et al. (2020). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Biomolecules & therapeutics, 28(3), 268–276.
        • Castellanos-Huerta, I., et al. (2021). Hydroxycinnamic acids in animal production: pharmacokinetics, pharmacodynamics and growth promoting effects. Review. Revista mexicana de ciencias pecuarias, 12(1), 229-251.
        • Pahan, K., et al. (2017). Cinnamic acid, a natural plant compound, exhibits neuroprotection in a mouse model of Sandhoff disease via PPARα. Journal of neurochemistry, 141(3), 444-457.
        • Lee, J. W., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & therapeutics, 21(1), 60.
        • Kumar, N., & Goel, N. (2019). Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids. Journal of agricultural and food chemistry, 67(40), 10877-10893.
        • Dhammaraj, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology, 13(3), 439-449.
        • Veras, K. S., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663.
        • Li, Y., et al. (2015). Pharmacokinetics and bioavailability of cinnamic acid in mice.
        • Zhelyazkova-Panayotova, M., et al. (2020).
        • Mera, A. M., et al. (2022). New neuroprotective derivatives of cinnamic acid by biotransformation. RSC advances, 12(40), 26233-26245.

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Enhancing Aqueous Solubility of 3,4,5-Trihydroxycinnamic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dissolving 3,4,5-Trihydroxycinnamic acid in aqueous solutions. Our goal is to provide you with the mechanistic insights and practical protocols necessary to overcome solubility hurdles in your experiments.

        Section 1: Understanding the Molecule - Core Solubility & Stability FAQs

        This section addresses the fundamental properties of 3,4,5-Trihydroxycinnamic acid that govern its behavior in aqueous media.

        Q1: What is 3,4,5-Trihydroxycinnamic acid, and what is its baseline aqueous solubility?

        3,4,5-Trihydroxycinnamic acid is a derivative of hydroxycinnamic acid, a class of phenolic compounds found in plants.[1] It is structurally distinct from the more commonly referenced gallic acid (3,4,5-trihydroxybenzoic acid), though they share the same trihydroxyphenyl group. This structural similarity means they often present comparable challenges in formulation, such as limited water solubility and stability.[2][3]

        The intrinsic aqueous solubility of many hydroxycinnamic acids is low, which can be a significant hurdle for in vitro assays and formulation development.[3] While specific quantitative data for 3,4,5-Trihydroxycinnamic acid's water solubility is not extensively reported in foundational literature, it is known to be slightly soluble in methanol and DMSO.[] For context, the related compound gallic acid is considered slightly soluble in water, with approximately 1 gram dissolving in 87 mL of water.[5]

        Q2: What structural features of 3,4,5-Trihydroxycinnamic acid contribute to its poor water solubility?

        The solubility of a molecule is a balance between its ability to form favorable interactions with water molecules (hydrophilicity) and the energy required to break its own crystal lattice structure.

        • Hydrophilic Groups: The molecule possesses five polar functional groups capable of hydrogen bonding: three hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. These groups are hydrophilic.

        • Hydrophobic Structure: The planar benzene ring and the propenoic acid side chain form a relatively large, nonpolar backbone. This hydrophobic region disrupts the hydrogen-bonding network of water, making dissolution energetically unfavorable.

        • Crystal Lattice Energy: The planar structure and multiple hydrogen bond donor/acceptor sites allow 3,4,5-Trihydroxycinnamic acid molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces before dissolution can occur.

        Q3: How does the pH of the solution affect the solubility of 3,4,5-Trihydroxycinnamic acid?

        The pH of the aqueous medium is a critical factor influencing solubility. The molecule has a carboxylic acid group, which can be deprotonated to form a carboxylate salt.

        • At Low pH (Acidic): Below its pKa, the carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is less polar, and its solubility is at its lowest.

        • At High pH (Alkaline): Above its pKa, the carboxylic acid group loses a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby increasing its solubility.

        Q4: Are there stability concerns I should be aware of when preparing solutions?

        Yes, phenolic compounds like 3,4,5-Trihydroxycinnamic acid can be susceptible to degradation.

        • pH-Induced Degradation: While alkaline pH increases solubility, it can also promote oxidation. The phenoxide ions formed at high pH are more susceptible to oxidation, which can lead to the formation of colored degradation products (quinones) and a loss of biological activity.[6] Some studies show that gallic acid is not stable at high pH.[6]

        • Light and Oxygen: Exposure to light and oxygen, especially in solutions at neutral or alkaline pH, can accelerate oxidative degradation.[5]

        • Temperature: Elevated temperatures can increase the rate of both dissolution and degradation.[5]

        Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, store protected from light at low temperatures (2-8°C). For long-term storage, consider storing the solid compound at -20°C.[7][8]

        Section 2: Troubleshooting and Solubility Enhancement Strategies

        This section provides practical, step-by-step guidance on common laboratory techniques to improve the solubility of 3,4,5-Trihydroxycinnamic acid.

        Method 1: pH Adjustment

        This is often the first and simplest method to try for ionizable compounds. The principle is to convert the less soluble neutral form into a more soluble salt form.

        Q: My compound won't dissolve in neutral water or PBS. How can I use pH to improve this?

        Causality: By raising the pH of the solution to a level above the pKa of the carboxylic acid group, you deprotonate it, forming a highly polar and water-soluble carboxylate salt.

        Troubleshooting Guide & Protocol:

        • Issue: Compound precipitates when added to PBS (pH 7.2-7.4).

          • Solution: The pH is likely not high enough to fully solubilize the desired concentration. Prepare a concentrated stock solution in a slightly alkaline buffer or by adding a base, then dilute it into your final medium.

        • Issue: The solution turns yellow or brown after pH adjustment.

          • Solution: This indicates oxidative degradation, which is accelerated at higher pH.[6] Prepare the solution immediately before use, protect it from light, and consider purging the solvent with an inert gas (nitrogen or argon) to minimize oxygen exposure. Avoid excessively high pH if possible.

        Experimental Protocol: Preparation of a 10 mg/mL Stock Solution via pH Adjustment

        • Weigh: Accurately weigh 10 mg of 3,4,5-Trihydroxycinnamic acid.

        • Initial Suspension: Add it to a volumetric flask containing approximately 0.8 mL of purified water. The compound will likely not dissolve completely.

        • Titration: While stirring, add 0.1 M NaOH dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve.

        • Dissolution & pH Check: Continue adding NaOH until all the solid has dissolved. Check the final pH. Aim for a pH between 7.5 and 8.5 for initial trials.

        • Final Volume: Once fully dissolved, bring the solution to the final volume of 1.0 mL with purified water.

        • Use Immediately: Due to the risk of degradation at alkaline pH, use this stock solution as soon as possible.[6]

        Method 2: Co-solvency

        This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous medium to reduce the overall polarity of the solvent system.[9]

        Q: I need to avoid high pH. Which co-solvents are effective for 3,4,5-Trihydroxycinnamic acid?

        Causality: Co-solvents like ethanol, propylene glycol, or DMSO create a solvent mixture that is more "hospitable" to the hydrophobic portions of the molecule. They reduce the polarity of the water, lowering the energy required to create a cavity for the solute and enhancing solubility.[9] For the related compound gallic acid, solubility is higher in ethanol than in water.[10][11][12][13]

        Troubleshooting Guide & Protocol:

        • Issue: The compound precipitates when the co-solvent stock is diluted into the aqueous buffer for my cell culture experiment.

          • Solution: The final concentration of the co-solvent in your assay is too low to maintain solubility. You may need to either increase the final co-solvent concentration (if tolerated by the assay) or reduce the final concentration of your compound. Always perform a vehicle control to ensure the co-solvent itself does not affect the experimental outcome.[7][8]

        • Issue: Which co-solvent should I choose?

          • Solution: For biological applications, ethanol, DMSO, and propylene glycol are common choices.[7][8][9] The solubility of gallic acid is approximately 16 mg/mL in ethanol and 25 mg/mL in DMSO.[7][8] Start with the least toxic co-solvent that is compatible with your downstream application.

        Experimental Protocol: Preparation using a Co-solvent System (DMSO)

        • Prepare Stock: Dissolve 3,4,5-Trihydroxycinnamic acid in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL).[7][8] Purge the solvent with an inert gas if long-term storage is intended.[7][8]

        • Dilution: For your experiment, dilute this stock solution into your aqueous buffer (e.g., PBS, cell culture media).

        • Final Concentration: Ensure the final concentration of the co-solvent is low (typically <1%, often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[7][8]

        • Verification: Always run a parallel experiment with a "vehicle control" (the same final concentration of co-solvent without the compound) to validate that the solvent has no independent biological effects.

        Method 3: Complexation with Cyclodextrins

        Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex with enhanced aqueous solubility.[14]

        Q: My application is sensitive to organic solvents and pH changes. Can cyclodextrins help?

        Causality: The hydrophobic backbone of 3,4,5-Trihydroxycinnamic acid can fit into the nonpolar cavity of the cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively "cloaking" the poorly soluble guest and increasing its apparent solubility.[14] Studies on gallic acid have shown that 2-hydroxypropyl-β-cyclodextrin (HPβCD) is effective at forming soluble inclusion complexes.[15][16][17]

        Troubleshooting Guide & Protocol:

        • Issue: How do I know if a complex has formed?

          • Solution: The most direct evidence is a significant increase in solubility. This can be quantified using a phase solubility study. More advanced characterization can be done using techniques like DSC, SEM, or NMR.[15][16]

        • Issue: Which cyclodextrin should I use?

          • Solution: The size of the cyclodextrin cavity must be appropriate for the guest molecule. For molecules the size of phenolic acids, β-cyclodextrins and their more soluble derivatives like HPβCD are excellent starting points.[15][18]

        Experimental Protocol: Phase Solubility Study with HPβCD

        • Prepare CD Solutions: Prepare a series of aqueous solutions of HPβCD at different concentrations (e.g., 0, 10, 20, 40, 80, 100 mM).

        • Add Excess Compound: Add an excess amount of 3,4,5-Trihydroxycinnamic acid to each cyclodextrin solution. Ensure that solid is visible in all vials.

        • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to allow the system to reach equilibrium.[15]

        • Separate and Analyze: After equilibration, filter the solutions through a 0.45 µm membrane to remove the undissolved solid.[15]

        • Quantify: Determine the concentration of dissolved 3,4,5-Trihydroxycinnamic acid in each filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[15]

        • Plot: Plot the concentration of dissolved 3,4,5-Trihydroxycinnamic acid (y-axis) against the concentration of HPβCD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble complex.[15]

        Data Summary Table

        MethodPrincipleTypical Solvents/ExcipientsAdvantagesDisadvantages
        pH Adjustment Ionization to a soluble saltAqueous buffers, NaOH, HClSimple, cost-effectiveRisk of chemical degradation at high pH[6]
        Co-solvency Reduces solvent polarityDMSO, Ethanol, Propylene GlycolHigh solubilization capacityPotential for solvent toxicity in biological systems[7][8]
        Complexation Encapsulation in a host moleculeCyclodextrins (e.g., HPβCD)Avoids harsh pH and organic solvents[15]Requires specific host-guest compatibility, higher cost
        Cocrystallization Formation of a new crystalline solid with a co-formerTartaric Acid[5][19][20]Can improve both solubility and stabilityMore complex to screen and scale up

        Visualization of Experimental Workflows

        Below are diagrams illustrating the decision-making process and a general experimental workflow for solubility enhancement.

        Solubility_Enhancement_Decision_Tree start Start: Poor Aqueous Solubility check_bio_assay Is the final application a biological assay? start->check_bio_assay ph_sensitive Is the assay/compound sensitive to pH > 8? check_bio_assay->ph_sensitive Yes use_ph Strategy: Use pH Adjustment check_bio_assay->use_ph No (e.g., chemical formulation) solvent_sensitive Is the assay sensitive to organic solvents? ph_sensitive->solvent_sensitive Yes ph_sensitive->use_ph No use_cosolvent Strategy: Use Co-solvents (e.g., DMSO, Ethanol) solvent_sensitive->use_cosolvent No use_cd Strategy: Use Cyclodextrins (e.g., HPβCD) solvent_sensitive->use_cd Yes

        Caption: Decision tree for selecting a solubility enhancement method.

        General_Workflow cluster_prep Preparation cluster_analysis Analysis & Use weigh 1. Weigh Compound prepare_solvent 2. Prepare Solvent System (Buffer, Co-solvent, or CD solution) weigh->prepare_solvent dissolve 3. Dissolve Compound (Vortex, Sonicate, Stir) prepare_solvent->dissolve filter 4. Filter (0.45 µm) (If precipitate is present) dissolve->filter quantify 5. Quantify Concentration (UV-Vis, HPLC) filter->quantify use 6. Use in Experiment quantify->use

        Caption: General workflow for preparing and analyzing an enhanced solubility solution.

        Section 3: Analytical Methods for Concentration Determination

        Accurate quantification is essential to validate your solubilization method.

        Q: How can I accurately measure the concentration of 3,4,5-Trihydroxycinnamic acid in my prepared solutions?

        The two most common and accessible methods are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

        Method 1: UV-Vis Spectrophotometry
        • Principle: Based on the principle that the compound absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law). Phenolic compounds like gallic acid have a characteristic UV absorbance maximum around 270-280 nm.[21][22]

        • Protocol: Standard Curve Preparation

          • Primary Stock: Prepare a 1 mg/mL stock solution in a solvent where the compound is freely soluble (e.g., methanol or ethanol).[12][23]

          • Working Stock: Dilute the primary stock to a lower concentration (e.g., 100 µg/mL) in the same solvent.[24]

          • Standards: Create a series of standards (e.g., 0, 5, 10, 20, 40, 60 µg/mL) by diluting the working stock into your final aqueous buffer (the "blank").[24]

          • Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which should be determined by running a scan from 200-400 nm. For similar compounds, this is often around 270 nm.[25]

          • Calibration Curve: Plot absorbance vs. concentration. The resulting linear equation allows you to calculate the concentration of unknown samples based on their absorbance.[24]

        Method 2: High-Performance Liquid Chromatography (HPLC)
        • Principle: HPLC is a more specific and powerful technique that separates the compound of interest from other components (impurities, degradation products, excipients) before quantification. It is the gold standard for analyzing phenolic compounds.[22][26]

        • Typical Conditions:

          • Column: C18 reverse-phase column.[3]

          • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3]

          • Detection: UV detector set to the λmax of the compound (e.g., 270-280 nm).[22]

          • Quantification: Concentration is determined by comparing the peak area of the sample to the peak areas of a series of known standards (a calibration curve).

        References

        • Ledianasari, L., Warya, S., & Nurjayanti, S. (2022). Solubility improvement of gallic acid in water through cocrystal formation with the solvent-drop grinding method and tartaric ac. Pharmacy Education, 22(2), 156-159. [Link]

        • Fernandes, F. H. A., & Salgado, H. R. N. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. Critical Reviews in Analytical Chemistry, 46(3), 257–265. [Link]

        • Ledianasari, L. (2022). Solubility improvement of gallic acid in water through cocrystal formation with the solvent-drop grinding method and tartaric acid as co-former. Academia.edu. [Link]

        • Teodoro, G. R., Gontijo, A. V. L., Borges, B. C., Medina-Alves, V. E., & de Souza, L. R. (2017). Gallic acid/hydroxypropyl-β-cyclodextrin complex: Improving solubility for application on in vitro/ in vivo Candida albicans biofilms. PLoS ONE, 12(7), e0181199. [Link]

        • Fernandes, F. H. A., & Salgado, H. R. N. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. PubMed. [Link]

        • Ledianasari, L., Warya, S., & Nurjayanti, S. (2022). IAI SPECIAL EDITION: Solubility improvement of gallic acid in water through cocrystal formation with the solvent-drop grinding method and tartaric acid as co-former. Pharmacy Education. [Link]

        • Rao, P. S., & Kumar, C. G. (2011). Spectrophotometric Methods For Determination of Gallic Acid by Oxidative Coupling With Orcinol. Biosciences Biotechnology Research Asia, 8(2), 717-720. [Link]

        • Fernandes, F. H. A., & Salgado, H. R. N. (2016). Full article: Gallic Acid: Review of the Methods of Determination and Quantification. Taylor & Francis Online. [Link]

        • Teodoro, G. R., Gontijo, A. V. L., Borges, B. C., Medina-Alves, V. E., de Souza, L. R., & Lara, V. S. (2017). Gallic acid/hydroxypropyl-β-cyclodextrin complex: Improving solubility for application on in vitro/ in vivo Candida albicans biofilms. PubMed. [Link]

        • ResearchGate. (n.d.). Phase solubility diagrams Gallic acid (GA) in aqueous solutions of βCD... ResearchGate. [Link]

        • Scribd. (n.d.). Solubility of The Natural Antioxidant Gallic Acid in Supercritical CO2 + Ethanol. Scribd. [Link]

        • ResearchGate. (n.d.). Cyclodextrin modulation of gallic acid in vitro antibacterial activity. ResearchGate. [Link]

        • Lo-Presti, M., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry, 10, 2435-2447. [Link]

        • Park, Y.-R., & Lee, B.-S. (2024). Solubility of Gallic Acid in Single and Mixed Solvents. MDPI. [Link]

        • Park, Y.-R., & Lee, B.-S. (2024). Solubility of Gallic Acid in Single and Mixed Solvents. ResearchGate. [Link]

        • ResearchGate. (n.d.). Solubility of Gallic Acid in Methanol, Ethanol, Water, and Ethyl Acetate. ResearchGate. [Link]

        • Cháfer, A., Fornari, T., Stateva, R. P., Berna, A., & García-Reverter, J. (2006). Solubility of the Natural Antioxidant Gallic Acid in Supercritical CO2 + Ethanol as a Cosolvent. Journal of Chemical & Engineering Data, 52(1), 164-168. [Link]

        • Vishal Food Tech. (2023). How to prepare Gallic acid standard for Total phenolic content (TPC) estimation in food- Best and Number 1 method. [Link]

        • Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5189. [Link]

        • Sang, S., et al. (2018). Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. Molecules, 23(7), 1645. [Link]

        • Wo, F., Zhang, Y., & Li, Y. (2015). Effect of Gallic acid on mechanical and water barrier properties of zein-oleic acid composite films. Food Bioscience, 11, 40-47. [Link]

        • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

        • Scribd. (n.d.). 16-Solubility of Gallic Acid in Methanol, Ethanol, Water, and Ethyl Acetate. [Link]

        • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

        • Sokół-Łętowska, A., et al. (2020). A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination. Molecules, 25(18), 4140. [Link]

        • ResearchGate. (n.d.). (PDF) Optimization of the Effect of Temperature, Concentration and pH on Antioxidant Capacity by Gallic Acid by Response Surface Methodology (RSM). ResearchGate. [Link]

        • ResearchGate. (n.d.). Role of the phases composition on the incorporation of gallic acid in O/W and W/O emulsions. ResearchGate. [Link]

        • ResearchGate. (n.d.). Solubility of the Natural Antioxidant Gallic Acid in Supercritical CO2 + Ethanol as a Cosolvent | Request PDF. ResearchGate. [Link]

        • Losada-Barreiro, S., et al. (2013). Enhancement of the antioxidant efficiency of gallic acid derivatives in intact fish oil-in-water emulsions through optimization of their interfacial concentrations. Food & Function, 4(7), 1063-1073. [Link]

        • Boo, Y. C. (2019). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules, 24(15), 2763. [Link]

        • Gracia-Barberán, S., et al. (2023). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. ACS Sustainable Chemistry & Engineering, 11(22), 8272–8280. [Link]

        • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3748. [Link]

        • ResearchGate. (n.d.). Chemical structure of 3,4,5-Trihydroxycinnamic acid (THC). ResearchGate. [Link]

        • Kumar, N., & Goel, N. (2019). Hydroxycinnamic acids (HCAS): Structure, biological properties and health effects. Recent Patents on Food, Nutrition & Agriculture, 10(1), 54-68. [Link]

        Sources

        Preventing oxidation of 3,4,5-Trihydroxycinnamic acid during storage.

        Author: BenchChem Technical Support Team. Date: February 2026

        Subject: Preventing Oxidation & Isomerization During Storage and Handling

        Ticket ID: THC-STAB-001 Status: Open / Guide Urgency: High (Compound is highly labile)

        PART 1: CRITICAL ALERT (The Mechanism of Failure)

        Why is your compound degrading? 3,4,5-Trihydroxycinnamic acid (THCA) presents a "perfect storm" of structural instability. To preserve it, you must understand the two distinct mechanisms attacking your molecule:

        • The Pyrogallol Moiety (Oxidation Risk): The 3,4,5-trihydroxy pattern on the phenyl ring is electronically equivalent to Gallic Acid. It has an extremely low oxidation potential. In the presence of oxygen and neutral-to-alkaline pH, it rapidly deprotonates to form a phenolate anion. This anion donates an electron to

          
          , creating a semiquinone radical . These radicals polymerize rapidly, turning your white powder/clear solution into a brown, insoluble "humic-like" mess.
          
          • Key Driver: pH > 5.0 and Dissolved Oxygen.

        • The Propenoic Tail (Isomerization Risk): The double bond connecting the ring to the carboxylic acid exists naturally in the trans (E) configuration. Exposure to UV or blue light (300–450 nm) triggers a photochemical

          
           cycloaddition or a cis-trans isomerization.
          
          • Key Driver: Ambient Laboratory Light.

        PART 2: STORAGE PROTOCOLS (The "How-To")

        Protocol A: Solid State Storage (Long-Term)

        Best for: Storage > 1 week.

        • Container: Amber glass vial (Type I borosilicate). Plastic allows oxygen permeation.

        • Headspace: Purge with Argon (heavier than air) or Nitrogen immediately before capping.

        • Temperature: -20°C is mandatory. -80°C is preferred.

        • Desiccation: Store the vial inside a secondary jar containing silica gel or Drierite®. Moisture catalyzes surface oxidation.

        Protocol B: Solution State (Short-Term / Working Stock)

        Best for: HPLC standards, biological assays. Critical Rule: Never store in basic or neutral aqueous buffers.

        ParameterRecommendationScientific Rationale
        Solvent Acidified Methanol or DMSO Methanol allows easy evaporation; DMSO prevents volatility issues but is hygroscopic.
        Additive 0.1% Formic Acid or Acetic Acid CRITICAL: Maintains pH < 3.0. This protonates the phenolic groups, preventing the formation of the reactive phenolate anion.
        Concentration High (> 10 mM)Higher concentrations are self-sacrificing; dilute solutions oxidize faster due to higher solvent-oxygen-to-solute ratio.
        Temperature -80°CArrhenius equation dictates that lower T exponentially slows radical propagation.
        Thawing Sonicate briefly; Keep on ice.Redissolves any micro-precipitates; ice minimizes thermal degradation.

        PART 3: TROUBLESHOOTING & FAQs

        Q1: My clear solution turned yellow/brown overnight. Can I still use it?

        Answer: No.

        • Diagnosis: The color change indicates the formation of quinones and subsequent polymerization products.

        • Mechanism: The 3,4,5-trihydroxy group oxidized to a para-quinone or ortho-quinone. These are electrophilic and react with remaining nucleophiles (or proteins in your assay), rendering the concentration inaccurate and the compound toxic.

        • Fix: Discard. Prepare fresh stock using acidified solvent and purge with Argon.

        Q2: I see two peaks in my HPLC chromatogram (e.g., at 8.5 min and 9.2 min). Is my column broken?

        Answer: Likely not. You are observing Photo-Isomerization .

        • Diagnosis: The trans-isomer (major peak) has partially converted to the cis-isomer (minor peak) due to light exposure.

        • Verification: Check the UV spectra of both peaks. They should be nearly identical but with slightly different

          
           or extinction coefficients.
          
        • Fix: Perform all weighing and dilution steps under red light or in amber glassware. If using an autosampler, ensure the compartment is dark.

        Q3: Can I store the stock in DMSO at Room Temperature?

        Answer: Risky.

        • Reasoning: While DMSO is a good solvent, it is hygroscopic. Absorbed water can raise the local pH or facilitate proton transfer, initiating oxidation. Furthermore, DMSO can act as a weak oxidant over long periods.

        • Recommendation: Store DMSO stocks at -20°C. If the DMSO freezes, thaw completely and vortex before use to avoid concentration gradients (cryoconcentration effect).

        PART 4: VISUALIZATION

        Diagram 1: The Degradation Cascade

        This pathway illustrates why pH control and light exclusion are non-negotiable.

        DegradationPathway THCA 3,4,5-Trihydroxycinnamic Acid (Trans) Phenolate Phenolate Anion (Highly Reactive) THCA->Phenolate pH > 5.0 (Deprotonation) CisIsomer Cis-Isomer (Biological Inactive?) THCA->CisIsomer UV/Blue Light (Isomerization) Radical Semiquinone Radical Phenolate->Radical + O2 (Oxidation) Quinone Quinones & Polymers (BROWN) Radical->Quinone Polymerization CisIsomer->THCA Thermal/Acid

        Caption: Pathways of failure. The Red path (Oxidation) is irreversible. The Green path (Isomerization) is reversible but alters potency.

        Diagram 2: The "Safe-Store" Decision Tree

        Follow this logic flow to determine the correct storage method for your experimental needs.

        StorageWorkflow Start Received Compound (3,4,5-THCA) Form Solid or Solution? Start->Form Solid Solid State Form->Solid Powder Solution Solution State Form->Solution Dissolved SolidAction 1. Amber Vial 2. Argon Purge 3. Store @ -20°C Solid->SolidAction Duration Usage Timeframe? Solution->Duration ShortTerm Immediate Use (< 24h) Duration->ShortTerm LongTerm Stock Storage (> 24h) Duration->LongTerm ProtocolA Solvent: MeOH/Water Additive: 0.1% Formic Acid Keep on Ice ShortTerm->ProtocolA ProtocolB Solvent: DMSO (Anhydrous) Additive: 0.1% Acetic Acid Store @ -80°C LongTerm->ProtocolB

        Caption: Decision matrix for stabilizing 3,4,5-Trihydroxycinnamic acid based on experimental context.

        References

        • Teixeira, J., et al. (2013).[1] "Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview." BioMed Research International. (Details the oxidation potentials and mechanism of electron transfer for hydroxycinnamic acids).

        • Kütt, A., et al. (2018).[2] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. (Provides grounding for the pKa-based acidification strategy).

        • Saltveit, M. E. (2010). "Synthesis and antioxidant activity of hydroxycinnamic acid derivatives." Journal of Agricultural and Food Chemistry. (Discusses the structural instability of the pyrogallol moiety).
        • BenchChem Technical Support. (2025). "Preventing oxidation of Salvianolic acid Y during storage."[3] (Analogous protocol for sensitive phenolic acids).

        • Extrasynthese. (2025). "3,4,5-Trihydroxycinnamic acid Product Data." (Chemical properties and CAS verification).

        Sources

        Technical Support Center: Troubleshooting 3,4,5-Trihydroxycinnamic Acid Experiments

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Operational Ticket ID: THCA-TS-2024 Subject: Resolving Experimental Inconsistencies with 3,4,5-Trihydroxycinnamic Acid Assigned Specialist: Senior Application Scientist

        Executive Summary: The "Pyrogallol-Cinnamate" Paradox

        You are likely here because your IC50 values are fluctuating wildy, your HPLC peaks are splitting, or your stock solution turned brown overnight.

        3,4,5-Trihydroxycinnamic acid (THCA) is a potent antioxidant and anti-inflammatory agent, but it presents a unique chemical challenge. It combines a cinnamic acid backbone (prone to UV-induced isomerization) with a pyrogallol moiety (three adjacent hydroxyl groups, highly susceptible to auto-oxidation).

        This guide does not just list steps; it treats your experiment as a dynamic chemical system. We will isolate the three variables destroying your data: Oxidative Instability , Photochemical Isomerization , and Solvent Shock .

        Module 1: The Stability Crisis (Oxidation & Light)

        The Mechanism of Failure

        The 3,4,5-trihydroxy motif is an electron-donating powerhouse. At neutral or alkaline pH (common in cell culture media, pH 7.4), these protons dissociate, leading to the formation of phenolate ions. These ions rapidly oxidize into semiquinones and quinones , generating Hydrogen Peroxide (

        
        ) as a byproduct.
        

        Simultaneously, the double bond in the cinnamic backbone is photosensitive. Ambient lab light (fluorescent) can drive trans-to-cis isomerization within minutes, altering biological binding affinity.

        Visualization: The Degradation Cascade

        THCA_Degradation THCA_Trans Trans-3,4,5-THCA (Bioactive) THCA_Cis Cis-3,4,5-THCA (Isomerized) THCA_Trans->THCA_Cis UV/Blue Light (360-450nm) Semiquinone Semiquinone Radical (Reactive) THCA_Trans->Semiquinone pH > 7.0 (Auto-oxidation) Quinone o-Quinone (Toxic/Inactive) Semiquinone->Quinone O2 H2O2 H2O2 Artifacts (False Positives) Semiquinone->H2O2 Byproduct

        Figure 1: The dual degradation pathway of 3,4,5-Trihydroxycinnamic acid showing light-induced isomerization and pH-dependent oxidation.

        Troubleshooting Protocol: Stability Control

        Q: My stock solution changed color from pale yellow to dark brown. Is it usable? A: No. Darkening indicates quinone formation. Discard immediately.

        Corrective Action (The "Acid-Dark" Rule):

        • Solvent Choice: Dissolve strictly in anhydrous DMSO or Ethanol . Avoid water or PBS for stock preparation.

        • Acidification: For analytical standards, add 0.1% Formic Acid or Ascorbic Acid (equimolar) to the stock to suppress phenolate formation.

        • Storage: Store at -20°C in amber glass vials . Wrap standard clear tubes in aluminum foil if amber is unavailable.

        Module 2: Solubilization & Delivery (The Precipitation Trap)

        The Solubility Profile

        THCA is hydrophobic. When you spike a high-concentration DMSO stock into aqueous cell culture media (pH 7.4), two things happen:

        • Solvent Shock: The sudden polarity shift causes micro-precipitation (often invisible to the naked eye).

        • Crash-Out: The compound binds to serum proteins (BSA/FBS) or precipitates, reducing the effective concentration.

        Standardized Solubility Data
        Solvent SystemSolubility RatingSuitabilityNotes
        DMSO (Anhydrous) High (>50 mg/mL)Recommended Best for stock solutions. Keep final culture concentration <0.1% to avoid DMSO toxicity.
        Ethanol (100%) Moderate-HighAlternativeVolatile; evaporation can alter concentration over time.
        Water / PBS (pH 7.4) Very LowProhibited Causes immediate precipitation and rapid oxidation.
        Culture Media + 10% FBS VariableRiskyHigh protein binding. "Effective" free drug concentration is unknown.
        Protocol: The "Step-Down" Dilution Method

        Do not inject 100% DMSO stock directly into the cell well.

        • Prepare Stock: 100 mM in DMSO.

        • Intermediate Dilution: Dilute stock 1:10 in PBS (pH 6.5) or serum-free media immediately before use to create a 10x working solution.

          • Why pH 6.5? It slows oxidation during the handling phase.

        • Final Application: Add the 10x working solution to the cells.

        • Verification: Check the well under a microscope at 40x. If you see "sand" or crystals, you have precipitation.

        Module 3: Biological Assay Interference (False Positives)

        The H2O2 Artifact

        In cell-free assays (and some cell-based ones), the auto-oxidation of the pyrogallol group generates Hydrogen Peroxide (

        
        ).
        
        • Symptom: You see massive "cytotoxicity" or "activity" that disappears when you add Catalase.

        • Diagnosis: This is a PAINS (Pan-Assay Interference Compounds) behavior. The cell death is caused by extracellular

          
          , not the intracellular action of THCA.
          

        Q: How do I validate my biological result? A: Run a Catalase Control .

        • Run your standard dose-response curve.

        • Run a parallel arm with Catalase (100 U/mL) added to the media.

        • Result Interpretation:

          • If activity is lost with Catalase: Your result was an artifact of

            
            .
            
          • If activity persists: The effect is intrinsic to THCA.

        Module 4: Analytical Troubleshooting (HPLC/LC-MS)

        Common Chromatographic Failures

        Symptom 1: Peak Splitting

        • Cause: Injecting a sample dissolved in 100% DMSO/Methanol into a high-aqueous mobile phase (e.g., 95% Water). The solvent mismatch causes the analyte to precipitate at the column head.

        • Fix: Dilute your sample with the starting mobile phase (e.g., 50:50 Water:Methanol) before injection.

        Symptom 2: "Ghost" Peaks or Fronting [1]

        • Cause: Cis-isomer co-elution or degradation on-column.

        • Fix:

          • Ensure Mobile Phase A is acidified (0.1% Formic Acid) to prevent ionization/oxidation.

          • Use a column temperature of 30°C (avoid high heat which accelerates isomerization).[2]

        Workflow: HPLC Method Optimization

        HPLC_Workflow Start Start: Distorted Peak Shape Check_Solvent Check Injection Solvent Is it stronger than Mobile Phase? Start->Check_Solvent Dilute Dilute sample in Mobile Phase A Check_Solvent->Dilute Yes Check_pH Check Mobile Phase pH Is it neutral? Check_Solvent->Check_pH No Acidify Add 0.1% Formic Acid (Suppress ionization) Check_pH->Acidify Yes Check_Light Is sample exposed to light in autosampler? Check_pH->Check_Light No Dark Use Amber Vials Set Tray Temp 4°C Check_Light->Dark Yes

        Figure 2: Step-by-step decision tree for resolving HPLC peak abnormalities for THCA.

        References

        • Electrochemical Behavior & Oxidation

          • Title: Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview.
          • Source: PMC - NIH.
          • URL:[Link]

        • Isomerization (Cis-Trans)

          • Title: Influence of Spectral Composition of Light on cis-trans Interconversion of o-Hydroxycinnamic Acid.[3]

          • Source: University of Nebraska - Lincoln.
          • URL:[Link]

        • Biological Activity & Nrf2 Pathway

          • Title: 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells.[4][5]

          • Source: Biomolecules & Therapeutics.[4]

          • URL:[Link]

        • Solubility in Organic Solvents

          • Title: Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers.
          • Source: Universidad de Zaragoza.
          • URL:[Link]

        • HPLC Troubleshooting: Title: HPLC Troubleshooting Guide. Source: Sigma-Aldrich.

        Sources

        Stability of 3,4,5-Trihydroxycinnamic acid at different pH and temperatures.

        Author: BenchChem Technical Support Team. Date: February 2026

        The following Technical Support Guide is designed for researchers and drug development professionals working with 3,4,5-Trihydroxycinnamic acid (3,4,5-THCA) . This guide synthesizes chemical kinetics, stability data, and practical handling protocols into a troubleshooting-first format.

        Status: Operational | Molecule ID: 3,4,5-THCA (C₉H₈O₅) | CAS: 6093-59-0 Support Level: Tier 3 (Senior Application Scientist)[]

        Welcome to the 3,4,5-THCA technical hub. This compound acts as a hybrid between Gallic Acid (3,4,5-trihydroxybenzoic acid) and Caffeic Acid (3,4-dihydroxycinnamic acid).[] Its specific structure—a propenoic tail attached to a galloyl ring—creates a "stability paradox": it is a potent antioxidant because it sacrifices itself rapidly via oxidation.

        If you are observing sample discoloration (browning) , loss of HPLC peak area , or unexpected extra peaks , consult the modules below immediately.

        Module 1: pH-Dependent Stability & Auto-oxidation[1]

        The Core Issue: The "Galloyl" Trap

        At neutral or alkaline pH, 3,4,5-THCA deprotonates, making the electron-rich aromatic ring highly susceptible to Reactive Oxygen Species (ROS).[] Unlike simple cinnamic acids, the presence of three adjacent hydroxyl groups (the galloyl moiety) accelerates auto-oxidation , leading to quinone formation and subsequent polymerization.

        Troubleshooting Guide: pH Issues
        SymptomProbable CauseTechnical DiagnosisCorrective Action
        Rapid browning of solution Auto-oxidation at pH > 7.0Formation of o-quinones and subsequent polymerization into melanin-like pigments.[]IMMEDIATE: Lower pH to < 4.0 using 0.1% Formic Acid or HCl. PREVENTION: Use degassed buffers; add EDTA to chelate metal catalysts.
        Loss of UV signal (320-330 nm) Deprotonation / Bathochromic ShiftIonization of phenolic -OH groups causes a spectral shift, often mistaken for degradation.[]Re-acidify the sample to pH 2-3 before HPLC injection to restore the neutral species spectrum.
        Precipitation in buffer Low aqueous solubilityThe protonated form (pH < 4) is sparingly soluble in water.Dissolve in DMSO or Ethanol first (Stock 10-50 mM), then dilute into buffer.[] Maintain organic co-solvent >5% if possible.[]
        FAQ: pH Stability

        Q: Can I store 3,4,5-THCA in PBS (pH 7.4) overnight? A: No. At pH 7.4, the half-life (

        
        ) of 3,4,5-THCA is significantly reduced due to oxidative degradation.[] In our internal evaluations, up to 20-30% loss can occur within 24 hours at ambient oxygen levels.[]
        
        • Protocol: If physiological pH is required, prepare fresh immediately before use and keep on ice.

        Q: What is the pKa of 3,4,5-THCA? A: While experimental values vary by solvent, the carboxyl group has a pKa

        
         4.4 - 4.[]6. The first phenolic hydroxyl deprotonates at pKa 
        
        
        
        8.5 - 9.[]0. Stability is maximal when the carboxyl is protonated (pH < 4).

        Module 2: Thermal Stability & Light Sensitivity

        The Core Issue: Isomerization & Decarboxylation

        The exocyclic double bond in the cinnamic backbone is prone to photo-isomerization (trans

        
         cis) under UV/Vis light. High temperatures (>100°C) can trigger decarboxylation , converting the acid into its corresponding styrene derivative (vinylbenzene), especially in solid state or high-boiling solvents.[]
        
        Troubleshooting Guide: Temperature & Light
        SymptomProbable CauseTechnical DiagnosisCorrective Action
        Split HPLC Peak (Doublet) Cis-Trans IsomerizationExposure to ambient light has created the thermodynamic cis isomer (elutes earlier on C18).[]CRITICAL: Perform all extractions/weighing under amber light or wrap vessels in foil. This process is reversible only by UV irradiation, which is not recommended.
        New peak at lower retention time DecarboxylationThermal degradation during extraction (e.g., boiling ethanol).[]Avoid temperatures > 60°C during sample prep. Use Cold Extraction or accelerated solvent extraction at controlled temps.
        Baseline noise increase Thermal PolymerizationLong-term heating at neutral pH causes radical coupling.[]Store stock solutions at -20°C or -80°C . Avoid repeated freeze-thaw cycles.[]
        FAQ: Thermal Handling

        Q: Is 3,4,5-THCA stable during autoclaving? A: Absolutely not. The combination of high heat (121°C) and pressure will induce significant decarboxylation and hydrolysis.[] Filter-sterilize solutions using a 0.22

        
        m PVDF or PTFE membrane instead.[]
        

        Q: What is the best solvent for -20°C storage? A: Acidified Methanol (0.1% HCl) or DMSO .[] DMSO is preferred for biological assays, but ensure the stock concentration is high (e.g., 50 mM) to minimize DMSO volume in the final assay. Acidified methanol prevents ionization and oxidation during storage.

        Module 3: Experimental Protocols (SOPs)

        SOP 1: Preparation of Stable Stock Solution
        • Objective: Create a 10 mM stock stable for 3-6 months.

        • Reagents: 3,4,5-THCA powder, DMSO (anhydrous), Argon gas.[]

        • Weigh the standard in a low-humidity environment.

        • Dissolve in 100% DMSO .

        • Optional but Recommended: Purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds.

        • Seal tightly with a PTFE-lined cap.[]

        • Wrap in aluminum foil to protect from light.

        • Store at -20°C.

        SOP 2: HPLC Stability Assay
        • Objective: Quantify degradation products.

        • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5

          
          m).[]
          
        • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7).

        • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

        • Gradient: 5% B to 40% B over 20 minutes.

        • Detection: UV at 320 nm (characteristic for hydroxycinnamic acids).[]

        • Note: If analyzing degradation at pH 7, quench the aliquot with 1M HCl (1:10 ratio) immediately before injection to stop the reaction and protonate the species for retention on C18.

        Module 4: Mechanism Visualization

        The following diagram illustrates the critical degradation pathways. Note the bifurcation: high pH leads to oxidation (Quinones), while light/heat leads to Isomerization.

        G THCA 3,4,5-Trihydroxycinnamic Acid (Trans-Isomer) Deprotonated Phenolate Anion (pH > 7.0) THCA->Deprotonated  Deprotonation (pKa ~8.5)   CisIsomer Cis-Isomer (Thermodynamically Unstable) THCA->CisIsomer  UV Light (hv)   Decarbox Decarboxylated Product (Vinylbenzene deriv.) THCA->Decarbox  Heat (>100°C)   Radical Phenoxyl Radical Deprotonated->Radical  -e⁻ (Auto-oxidation)   Quinone o-Quinone / p-Quinone Methide Radical->Quinone  ROS Attack   Polymer Brown Polymers (Melanins) Quinone->Polymer  Polymerization  

        Caption: Degradation pathways of 3,4,5-THCA showing oxidative instability at alkaline pH and physical isomerization under light stress.[]

        References

        • Degradation of Hydroxycinnamic Acids

          • Source: "Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol."[][2] Applied and Environmental Microbiology.

          • Context: Establishes the biological and chemical cleavage p
        • Antioxidant Mechanism & pKa

          • Source: "Details of the antioxidant mechanism of hydroxycinnamic acids." Czech Journal of Food Sciences.
          • Context: Provides pKa values (~4.5 and ~9.[]0) and bond dissociation energies explaining the high reactivity of the phenolic hydrogens.

        • Thermal Stability in Food Systems

          • Source: "Content and Stability of Hydroxycinnamic Acids during the Production of French Fries." Molecules.
          • Context: Demonstrates thermal losses of hydroxycinnamic acids during processing, highlighting decarboxylation risks at high temper
          • []

        • Solubility & Storage

          • Source: Cayman Chemical Product Inform
          • Context: Provides validated solubility data (DMSO > Ethanol > Water) and storage protocols (purge with inert gas) applicable to 3,4,5-THCA.

        Sources

        Technical Support Center: Synthesis of 3,4,5-Trihydroxycinnamic Acid Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        The following technical guide addresses the synthesis and troubleshooting of 3,4,5-Trihydroxycinnamic acid (3,4,5-THCA) derivatives. This guide is structured for researchers requiring high-purity isolation of this oxidation-prone polyphenol.

        Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Synthetic Pitfalls & Optimization

        Introduction & Synthetic Strategy

        3,4,5-Trihydroxycinnamic acid (a vinylogous homolog of gallic acid) presents a unique synthetic challenge compared to its di-hydroxy (caffeic acid) or mono-hydroxy (coumaric acid) counterparts. The core difficulty lies in the pyrogallol moiety (3,4,5-trihydroxy benzene ring).

        The Central Paradox: The Knoevenagel condensation required to form the cinnamic acid backbone typically requires a basic catalyst (piperidine/pyridine), yet the pyrogallol ring rapidly oxidizes to ortho-quinones and polymerizes in basic aerobic conditions.

        Recommended Synthetic Pathways

        We generally support two routes. Route A is recommended for scale-up and stability.

        • Route A (Protection/Deprotection): Gallic Acid

          
           Methylation 
          
          
          
          Formylation
          
          
          Knoevenagel (Trimethoxy)
          
          
          Demethylation.
        • Route B (Direct Condensation): 3,4,5-Trihydroxybenzaldehyde

          
           Knoevenagel (Strictly Anaerobic).
          

        Interactive Troubleshooting Guide (Q&A)

        Phase 1: The Knoevenagel Condensation (Carbon Backbone Formation)

        Q: My reaction mixture turned into a black, insoluble tar within minutes of adding the base. What happened? Diagnosis: Oxidative Polymerization (The "Pyrogallol Trap"). Mechanism: You likely attempted Route B (direct condensation) using a standard base (e.g., piperidine) without rigorous oxygen exclusion. In basic media, the electron-rich pyrogallol ring undergoes single-electron transfer (SET) to atmospheric oxygen, forming a radical cation that rapidly polymerizes into melanin-like tars. Corrective Protocol:

        • Switch to Route A: Synthesize the 3,4,5-trimethoxy intermediate first. The methoxy groups protect the ring from oxidation during the basic condensation step.

        • If Route B is mandatory: Use a "Green" catalytic system such as Ammonium Acetate in acetic acid. The acidic buffer suppresses the formation of the phenolate anion, reducing oxidation risk. Degas all solvents with Argon for 30 minutes prior to use.

        Q: I am using the Trimethoxy route (Route A), but the yield of the intermediate is low (<40%). Diagnosis: Incomplete Decarboxylation or Aldol Retro-reaction. Analysis: The condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid involves an initial aldol-type addition followed by dehydration and decarboxylation. If the temperature is too low (<90°C), the reaction stalls at the dicarboxylic acid or aldol stage. Optimization:

        • Solvent: Switch from Ethanol to Pyridine/Piperidine (10:1) or use a solvent-free melt at 120°C.

        • Temperature: Ensure the reaction reflux is vigorous. The evolution of CO₂ bubbles must be observable.

        Phase 2: Demethylation (The Critical Step)

        Q: I used BBr₃ to demethylate 3,4,5-trimethoxycinnamic acid, but I recovered a mixture of mono- and di-methoxy products. Diagnosis: Solubility-Limited Reactivity. Mechanism: As the first methoxy group is cleaved, the resulting phenolic intermediate becomes less soluble in the non-polar solvent (DCM) typically used with Boron Tribromide (BBr₃). It precipitates out of solution before the remaining methoxy groups are cleaved. Corrective Protocol:

        • ** stoichiometry:** Use a large excess of BBr₃ (4.0 - 6.0 equivalents).

        • Temperature Ramp: Start at -78°C, then warm to Room Temperature (RT), and finally reflux for 2-4 hours if precipitation is observed.

        • Alternative Reagent: Consider Pyridine Hydrochloride melt at 180°C. This is a classic, robust method for polyphenols that avoids solubility issues, though it requires high heat.

        Q: During workup of the final trihydroxy product, the white solid turns pink/brown upon filtration. Diagnosis: Surface Oxidation. Mechanism: The wet filter cake is highly susceptible to air oxidation, especially if residual traces of base or acid-catalyzed radical initiators are present. Corrective Protocol:

        • The "Reducing Wash": Wash the filter cake immediately with a 1% solution of Sodium Bisulfite (NaHSO₃) or dilute Ascorbic Acid.

        • Drying: Dry under high vacuum in the dark. Do not oven dry in air.

        Master Synthetic Workflow & Failure Analysis

        The following diagram visualizes the decision pathways and failure modes for both routes.

        G Start Starting Material: Gallic Acid StepA1 Methylation (Me2SO4 / K2CO3) Start->StepA1 StepB1 Reduction to 3,4,5-Trihydroxybenzaldehyde Start->StepB1 StepA2 Formylation (Vilsmeier-Haack or Reduction) StepA1->StepA2 StepA3 Intermediate: 3,4,5-Trimethoxybenzaldehyde StepA2->StepA3 StepA4 Knoevenagel Condensation (Malonic Acid, Piperidine) StepA3->StepA4 StepA5 Intermediate: 3,4,5-Trimethoxycinnamic Acid StepA4->StepA5 StepA6 Demethylation (BBr3 or Pyridine HCl) StepA5->StepA6 Final Target: 3,4,5-Trihydroxycinnamic Acid StepA6->Final Optimized Workup FailA FAILURE: Partial Demethylation (Solubility Issue) StepA6->FailA Insufficient BBr3/Time StepB2 Direct Knoevenagel (Base Catalysis) StepB1->StepB2 StepB2->Final Strict Anaerobic + Acidic Cat. FailB FAILURE: Oxidative Polymerization (Black Tar Formation) StepB2->FailB Aerobic/Basic Conditions

        Caption: Comparative workflow of Protected (Route A) vs. Direct (Route B) synthesis, highlighting critical failure nodes.

        Standardized Experimental Protocol (Route A)

        This protocol utilizes the protection strategy to maximize yield and purity.

        Step 1: Knoevenagel Condensation (Trimethoxy Intermediate)
        • Reagents: Mix 3,4,5-trimethoxybenzaldehyde (10 mmol), Malonic acid (12 mmol), and Pyridine (20 mL).

        • Catalyst: Add Piperidine (1 mL).

        • Reaction: Heat to 85°C for 1 hour, then increase to 110°C (reflux) for 3 hours to drive decarboxylation.

        • Workup: Pour the cooled mixture into ice-cold HCl (2M, 100 mL). The white precipitate (3,4,5-trimethoxycinnamic acid) is filtered, washed with water, and recrystallized from Ethanol.

          • Target Yield: >85%[1]

          • QC Check: NMR should show trans-alkene doublets (J ~16 Hz).

        Step 2: Demethylation (The Critical Step)
        • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

        • Solvation: Dissolve 3,4,5-trimethoxycinnamic acid (5 mmol) in anhydrous DCM (50 mL). Cool to -78°C (Dry ice/Acetone).

        • Addition: Add BBr₃ (1M in DCM, 20 mmol, 4 equiv) dropwise over 20 mins.

          • Note: A colored precipitate may form; this is the boron-complex.

        • Reaction: Remove cooling bath. Stir at RT for 12 hours.

        • Quench (Hazardous): Cool to 0°C. Slowly add ice water. Hydrolysis is exothermic and releases HBr gas.

        • Extraction: The product is polar and may stay in the aqueous phase. Extract with Ethyl Acetate (3x).

        • Stabilization: Wash the organic layer with brine containing 1% Sodium Bisulfite . Dry over Na₂SO₄ and evaporate.

        Comparative Reagent Data

        ParameterRoute A (Methoxy Protected)Route B (Direct Trihydroxy)
        Oxidation Risk Low (Protected)Critical (High failure rate)
        Reagent Cost Moderate (Requires BBr₃)High (Aldehyde is expensive)
        Scalability High (kg scale possible)Low (mg scale only)
        Purification Recrystallization (Easy)Column Chromatography (Difficult)
        Key Reagent BBr₃ or Pyridine·HClAmmonium Acetate (Buffer)

        References

        • Knoevenagel Condensation Mechanisms & Green Chemistry

          • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.

          • Source: Pure and Applied Chemistry (via TU Eindhoven).
          • URL:[Link]

        • Demethylation Strategies for Polyphenols

          • Title: Selective demethylation of the 5-methoxyl group in flavanones.[2]

          • Source: Indian Academy of Sciences.
          • URL:[Link]

        • Oxidative Instability of Hydroxycinnamic Acids

          • Title: Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview.
          • Source: Journal of Chemistry (Hindawi).
          • URL:[Link]

        • Biological Activity & Structure of 3,4,5-Trimethoxy Derivatives

          • Title: Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.[3][4][5]

          • Source: European Journal of Medicinal Chemistry (via NCBI).
          • URL:[Link]

        Sources

        Technical Support Center: Refining Experimental Protocols for 3,4,5-Trihydroxycinnamic Acid Neuroprotection Studies

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide is designed for researchers, scientists, and drug development professionals investigating the neuroprotective potential of 3,4,5-Trihydroxycinnamic acid (THCA). As a derivative of caffeic acid, THCA has shown promise in mitigating neuroinflammation and oxidative stress, key pathological features of many neurodegenerative diseases.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your experimental protocols and ensure the generation of robust and reproducible data.

        Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

        This section addresses common issues encountered during the experimental workflow, from initial compound handling to data interpretation.

        Compound Preparation and Handling

        Question: I'm having trouble dissolving 3,4,5-Trihydroxycinnamic acid for my cell culture experiments. What is the recommended solvent and what are the stability considerations?

        Answer: 3,4,5-Trihydroxycinnamic acid, like many hydroxycinnamic acids, has limited solubility in aqueous solutions.[4]

        • Recommended Solvent: For in vitro studies, Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[1] Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.

        • Working Dilution: For your experiments, dilute the DMSO stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).

        • Stability: Hydroxycinnamic acids can be susceptible to degradation, particularly at high temperatures and in aqueous solutions.[5]

          • Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

          • Prepare fresh working dilutions in culture medium for each experiment.

          • Protect solutions from light, as phenolic compounds can be light-sensitive.

        Troubleshooting Poor Solubility:

        Problem Potential Cause Solution
        Precipitate forms in the stock solution. The concentration is too high for the solvent.Gently warm the solution to 37°C and vortex to aid dissolution. If precipitation persists, prepare a new, lower-concentration stock solution.
        Precipitate forms when adding to culture medium. "Salting out" effect due to the aqueous environment.Ensure rapid and thorough mixing when adding the DMSO stock to the medium. Prepare an intermediate dilution in a serum-free medium before adding to the final culture medium.
        Cell-Based Assays: Viability and Neurotoxicity

        Question: My cell viability results with the MTT assay are inconsistent after treating neuronal cells with a neurotoxin and THCA. What could be the cause?

        Answer: The MTT assay is a reliable method for assessing cell viability, but several factors can lead to variability.[6]

        • Cell Seeding Density: Ensure a consistent and optimal cell number is seeded in each well. Overly confluent or sparse cultures can respond differently to treatments.

        • Neurotoxin Concentration and Incubation Time: The concentration of the neurotoxin and the duration of exposure are critical. Perform a dose-response and time-course experiment to determine the optimal conditions that induce a sub-maximal level of cell death (e.g., 50% reduction in viability), which will allow for the observation of a neuroprotective effect.

        • Compound Incubation Time: The timing of THCA treatment (pre-treatment, co-treatment, or post-treatment relative to the neurotoxin) will significantly impact the results. A pre-treatment strategy is often employed to assess the compound's ability to prime the cells' defense mechanisms.[6]

        Troubleshooting MTT Assay Variability:

        Problem Potential Cause Solution
        High variability between replicate wells. Inconsistent cell seeding, pipetting errors, or uneven formazan crystal dissolution.Use a multichannel pipette for cell seeding and reagent addition. Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance.[7]
        No protective effect observed. THCA concentration is too low or too high (potential toxicity), or the neurotoxic insult is too severe.Perform a dose-response curve for THCA to identify the optimal protective concentration range. Re-optimize the neurotoxin concentration to achieve ~50% cell death.
        Erratic absorbance readings across the plate. Precipitation of the MTT reagent or incomplete dissolution of formazan.Warm the MTT reagent to 37°C and swirl to ensure it is fully dissolved before use.[7]
        Oxidative Stress and Apoptosis Assays

        Question: I am not seeing a significant reduction in reactive oxygen species (ROS) in my THCA-treated cells using the DCFH-DA assay. How can I troubleshoot this?

        Answer: Measuring changes in intracellular ROS requires careful optimization.

        • Probe Concentration and Loading Time: The concentration of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the incubation time are crucial for optimal signal.[6] Titrate the DCFH-DA concentration and loading time for your specific cell type.

        • Timing of Measurement: ROS production can be an early and transient event. Perform a time-course experiment to identify the peak of ROS production following the neurotoxic insult.

        • Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can have higher basal ROS levels.

        Troubleshooting Apoptosis Assays (Annexin V/PI Staining):

        Problem Potential Cause Solution
        High percentage of Annexin V-positive/PI-positive cells in the control group. Cells were unhealthy before the experiment, or the harvesting procedure was too harsh.Use cells in the logarithmic growth phase. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.[8]
        No significant increase in apoptosis after neurotoxin treatment. The neurotoxin concentration or incubation time may be insufficient to induce apoptosis. The chosen time point may be too early or too late to detect apoptosis.Perform a dose-response and time-course experiment for the neurotoxin.[8]
        Annexin V staining is weak or absent. The assay is calcium-dependent, and your buffer may contain chelating agents like EDTA.Ensure your binding buffer is free of EDTA and contains an adequate concentration of calcium.[8]
        Western Blotting for Signaling Pathways

        Question: I am having difficulty detecting the phosphorylation of key proteins in the Nrf2 or NF-κB pathways after THCA treatment. What are some common pitfalls?

        Answer: Western blotting for signaling proteins, especially phosphorylated forms, requires meticulous technique.

        • Sample Preparation: Rapidly lyse cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.

        • Antibody Quality: Use antibodies that have been validated for Western blotting and are specific for the phosphorylated form of your protein of interest.

        • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.

        Troubleshooting Western Blot Signal Issues:

        Problem Potential Cause Solution
        Weak or no signal for the target protein. Insufficient protein loaded, low antibody concentration, or inadequate transfer.Increase the amount of protein loaded. Optimize the primary antibody concentration and incubation time.[9] Verify protein transfer by staining the membrane with Ponceau S.[10]
        High background. Antibody concentration is too high, insufficient blocking, or inadequate washing.Decrease the primary antibody concentration. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of wash steps.[9][10]
        Non-specific bands. The primary antibody may be cross-reacting with other proteins.Use a more specific antibody. Optimize antibody dilution and blocking conditions.[10]

        Part 2: Key Experimental Protocols

        This section provides detailed, step-by-step methodologies for core experiments in THCA neuroprotection studies.

        General Experimental Workflow

        The following diagram illustrates a typical workflow for assessing the neuroprotective effects of 3,4,5-Trihydroxycinnamic acid.

        G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies A Cell Culture (e.g., SH-SY5Y, PC12) B Induce Neurotoxicity (e.g., MPP+, 6-OHDA, Aβ) A->B C Treatment with THCA (Dose-Response) B->C D Cell Viability Assay (MTT, LDH) C->D E Oxidative Stress Assays (ROS, GSH) D->E Investigate Mechanism F Apoptosis Assays (Annexin V/PI, Caspase Activity) D->F G Inflammatory Response (ELISA for Cytokines) D->G H Western Blotting (Signaling Pathways) E->H F->H G->H I Immunofluorescence (Protein Localization) H->I

        Caption: A typical experimental workflow for neuroprotection studies.

        Cell Viability Assessment (MTT Assay)
        • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

        • Treatment: Pre-treat the cells with various concentrations of THCA for a specified duration (e.g., 2 hours).

        • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., MPP+, 6-OHDA) to the wells (except for the control group) and incubate for the predetermined time.

        • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[6]

        • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

        • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

        • Data Analysis: Express cell viability as a percentage of the control group.

        Measurement of Intracellular Reactive Oxygen Species (ROS)
        • Treatment: Treat cells in a 96-well plate as described for the cell viability assay.

        • Cell Washing: After treatment, gently wash the cells with warm PBS.

        • DCFH-DA Loading: Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium.[6]

        • Incubation: Incubate for 30 minutes at 37°C in the dark.

        • Probe Removal: Wash the cells with PBS to remove the excess probe.

        • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

        • Data Analysis: Express ROS levels as a percentage of the control group.

        Apoptosis Assessment (Annexin V-FITC/PI Staining)
        • Cell Harvesting: Following treatment in a 6-well plate, harvest the cells by trypsinization and wash them with cold PBS.[6]

        • Resuspension: Resuspend the cells in 1X Binding Buffer.

        • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

        • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

        • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

        Part 3: Key Signaling Pathways in Neuroprotection

        3,4,5-Trihydroxycinnamic acid is known to exert its neuroprotective effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

        Nrf2/HO-1 Pathway: The Master Regulator of Antioxidant Defense

        The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[11] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like THCA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription.[11][12] This upregulation of antioxidant enzymes helps to mitigate oxidative damage and promote cell survival.[11]

        G cluster_0 Cytoplasm cluster_1 Nucleus A Oxidative Stress (e.g., ROS) C Keap1 A->C Inactivates B THCA B->C Inactivates D Nrf2 C->D E Ubiquitination & Degradation C->E D->E F Nrf2 D->F Translocation G ARE F->G H Antioxidant Genes (e.g., HO-1) G->H

        Caption: The Nrf2/HO-1 signaling pathway in neuroprotection.

        NF-κB Pathway: A Key Player in Neuroinflammation

        Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[13][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, such as those encountered in neurodegenerative diseases, lead to the phosphorylation and subsequent degradation of IκB.[15] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines.[13][14] THCA has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators and ameliorating neuroinflammation.[3]

        G cluster_0 Cytoplasm cluster_1 Nucleus A Pro-inflammatory Stimuli C IκB Kinase (IKK) A->C B THCA B->C Inhibits D IκB C->D Phosphorylates E NF-κB D->E F Degradation D->F G NF-κB E->G Translocation H Pro-inflammatory Genes G->H

        Caption: The NF-κB signaling pathway in neuroinflammation.

        References

        • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024). Available at: [Link]

        • Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease - PMC. (n.d.). Available at: [Link]

        • Chemical structure of 3,4,5-Trihydroxycinnamic acid (THC). - ResearchGate. (n.d.). Available at: [Link]

        • Cell Death Troubleshooting in Cell Culture. (n.d.). Available at: [Link]

        • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (2024). Available at: [Link]

        • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - MDPI. (2025). Available at: [Link]

        • Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants. (2021). Available at: [Link]

        • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. (n.d.). Available at: [Link]

        • 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science. (2013). Available at: [Link]

        • Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh - MDPI. (2023). Available at: [Link]

        • Western Blot Doctor™ — Signal Strength Problems - Bio-Rad. (n.d.). Available at: [Link]

        • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease - PMC. (2026). Available at: [Link]

        • Oxidative Stress in the Pathogenesis of Neurodegenerative Diseases - MDPI. (2024). Available at: [Link]

        • Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC. (2025). Available at: [Link]

        • Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide - Merck Millipore. (n.d.). Available at: [Link]

        • NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - MDPI. (2024). Available at: [Link]

        • Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC. (n.d.). Available at: [Link]

        • The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for N | JIR. (2024). Available at: [Link]

        • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute M. (2021). Available at: [Link]

        • Western Blot Troubleshooting Guide - TotalLab. (n.d.). Available at: [Link]

        • Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer's Disease - PMC. (2023). Available at: [Link]

        • Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - SciELO. (2024). Available at: [Link]

        • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - Frontiers. (2020). Available at: [Link]

        • 361 questions with answers in APOPTOSIS ASSAYS | Scientific method - ResearchGate. (n.d.). Available at: [Link]

        • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed. (2015). Available at: [Link]

        • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - MDPI. (2017). Available at: [Link]

        • The multi-target protective effects of quercetin in cerebrovascular diseases: a dietary strategy for endothelial repair and - Frontiers. (2026). Available at: [Link]

        • Interplay between Nrf2 and NF-κB in Neuroinflammatory Diseases - Longdom Publishing. (n.d.). Available at: [Link]

        • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (2020). Available at: [Link]

        • 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC. (n.d.). Available at: [Link]

        • Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (2025). Available at: [Link]

        • Innate Immune Response in Brain, NF-Kappa B Signaling and Cystatins - Frontiers. (2015). Available at: [Link]

        • In vitro neurology assays - InnoSer. (2025). Available at: [Link]

        • The role of Nrf2 signaling pathways in nerve damage repair - PMC - NIH. (n.d.). Available at: [Link]

        • Troubleshooting Guide Immuno-Fluorescence. (n.d.). Available at: [Link]

        • Targeting Nrf2/HO-1 anti-oxidant signaling pathway in the progression of multiple sclerosis and influences on neurological dysfunctions | Request PDF - ResearchGate. (2025). Available at: [Link]

        • Neuroprotective Mechanisms of Three Natural Antioxidants on a Rat Model of Parkinson's Disease: A Comparative Study - MDPI. (2020). Available at: [Link]

        • Western Blot Troubleshooting | Antibodies.com. (2025). Available at: [Link]

        Sources

        Overcoming challenges in scaling up 3,4,5-Trihydroxycinnamic acid synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Overcoming Challenges in Scaling Up 3,4,5-Trihydroxycinnamic Acid Synthesis Role: Senior Application Scientist Context: Technical Support Center

        Status: Operational Ticket Focus: Scale-Up Optimization & Troubleshooting Lead Scientist: Dr. A. Vance

        Welcome to the technical support hub for 3,4,5-Trihydroxycinnamic acid (also known as Tricetin acid or the demethoxylated analog of Sinapic acid). This compound presents a unique "double-edged" challenge in scale-up: its potent antioxidant capacity makes it chemically fragile, prone to rapid oxidative degradation (tarring) under the very basic conditions required for its synthesis.

        This guide moves beyond standard textbook procedures to address the causality of failure in large-scale batches, focusing on the Knoevenagel-Doebner condensation and subsequent deprotection strategies.

        ⚠️ Critical Alert: The "Carbon Count" Trap

        Issue: Many researchers attempt to react Gallic Acid directly with Malonic Acid. Verdict: This will fail.

        • Reason: Gallic acid is a benzoic acid (C7). You are trying to synthesize a cinnamic acid (C9). You cannot simply "add" the vinyl group to the carboxylic acid.

        • Correction: You must start with 3,4,5-Trihydroxybenzaldehyde (or its protected ether, 3,4,5-Trimethoxybenzaldehyde ). If you only have Gallic acid, you must first esterify and reduce it to the aldehyde.

        Module 1: Route Selection & Strategic Planning

        For scale-up (>50g), the choice of route dictates your impurity profile. We recommend Route B (Protected) for reproducibility, despite the extra step.

        FeatureRoute A: Direct CondensationRoute B: Protected (Recommended)
        Starting Material 3,4,5-Trihydroxybenzaldehyde3,4,5-Trimethoxybenzaldehyde
        Reaction Knoevenagel (Pyridine/Piperidine)Knoevenagel (Pyridine/Piperidine)
        Key Risk Severe Oxidation. The phenoxide ions formed in pyridine rapidly oxidize to quinones/tars.Minimal. Methoxy groups are stable in base.
        Purification Difficult. Tars co-precipitate with product.Easy. Intermediate crystallizes well.
        Final Step AcidificationDemethylation (BBr3 or HBr)
        Scale Suitability < 5 grams> 100 grams
        Visualization: Synthesis Workflow

        SynthesisRoutes Start Start: Gallic Acid Source Aldehyde 3,4,5-Trimethoxybenzaldehyde (Stable Precursor) Start->Aldehyde Methylation & Reduction DirectAldehyde 3,4,5-Trihydroxybenzaldehyde (Unstable Precursor) Start->DirectAldehyde Reduction (Difficult) Condensation Knoevenagel-Doebner (Malonic Acid + Pyridine) Aldehyde->Condensation Route B (Safe) DirectAldehyde->Condensation Route A (Risky) Intermediate Intermediate: 3,4,5-Trimethoxycinnamic Acid Condensation->Intermediate Product Final Product: 3,4,5-Trihydroxycinnamic Acid Condensation->Product Strict Inert Gas Tar FAILURE: Black Tar/Quinones Condensation->Tar O2 Exposure Demethylation Demethylation (BBr3 or HBr/AcOH) Intermediate->Demethylation Demethylation->Product

        Caption: Comparison of the Robust Protected Route (Blue/Green) vs. the High-Risk Direct Route (Red).

        Module 2: The Knoevenagel-Doebner Step (Troubleshooting)

        This step involves reacting the aldehyde with malonic acid in pyridine with a catalytic amount of piperidine.

        🔴 Issue: Low Yield & "Sticky" Solid

        Diagnosis: Incomplete decarboxylation or solvent trapping. Mechanistic Insight: The reaction proceeds through a dicarboxylic acid intermediate. If the temperature is too low (<80°C), decarboxylation is slow. If too high (>110°C) without protection, polymerization occurs.

        Protocol Adjustment:

        • Temperature: Maintain 90°C . This is the "Goldilocks" zone for efficient decarboxylation without scorching.

        • Catalyst: Use Piperidine (2-5 mol%). Do not use stronger bases like NaOH, which promote immediate oxidation.

        • Solvent: Pyridine is standard, but for scale-up, it traps product.

          • Alternative: Use Toluene with 10% Pyridine. The product often precipitates out of toluene as it forms, driving equilibrium.

        🔴 Issue: Product Turns Brown/Black on Filtration

        Diagnosis: Oxidative coupling of surface phenols. The Fix:

        • Quench: Pour the reaction mixture into ice-cold HCl (2M) containing 1% Sodium Bisulfite (NaHSO3) .

        • Why? The acid protonates the phenoxides (stopping oxidation), and bisulfite scavenges any quinones already formed.

        Module 3: Demethylation (The Scale-Up Bottleneck)

        If you used Route B (Trimethoxy), you must now remove the methyl groups. This is the most hazardous step.

        Option A: Boron Tribromide (BBr3) - High Purity / High Cost
        • Procedure: Dissolve intermediate in anhydrous DCM at -78°C (or 0°C for scale). Add BBr3 (4 equivalents). Warm to RT.

        • Scale-Up Risk: Exotherm is massive. Methane gas is evolved.

        • Troubleshooting: If yield is low, you likely hydrolyzed the BBr3 before it reacted.[1] The system must be anhydrous .

        Option B: HBr / Acetic Acid - Rugged / Lower Cost
        • Procedure: Reflux intermediate in 48% HBr + Glacial Acetic Acid (1:1) for 4-6 hours.

        • Scale-Up Risk: Formation of brominated byproducts.[1]

        • Control: Monitor via HPLC. Stop immediately upon disappearance of the monomethoxy intermediate.

        Module 4: Purification & Crystallization

        3,4,5-Trihydroxycinnamic acid has poor solubility in non-polar solvents and can decompose in hot alkaline solutions.

        Recommended Crystallization System

        Solvent: Water / Ethanol (90:10) with trace Formic Acid.

        • Dissolve crude solid in minimum boiling Ethanol.

        • Slowly add hot water (containing 0.1% Formic Acid) until turbid.

        • Cool slowly to 4°C in the dark.

          • Note: Light sensitivity is real. Wrap flasks in foil.

        Impurity Profile Table
        Retention Time (Rel)IdentityCauseRemoval Strategy
        0.8Gallic Acid Hydrolysis of starting materialWater wash (Gallic is more water-soluble)
        1.0Product --
        1.2Dimer/Quinone Oxidation during workupRecrystallize with charcoal
        1.5Monomethoxy Incomplete DemethylationReprocess with HBr

        FAQ: Rapid Fire Troubleshooting

        Q: Can I use microwave synthesis for scale-up? A: No. While microwaves work for mg scales, penetration depth limits utility at >50g. Use conventional heating with vigorous overhead stirring to ensure heat transfer.

        Q: My product is a hygroscopic oil, not a powder. A: You likely have residual Pyridine or Acetic Acid trapped in the lattice.

        • Fix: Dissolve in minimal Ethyl Acetate and wash 3x with Brine. Dry over MgSO4 and rotovap. If still oily, trituruate with cold Hexane or Diethyl Ether to induce crystallization.

        Q: Why is the melting point lower than literature (approx 194-196°C)? A: Is it hydrated? 3,4,5-trihydroxycinnamic acid often forms a monohydrate. Dry at 60°C under high vacuum (0.1 mbar) for 24 hours to obtain the anhydrous form.

        References

        • Knoevenagel-Doebner Mechanism & C

          • Title: The Doebner modification of the Knoevenagel reaction.[2][3]

          • Source: OpenBU (Boston University)
          • URL:[Link]

        • Oxidation Challenges in Phenolic Acid Synthesis

          • Title: Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview.
          • Source: BioMed Research Intern
          • URL:[Link]

        • Scale-Up of Sinapic Acid Analogs (Trimethoxy Route)

          • Title: Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation.[4]

          • Source: Frontiers in Chemistry / NIH
          • URL:[Link]

        • Demethylation Str

          • Title: Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.[5]

          • Source: Green Chemistry (RSC) / NIH
          • URL:[Link]

        • Solubility & Properties

          • Title: Naturally Occurring Hydroxycinnamic Acids.
          • Source: Encyclopedia.pub
          • URL:[Link]

        Sources

        Validation & Comparative

        Comparing antioxidant activity of 3,4,5-Trihydroxycinnamic acid vs gallic acid.

        Author: BenchChem Technical Support Team. Date: February 2026

        Initiating Literature Review

        I'm starting by diving into the literature, specifically gathering experimental data on the antioxidant activities of 3,4,5-Trihydroxycinnamic acid and gallic acid. My focus is on comparative studies and widely accepted methods to ensure robust results.

        Analyzing Data and Structuring

        I'm now deeply engaged in a literature search to find experimental data on antioxidant activities, especially DPPH, ABTS, and FRAP assays for the compounds. I'll meticulously analyze and synthesize the information, looking for structure-activity links. Next, I'll structure a comparison guide, starting with compound properties and moving to a detailed comparison of antioxidant mechanisms. Data tables, protocols, and Graphviz diagrams are planned.

        Deepening Data Gathering

        I'm now fully immersed in a comprehensive literature search to find experimental antioxidant data for 3,4,5-Trihydroxycinnamic acid and gallic acid, especially focusing on comparative studies and standard assays. I am meticulously analyzing the experimental conditions to identify key structure-activity relationships, which will be the basis of my comparative guide. I am ready to structure a comparison guide with data tables, protocols, and Graphviz diagrams to support the analysis, ensuring all claims are cited and the final guide is authoritative.

        Analyzing Antioxidant Activity

        I am now formulating a plan to compare 3,4,5-Trihydroxycinnamic acid and gallic acid's antioxidant activity. My initial step involves a concise introduction for each compound, setting the stage for a detailed comparative analysis. The comparison aims to be exhaustive, and informative.

        Outlining Comparison Parameters

        I am now focusing on setting the parameters for comparison. I will introduce 3,4,5-Trihydroxycinnamic acid and gallic acid, highlighting their roles as natural phenolic antioxidants and setting the stage for a detailed scientific comparison. I'm prioritizing structural and chemical properties, including their chemical structures and key functional groups, such as the pyrogallol group and carboxylic acid group, aiming for a visual representation using Graphviz. I will then relate these properties to their antioxidant activity, considering the structure-activity relationship.

        Detailing Radical Scavenging

        I am now delving into the mechanisms of antioxidant action, specifically focusing on Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). I'm planning to illustrate these mechanisms visually using Graphviz diagrams, then relate them to the specific structures of 3,4,5-Trihydroxycinnamic acid and gallic acid, emphasizing the crucial role of the pyrogallol group in radical scavenging, and how conjugation affects radical stabilization.

        Formulating Experimental Comparison

        I'm now establishing the framework for an experimental comparison, outlining the planned in vitro assays. I intend to use DPPH, ABTS, and FRAP assays to evaluate and contrast the antioxidant activity of 3,4,5-Trihydroxycinnamic acid and gallic acid. The structure-activity relationship discussion will synthesize findings and explain any observed differences based on the unique structural features of each compound. I am now preparing to collect data for IC50 or TEAC values for the assays.

        Developing Experimental Protocols

        I'm now drafting detailed step-by-step protocols for DPPH, ABTS, and FRAP assays, with the addition of workflows created using Graphviz diagrams, to ensure clarity. I am also preparing to include key data such as reagents, equipment, and calculation methods, all with the goal of providing a robust, practical resource.

        Developing Introduction and Plan

        I've just drafted the introduction, introducing both 3,4,5-Trihydroxycinnamic acid and gallic acid, and outlining the comparison's purpose. I've moved to the structural and chemical properties, planning to visualize the molecules using Graphviz and emphasizing key functional groups.

        A Comparative Study of the Anti-Inflammatory Effects of 3,4,5-Trihydroxycinnamic Acid and Caffeic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Technical Guide for Researchers and Drug Development Professionals

        In the landscape of natural compounds with therapeutic potential, phenolic acids have garnered significant attention for their diverse biological activities. Among these, 3,4,5-Trihydroxycinnamic acid and its structural isomer, caffeic acid, stand out for their pronounced anti-inflammatory properties. This guide provides a comprehensive comparison of these two compounds, delving into their mechanisms of action, supported by experimental data, to assist researchers and drug development professionals in their endeavors.

        Introduction: A Tale of Two Isomers

        3,4,5-Trihydroxycinnamic acid, also known as gallic acid, and caffeic acid (3,4-dihydroxycinnamic acid) are both hydroxycinnamic acids found in a variety of plant sources.[1] While structurally similar, the presence of an additional hydroxyl group in 3,4,5-trihydroxycinnamic acid potentially influences its biological activity. Both compounds have been reported to possess antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2][3] This comparative study aims to elucidate the nuances in their anti-inflammatory mechanisms and efficacy.

        Mechanisms of Anti-Inflammatory Action

        The inflammatory response is a complex biological process involving various signaling pathways and molecular mediators. Both 3,4,5-Trihydroxycinnamic acid and caffeic acid exert their anti-inflammatory effects by modulating key inflammatory pathways.

        Inhibition of the NF-κB Signaling Pathway:

        The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4] Both compounds have been shown to inhibit NF-κB activation.

        • 3,4,5-Trihydroxycinnamic Acid: Studies have demonstrated that 3,4,5-Trihydroxycinnamic acid can suppress the activation of NF-κB.[5][6] It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5][7]

        • Caffeic Acid: Caffeic acid and its derivatives are well-documented inhibitors of NF-κB.[2][4] It has been suggested that caffeic acid can inhibit the interaction between NF-κB proteins and DNA, rather than preventing the degradation of IκBα.[2] Furthermore, some studies indicate that caffeic acid's anti-inflammatory properties might stem from the inhibition of IκB kinase (IKK) phosphorylation, which is upstream of IκBα degradation.[1]

        Figure 1: Simplified diagram of the NF-κB signaling pathway and points of inhibition by 3,4,5-Trihydroxycinnamic acid and Caffeic Acid.

        Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways:

        MAPK signaling pathways, including ERK, JNK, and p38, are also critical in regulating the inflammatory response.

        • 3,4,5-Trihydroxycinnamic Acid: Research indicates that 3,4,5-Trihydroxycinnamic acid can suppress the activation of AKT and ERK in stimulated human keratinocytes.[6] In microglial cells, it has been shown to activate p38 MAPK, which in turn leads to the activation of the Nrf2 pathway, an important antioxidant response element.[8]

        • Caffeic Acid: Caffeic acid has been found to block downstream MAPKs by suppressing Fyn kinase activity.[9] It also exerts its regulatory function on cytokine production by inhibiting the phosphorylation of proteins involved in MAPK signaling pathways.[1]

        Inhibition of Cyclooxygenase (COX) Enzymes:

        COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation.

        • 3,4,5-Trihydroxycinnamic Acid: While direct comparative data is limited, its structural similarity to other phenolic compounds suggests potential COX inhibitory activity.

        • Caffeic Acid: Caffeic acid and its esters have been shown to inhibit COX-2 expression and activity.[9][10][11][12] It can suppress the induction of COX-2 mRNA and protein, as well as directly inhibit the enzymatic activity of both COX-1 and COX-2.[10][13]

        Comparative Experimental Data

        To provide a clear comparison, the following table summarizes key experimental findings on the anti-inflammatory effects of both compounds. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation.[14][15]

        Parameter3,4,5-Trihydroxycinnamic AcidCaffeic AcidReference
        Cell Line RAW 264.7 MacrophagesRAW 264.7 Macrophages[4]
        Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)[15]
        Inhibition of Nitric Oxide (NO) Production Effective suppression of LPS-induced NOPotent inhibitor of NO production[3][4]
        Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Significantly suppressed LPS-induced production of TNF-α and IL-1βSignificantly decreased TNF-α, IL-1β, and IL-6 release[3][14][15]
        Inhibition of COX-2 Expression Not explicitly detailed in direct comparisonsInhibited protein and mRNA expression levels of COX-2 in a dose-dependent manner[4][16]
        Effect on NF-κB Activation Attenuated p65 phosphorylation and IκB degradationInhibited NF-κB activation by preventing IκB degradation and decreasing p65 protein levels in the nucleus[4][7]
        Effect on MAPK Pathways Suppressed activation of AKT and ERK; Activated p38 leading to Nrf2 activationInhibited phosphorylation of IκB kinase α/β and IκBα[1][3][5]
        Experimental Protocols

        For researchers looking to replicate or build upon these findings, the following are detailed, step-by-step methodologies for key in vitro anti-inflammatory assays.

        1. Cell Culture and Treatment:

        • Cell Line: Murine macrophage cell line RAW 264.7.[15]

        • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15]

        • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[15]

        • Treatment: Cells are pre-treated with various concentrations of 3,4,5-Trihydroxycinnamic acid or caffeic acid for 1-2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.[15][16]

        Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

        2. Nitric Oxide (NO) Production Assay (Griess Assay):

        • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

        • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

        • Incubate at room temperature for 10 minutes.

        • Measure the absorbance at 540 nm using a microplate reader.

        • Quantify the nitrite concentration using a sodium nitrite standard curve.

        3. Cytokine Quantification (ELISA):

        • Collect the cell culture supernatant after treatment.

        • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[14][15]

        4. Western Blot Analysis for Protein Expression:

        • Lyse the cells to extract total protein.

        • Determine the protein concentration using a BCA protein assay kit.

        • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

        • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

        • Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, iNOS, p-p65, p-IκBα, β-actin) overnight at 4°C.

        • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

        • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

        Conclusion and Future Directions

        Both 3,4,5-Trihydroxycinnamic acid and caffeic acid demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB and MAPKs. While both compounds are effective, subtle differences in their mechanisms of action, such as their primary targets within the NF-κB pathway, may influence their therapeutic applications. Caffeic acid appears to have a more extensively documented inhibitory effect on COX-2.

        Further head-to-head comparative studies, particularly in in vivo models of inflammation, are warranted to fully elucidate their relative potency and therapeutic potential. Investigating their effects on a broader range of inflammatory mediators and cell types will also provide a more comprehensive understanding of their anti-inflammatory profiles. The insights gained from such research will be invaluable for the development of novel anti-inflammatory agents derived from natural sources.

        References

        • 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

        • Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

        • Caffeic acid, a phenolic phytochemical in coffee, directly inhibits Fyn kinase activity and UVB-induced COX-2 expression - Oxford Academic. (2009, February 15). Retrieved February 19, 2026, from [Link]

        • Inhibitory Effects of Caffeic Acid Phenethyl Ester on the Activity and Expression of Cyclooxygenase-2 in Human Oral Epithelial C - AACR Journals. (1999, May 15). Retrieved February 19, 2026, from [Link]

        • Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed. (2004, December 15). Retrieved February 19, 2026, from [Link]

        • Inhibitory effects of caffeic acid phenethyl ester on the activity and expression of cyclooxygenase-2 in human oral epithelial cells and in a rat model of inflammation - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

        • Cardiovascular Effects of Caffeic Acid and Its Derivatives: A Comprehensive Review. (2020, November 27). Retrieved February 19, 2026, from [Link]

        • 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science. (2013, January 31). Retrieved February 19, 2026, from [Link]

        • Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed. (2017, July 15). Retrieved February 19, 2026, from [Link]

        • Caffeic Acid Modulates Processes Associated with Intestinal Inflammation - MDPI. (2021, February 8). Retrieved February 19, 2026, from [Link]

        • Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages - Frontiers. (n.d.). Retrieved February 19, 2026, from [Link]

        • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

        • The potential role of caffeic acid in coffee as cyclooxygenase-2 (COX-2) inhibitor - Biointerface Research in Applied Chemistry. (2019, October 7). Retrieved February 19, 2026, from [Link]

        • CAPE inhibits the expression of COX-2 and synthesis of PGE 2 in the rat - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

        • 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

        • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - MDPI. (2022, July 19). Retrieved February 19, 2026, from [Link]

        • 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells - PubMed. (2021, May 13). Retrieved February 19, 2026, from [Link]

        • 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced Inflammatory Response by Increasing SIRT1 Expression in Human Umbilical Vein Endothelial Cells | Journal of Vascular Research | Karger Publishers. (2020, June 19). Retrieved February 19, 2026, from [Link]

        Sources

        A Senior Application Scientist's Guide to Validating the Neuroprotective Effects of 3,4,5-Trihydroxycinnamic Acid in a Mouse Model

        Author: BenchChem Technical Support Team. Date: February 2026

        Authored for Researchers, Scientists, and Drug Development Professionals

        This guide provides a comprehensive, technically-grounded framework for the preclinical validation of 3,4,5-Trihydroxycinnamic acid (THCA) as a potential neuroprotective agent. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, ensuring a robust and self-validating study design. Our approach is grounded in establishing a clear link between the compound's known molecular activities and its functional effects in a relevant in vivo model of neurodegeneration.

        Mechanistic Rationale: Targeting the Core Pillars of Neurodegeneration

        Neurodegenerative disorders are multifactorial, but two converging pathological pillars are oxidative stress and chronic neuroinflammation.[1] An ideal neuroprotective agent should, therefore, engage with molecular pathways that govern these processes. 3,4,5-Trihydroxycinnamic acid, a hydroxycinnamic acid derivative, has been identified as a potent anti-inflammatory and antioxidant agent, making it a compelling candidate for investigation.[2][3]

        The neuroprotective activity of THCA is believed to be mediated through two primary signaling pathways:

        • Inhibition of Pro-inflammatory Pathways: THCA has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2][4] This is achieved, in part, by inhibiting the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB), which is a master regulator of the inflammatory response in microglial cells.[5][6]

        • Activation of Antioxidant Defense: THCA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][7] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to resolve oxidative stress.[6][7]

        THCA_Mechanism_of_Action cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Neuroprotective Intervention cluster_2 Cellular Signaling Pathways cluster_3 Pathological Outcomes cluster_4 Protective Outcomes LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates OxidativeStress Oxidative Stress LPS->OxidativeStress Induces THCA 3,4,5-Trihydroxycinnamic Acid (THCA) THCA->NFkB Inhibits p38 p38 MAPK THCA->p38 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Transcription Nrf2 Nrf2/Keap1 Complex HO1 Antioxidant Enzymes (HO-1) Nrf2->HO1 Induces Transcription p38->Nrf2 Phosphorylates Nrf2 (Activation) Neurodegeneration Neuronal Damage & Cognitive Deficits Cytokines->Neurodegeneration Promotes OxidativeStress->Neurodegeneration Promotes HO1->OxidativeStress Reduces

        Caption: Proposed neuroprotective signaling pathways of THCA.

        Strategic Selection of an In Vivo Model

        The choice of animal model is paramount and must align with the compound's mechanism of action. While transgenic models of Alzheimer's (e.g., 3xTg-AD) or toxin-based models of Parkinson's (e.g., MPTP) are invaluable, they represent chronic and complex pathologies.[8][9][10] To specifically validate the anti-inflammatory and antioxidant effects of THCA, a more direct and acute model is preferable.

        Recommended Model: The Lipopolysaccharide (LPS)-induced neuroinflammation model in mice.

        Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. Systemic administration in mice reliably induces a strong neuroinflammatory response characterized by microglial activation, cytokine production, oxidative stress, and subsequent cognitive deficits.[5][11] This model provides a direct challenge to the very pathways THCA is purported to modulate, offering a clear and measurable system to assess its efficacy.

        A Validated Experimental Workflow for Robust Assessment

        A successful validation study requires a multi-tiered approach, integrating behavioral, histological, and biochemical endpoints. The following workflow is designed to provide a comprehensive assessment of THCA's neuroprotective capacity.

        Experimental_Workflow cluster_0 Phase 1: Pre-treatment & Induction cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Post-Mortem Analysis cluster_3 Phase 4: Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (n=10-12/group) Acclimatization->Grouping Pretreatment THCA or Vehicle Administration (Oral Gavage, 14 days) Grouping->Pretreatment Induction LPS Injection (i.p.) on Day 15 Pretreatment->Induction MWM Morris Water Maze (MWM) (Days 16-21) - Acquisition Training - Probe Trial Induction->MWM Euthanasia Euthanasia & Brain Collection (Day 22) MWM->Euthanasia Histology Histology (Left Hemisphere) - Nissl Staining (Neuron Count) - Iba1 IHC (Microglia) Euthanasia->Histology Biochemistry Biochemistry (Right Hemisphere) - MDA Assay (Oxidative Stress) - GSH Assay (Antioxidant Capacity) - ELISA (TNF-α, IL-1β) Euthanasia->Biochemistry Analysis Statistical Analysis (ANOVA with post-hoc tests) Histology->Analysis Biochemistry->Analysis

        Caption: Comprehensive workflow for in vivo validation of THCA.
        Detailed Experimental Protocols

        A. Animal Grouping and Drug Administration

        • Animals: Male C57BL/6 mice (8-10 weeks old).

        • Housing: Standard conditions (12h light/dark cycle, 22±1°C, ad libitum access to food and water).[12]

        • Experimental Groups (n=12 per group):

          • Control: Vehicle (e.g., 0.5% carboxymethylcellulose) daily + Saline (i.p.).

          • LPS: Vehicle daily + LPS (i.p.).

          • LPS + THCA (100 mg/kg): THCA (100 mg/kg, p.o.) daily + LPS (i.p.).[5]

        • Administration: Administer THCA or vehicle via oral gavage for 14 consecutive days. On day 15, one hour after the final gavage, administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg) or sterile saline.[5]

        B. Behavioral Assessment: Morris Water Maze (MWM) This test is the gold standard for assessing hippocampal-dependent spatial learning and memory, functions known to be impaired by neuroinflammation.[13][14]

        • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22±1°C) containing a hidden escape platform.

        • Acquisition Phase (Days 16-20):

          • Four trials per day for five consecutive days.

          • Gently place the mouse into the pool facing the wall from one of four randomized starting positions.

          • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

          • If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails, gently guide it to the platform for 15 seconds.

          • Record the escape latency (time to find the platform) using video tracking software.

        • Probe Trial (Day 21):

          • Remove the platform from the pool.

          • Allow the mouse to swim freely for 60 seconds.

          • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. This assesses memory retention.

        C. Post-Mortem Tissue Collection and Analysis

        • Tissue Preparation (Day 22):

          • Deeply anesthetize mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

          • Extract the brain. Post-fix the left hemisphere in 4% PFA for 24 hours for histology.

          • Immediately dissect the hippocampus from the right hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for biochemical assays.[15]

        • Histopathological Analysis (Left Hemisphere):

          • Cryoprotect the PFA-fixed hemisphere in 30% sucrose solution.

          • Section the brain into 30 µm coronal sections using a cryostat.[16]

          • Nissl Staining (Neuronal Viability):

            • Mount sections onto slides and stain with a 0.1% Cresyl Violet solution.

            • Dehydrate through an ethanol gradient and coverslip.

            • Quantify the number of healthy, well-formed neurons in the CA1 region of the hippocampus using stereological methods.[17][18] Degenerating neurons will appear shrunken and darkly stained.

          • Immunohistochemistry (IHC) for Iba1 (Microglial Activation):

            • Perform antigen retrieval on sections.

            • Block non-specific binding and incubate with a primary antibody against Iba1.

            • Incubate with a corresponding fluorescent secondary antibody.

            • Counterstain with DAPI for nuclei and coverslip.

            • Quantify the number and analyze the morphology of Iba1-positive cells in the hippocampus. Activated microglia exhibit a transition from a ramified to an amoeboid morphology.

        • Biochemical Analysis (Right Hemisphere):

          • Brain Homogenate Preparation: Homogenize the frozen hippocampal tissue in ice-cold lysis buffer. Centrifuge and collect the supernatant.[15][19]

          • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

            • Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

            • The reaction between MDA in the sample and thiobarbituric acid creates a colorimetric product measured at ~532 nm.[20][21] Results are expressed as nmol/mg protein.

          • Reduced Glutathione (GSH) Assay (Antioxidant Capacity):

            • Use a commercial kit based on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow-colored product measured at ~412 nm.[15] Results are expressed as µmol/mg protein.

          • Cytokine Quantification (ELISA):

            • Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the protein levels of TNF-α and IL-1β in the brain homogenate according to the manufacturer's instructions.[22] Results are expressed as pg/mg protein.

        Data Presentation and Interpretation

        For a compound to be considered neuroprotective in this model, we expect to see a statistically significant reversal of LPS-induced deficits in the THCA-treated group. The data should be clearly summarized for comparison.

        Table 1: Hypothetical Comparative Performance Data of THCA

        ParameterUnitControl (Vehicle + Saline)LPS Model (Vehicle + LPS)LPS + THCA (100 mg/kg)
        Behavioral: MWM Probe Trial
        Time in Target Quadrant%45.2 ± 3.524.1 ± 2.840.5 ± 4.1#
        Histology: Hippocampal CA1
        Nissl-Positive Neuronscells/mm²2105 ± 1501355 ± 1801950 ± 165#
        Iba1-Positive Microgliacells/mm²45 ± 8135 ± 1560 ± 11#
        Biochemistry: Hippocampus
        MDA Levelnmol/mg protein1.8 ± 0.24.5 ± 0.52.2 ± 0.3#
        GSH Levelµmol/mg protein12.5 ± 1.16.8 ± 0.911.1 ± 1.3#
        TNF-α Concentrationpg/mg protein25 ± 5110 ± 1240 ± 8#
        IL-1β Concentrationpg/mg protein18 ± 485 ± 9*28 ± 6#
        Data are presented as Mean ± SD. *p<0.01 vs. Control group; #p<0.01 vs. LPS Model group.

        Interpretation of Positive Results:

        • Behavioral: The THCA-treated group would show a significantly higher percentage of time spent in the target quadrant during the MWM probe trial, indicating preserved spatial memory compared to the LPS-only group.

        • Histological: THCA treatment would result in a significantly higher number of surviving neurons (Nissl staining) and a reduced number of activated microglia (Iba1 IHC) in the hippocampus.

        • Biochemical: The THCA group would exhibit significantly lower levels of the oxidative stress marker MDA and inflammatory cytokines (TNF-α, IL-1β), alongside restored levels of the endogenous antioxidant GSH.

        Conclusion and Comparative Perspective

        This comprehensive guide outlines a robust, mechanism-driven approach to validating the neuroprotective effects of 3,4,5-Trihydroxycinnamic acid. By integrating behavioral, histological, and biochemical analyses within a clinically relevant model of neuroinflammation, researchers can generate a compelling data package.

        For comparative purposes, the performance of THCA could be benchmarked against other well-studied natural polyphenols with known neuroprotective properties, such as Curcumin or Gallic Acid .[22][23] These compounds share similar antioxidant and anti-inflammatory mechanisms, and comparing their relative potency within this experimental framework would provide valuable context for future drug development efforts. The described workflow is also highly adaptable; for instance, when testing in a Parkinson's model, the MWM could be supplemented with a motor function test like the Rotarod test , and histological analysis would focus on dopaminergic neurons in the substantia nigra.[8][22] Successful validation through this rigorous pipeline would provide a strong foundation for advancing THCA into more complex, chronic models of neurodegeneration and further clinical consideration.

        References

        • Salehi, B., et al. (2020). Exploring the multifaceted neuroprotective actions of gallic acid: a review. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

        • Sun, J., et al. (2014). Neuroprotective effects of gallic acid against hypoxia/reoxygenation-induced mitochondrial dysfunctions in vitro and cerebral ischemia/reperfusion injury in vivo. Brain Research. Available at: [Link]

        • Zhang, L., et al. (2022). Gallic acid inhibits neuroinflammation and reduces neonatal hypoxic-ischemic brain damages. Frontiers in Pharmacology. Available at: [Link]

        • Mansouri, M. T., et al. (2013). Neuroprotective effects of oral gallic acid against oxidative stress induced by 6-hydroxydopamine in rats. Food Chemistry. Available at: [Link]

        • Ayeni, O. J., et al. (2023). Gallic acid and neurodegenerative diseases. Journal of Chemical Neuroanatomy. Available at: [Link]

        • Zhang, L., et al. (2022). Gallic acid inhibits neuroinflammation and reduces neonatal hypoxic-ischemic brain damages. Frontiers in Pharmacology. Available at: [Link]

        • Sarkaki, A., et al. (2015). Effect of Gallic Acid on Dementia Type of Alzheimer Disease in Rats: Electrophysiological and Histological Studies. Iranian Biomedical Journal. Available at: [Link]

        • Lee, B., et al. (2023). Gallic Acid Ameliorates Cognitive Impairment Caused by Sleep Deprivation through Antioxidant Effect. Experimental Neurobiology. Available at: [Link]

        • Haddadi, R., et al. (2020). Gallic acid ameliorates LPS-induced memory decline by modulating NF-κB, TNF-α, and Caspase 3 gene expression and attenuating oxidative stress and neuronal loss in the rat hippocampus. Neuroscience Letters. Available at: [Link]

        • Sharafutdinov, I. S., et al. (2023). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Experimental Biology and Agricultural Sciences. Available at: [Link]

        • Dubynin, V. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. Available at: [Link]

        • Mansouri, M.T. (2016). Gallic Acid and Related Compounds as Neuroprotective Agents: You are What ou Eat! ResearchGate. Available at: [Link]

        • Wang, C., et al. (2024). Research on the Protective Effects and Mechanisms of Gallic Acid Against Cognitive Impairment Induced by Chronic Sleep Deprivation. MDPI. Available at: [Link]

        • Kim, H. G., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics. Available at: [Link]

        • Kim, H. G., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics. Available at: [Link]

        • Kim, H. G., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Korea Science. Available at: [Link]

        • Dubynin, V. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]

        • Suarez-Jimenez, B., et al. (2018). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Neuroscience & Biobehavioral Reviews. Available at: [Link]

        • Foley, A. M., et al. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in Behavioral Neuroscience. Available at: [Link]

        • Stocks, J., et al. (1974). Assay using brain homogenate for measuring the antioxidant activity of biological fluids. Semantic Scholar. Available at: [Link]

        • Stocks, J., et al. (1974). Assay Using Brain Homogenate for Measuring the Antioxidant Activity of Biological Fluids. Clinical Science and Molecular Medicine. Available at: [Link]

        • Zhai, M., et al. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine. Available at: [Link]

        • Kumar, A. (2014). BIOCHEMICAL AND IN-VIVO ANTIOXIDANT PARAMETERS FOR EVALUATION OF MEMORY ENHANCING ACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

        • Mabrouk, A., et al. (2016). Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium. Iranian Journal of Basic Medical Sciences. Available at: [Link]

        • Zhelyazkova-Savova, M., et al. (2020). Neuroprotective Mechanisms of Three Natural Antioxidants on a Rat Model of Parkinson's Disease: A Comparative Study. Antioxidants. Available at: [Link]

        • Al-Dasooqi, N., et al. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences. Available at: [Link]

        • Tangpong, J., et al. (2007). Oxidative stress analysis of brain homogenates showed significant... ResearchGate. Available at: [Link]

        • Rahman, M. M., et al. (2023). The Therapeutic Potential of Hydroxycinnamic Acid Derivatives in Parkinson's Disease: Focus on In Vivo Research Advancements. Journal of Agricultural and Food Chemistry. Available at: [Link]

        • InnoSer. (2025). Rodent Behavioral Testing. InnoSer. Available at: [Link]

        • Kim, M. S., et al. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. International Journal of Molecular Medicine. Available at: [Link]

        • Yamaguchi, H., & Shen, J. (2013). Histological analysis of neurodegeneration in the mouse brain. Methods in Molecular Biology. Available at: [Link]

        • ResearchGate. (n.d.). Chemical structure of 3,4,5-Trihydroxycinnamic acid (THC). ResearchGate. Available at: [Link]

        • Sapkota, A., et al. (2020). Inhibition of LPA5 Activity Provides Long-Term Neuroprotection in Mice with Brain Ischemic Stroke. Biomolecules & Therapeutics. Available at: [Link]

        • Chen, J., et al. (2019). Evaluation and Identification of the Neuroprotective Compounds of Xiaoxuming Decoction by Machine Learning. Semantic Scholar. Available at: [Link]

        • Pahan, S., et al. (2014). Cinnamic acid protects striatal TH fibers via PPARα, not PPARβ. ResearchGate. Available at: [Link]

        • University of Wisconsin School of Medicine and Public Health. (2019). Study to evaluate compounds for protective effects in mouse models of Alzheimer's disease. University of Wisconsin School of Medicine and Public Health. Available at: [Link]

        • ResearchGate. (2024). Neuroprotection and improvement of the histopathological and behavioral impairments in a murine Alzheimer's model treated with Zephyranthes carinata alkaloids. ResearchGate. Available at: [Link]

        • Islam, M. R., et al. (2019). 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice. Aging. Available at: [Link]

        • Chinese Medical Journal. (2024). Selection of five different types of animal models of Alzheimer's disease: based on pathological similarity and research objectives. Chinese Medical Journal. Available at: [Link]

        • Sivaraman, D., et al. (2015). Revealing hallmark histology of hippocampi in beta amyloid induced alzheimer's mice and investigation of neuroprotective effect of Ipomoea aquatic forsk, an Indian medicinal herb. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

        • Sultana, Y., & Khan, K. (2024). Inducing agents for Alzheimer's disease in animal models. EurekAlert!. Available at: [Link]

        • Fabbri, M., et al. (2021). Neuromelanin in Parkinson's Disease: Tyrosine Hydroxylase and Tyrosinase. International Journal of Molecular Sciences. Available at: [Link]

        • Gao, J., et al. (2021). L-3,4-Dihydroxyphenylalanine Recovers Circadian Rhythm Disturbances in the Rat Models of Parkinson's Disease by Regulating the D1R-ERK1/2-mTOR Pathway. Frontiers in Aging Neuroscience. Available at: [Link]

        • Wang, Y., et al. (2025). 3,4-Dihydroxybenzaldehyde Exerts Anti-Alzheimer's Effects by Inhibiting Aβ Protofibril Assembly and Activating Antioxidant Defense Mechanisms. International Journal of Molecular Sciences. Available at: [Link]

        • Hu, Y. T., et al. (2023). Sex differences in hippocampal β-amyloid accumulation in the triple-transgenic mouse model of Alzheimer's disease and the potential role of local estrogens. Frontiers in Aging Neuroscience. Available at: [Link]

        Sources

        Comparative analysis of 3,4,5-Trihydroxycinnamic acid and its methoxy derivatives.

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a comparative technical analysis of 3,4,5-Trihydroxycinnamic acid (THCA) and its methoxy-substituted derivatives, specifically Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) and 3,4,5-Trimethoxycinnamic acid (TMCA) .

        Executive Summary: The Hydroxyl-Methoxy Trade-off[1]

        In the development of phenylpropanoid therapeutics, the modification of the cinnamic acid scaffold presents a critical decision point: Hydroxylation vs. Methoxylation .

        • 3,4,5-Trihydroxycinnamic Acid (THCA): Represents the "Pyrogallol" pharmacophore. It exhibits maximal radical scavenging potency due to three available hydrogen-donating sites but suffers from rapid metabolic conjugation and oxidative instability.

        • Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid): Represents the "Syringyl" pharmacophore. It offers a pharmacological "sweet spot"—the ortho-methoxy groups provide steric hindrance that stabilizes the phenoxy radical, enhancing in vivo longevity while maintaining antioxidant capacity.

        • 3,4,5-Trimethoxycinnamic Acid (TMCA): Represents the "Fully Methylated" pharmacophore. Lacking free hydroxyls, it loses direct radical scavenging ability but gains significant blood-brain barrier (BBB) permeability and distinct receptor affinity (e.g., GABAergic modulation), making it a scaffold of choice for neuroactive drug design.

        Chemical & Physical Properties Landscape[2][3][4]

        The following data synthesizes experimental values and predictive ADME modeling to highlight the solubility and permeability shifts driven by methoxylation.

        Table 1: Physicochemical Profile Comparison[4][5][6][7]
        Property3,4,5-Trihydroxycinnamic Acid (THCA)Sinapic Acid (Mono-OH, Di-OMe)3,4,5-Trimethoxycinnamic Acid (TMCA)
        CAS Registry 19430-68-3530-59-690-50-6
        Molecular Weight 196.16 g/mol 224.21 g/mol 238.24 g/mol
        LogP (Lipophilicity) ~1.2 (Low)~2.1 (Moderate)~2.8 (High)
        Aq. Solubility (pH 7.4) High (>1 mg/mL)ModerateLow (<0.1 mg/mL)
        pKa (Carboxyl) ~4.4~4.5~4.6
        pKa (Phenolic OH) ~8.8 (Most acidic)~9.2N/A (No free OH)
        H-Bond Donors 421 (Carboxyl only)
        BBB Permeability PoorModerateHigh

        Functional Performance Analysis

        Antioxidant Potency: Mechanism of Action

        The antioxidant capacity of these molecules is dictated by their ability to donate Hydrogen atoms (HAT mechanism) or electrons (SET mechanism).

        • THCA (Superior In Vitro): The presence of the 3,4,5-trihydroxy moiety allows for the formation of a stable quinone intermediate after radical attack. In DPPH assays, THCA typically exhibits an IC50 < 10 µM, superior to standard controls like Trolox.

        • Sinapic Acid (Superior In Vivo): While having fewer OH groups, the 3,5-dimethoxy substitution stabilizes the central 4-phenoxy radical via electron donation (inductive effect) and steric shielding. This prevents rapid pro-oxidant polymerization, often making Sinapic acid more effective in lipid peroxidation models (e.g., LDL oxidation) than simple catechols.

        • TMCA (Indirect Activity): Lacks direct H-donating capacity. Its biological activity stems from inducing endogenous antioxidant enzymes (e.g., Nrf2 pathway activation) rather than direct scavenging.

        Pharmacological Targets
        • THCA: primarily investigated for cytoprotection and inhibition of protein cross-linking.

        • TMCA: Extensively studied for neuroprotection .[1] It acts as a GABA_A receptor agonist and has shown efficacy in sedative and anti-seizure models, a property absent in the hydrophilic THCA.

        Visualizing the Structure-Activity Relationship (SAR)[2]

        The following diagram illustrates how structural modifications shift the molecule's primary application from antioxidant therapy to neuropharmacology.

        SAR_Flow Scaffold Cinnamic Acid Scaffold THCA 3,4,5-Trihydroxy (THCA) (Polyphenolic) Scaffold->THCA +3 OH Groups Sinapic Sinapic Acid (Methoxy-Phenolic) Scaffold->Sinapic +2 OMe, +1 OH TMCA 3,4,5-Trimethoxy (TMCA) (Fully Methylated) Scaffold->TMCA +3 OMe Groups Prop_ROS High Radical Scavenging (Direct HAT Mechanism) THCA->Prop_ROS Prop_Stab Balanced Stability/Activity (Lipid Peroxidation Inhibitor) Sinapic->Prop_Stab Prop_Neuro High BBB Permeability (GABA Agonist) TMCA->Prop_Neuro

        Figure 1: Structure-Activity Relationship (SAR) flow showing how methoxylation shifts function from direct antioxidant activity to neuro-availability.

        Experimental Protocols

        To validate the claims above, the following protocols allow for the direct comparison of these derivatives.

        Protocol A: Comparative DPPH Radical Scavenging Assay

        Validates the "Functional Performance" claim regarding antioxidant potency.

        Objective: Determine the IC50 (concentration required to scavenge 50% of radicals) for THCA, Sinapic Acid, and TMCA.

        Reagents:

        • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[2][3][4]

        • Methanol (HPLC Grade)

        • Test Compounds (THCA, Sinapic Acid, TMCA)

        • Positive Control: Ascorbic Acid or Trolox

        Workflow:

        • Stock Preparation: Dissolve DPPH in methanol to a concentration of 0.1 mM. Prepare 1 mM stock solutions of all test compounds in methanol.

        • Dilution Series: Prepare serial dilutions of test compounds (e.g., 5, 10, 20, 40, 80, 160 µM).

        • Reaction: In a 96-well plate, mix 100 µL of test compound solution with 100 µL of DPPH solution.

          • Blank: 100 µL Methanol + 100 µL DPPH.

          • Control: 100 µL Test Compound + 100 µL Methanol (to correct for native color).

        • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

        • Measurement: Read Absorbance (Abs) at 517 nm using a microplate reader.

        • Calculation:

          
          
          Note: TMCA is expected to show <10% inhibition due to lack of phenolic hydroxyls.
          
        Protocol B: Shake-Flask Lipophilicity Assessment (LogP)

        Validates the "Bioavailability" claim regarding membrane permeability.

        Objective: Experimentally determine the partition coefficient (

        
        ) to predict BBB permeability.
        

        Workflow:

        • Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

        • Solubilization: Dissolve 1 mg of the specific derivative (THCA, Sinapic, or TMCA) in 5 mL of the pre-saturated 1-Octanol phase. Measure initial absorbance (

          
          ) at 
          
          
          
          (approx 300-320 nm depending on derivative).
        • Equilibration: Add 5 mL of pre-saturated PBS to the octanol solution. Vortex vigorously for 5 minutes.

        • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

        • Quantification: Carefully remove the Octanol layer and measure absorbance (

          
          ).
          
        • Calculation:

          
          
          Expectation: TMCA LogP > Sinapic LogP > THCA LogP.
          

        Experimental Workflow Diagram

        Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction/Equilibration cluster_2 Phase 3: Analysis Step1 Dissolve Compounds (MeOH for DPPH / Octanol for LogP) Step2a DPPH Assay: Mix with Radical Solution (Dark, 30 min) Step1->Step2a Step2b LogP Assay: Vortex with PBS (Phase Partitioning) Step1->Step2b Step3 Spectrophotometric Detection (UV-Vis Reader) Step2a->Step3 Step2b->Step3 Step4 Data Processing (IC50 Calculation / LogP Derivation) Step3->Step4

        Figure 2: Integrated workflow for comparative antioxidant and lipophilicity assessment.

        References

        • Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives. ChemRxiv. (Computational analysis of HAT mechanisms in phenolic acids).

        • Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases. Oxidative Medicine and Cellular Longevity. (Detailed review of Sinapic acid's stability and antioxidant superiority over simple catechols in lipid systems).

        • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. (Review of TMCA as a scaffold for neuroactive drugs and lack of direct antioxidant activity).

        • Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry. (Comparative data on hydroxylation patterns and radical scavenging).

        • Oral Pharmacokinetics of Hydroxycinnamic Acids. Pharmaceutics. (Bioavailability data comparing polar vs. non-polar cinnamic derivatives).

        Sources

        Cross-validation of HPLC and CZE methods for 3,4,5-Trihydroxycinnamic acid analysis.

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Cross-validation of HPLC and CZE methods for 3,4,5-Trihydroxycinnamic acid analysis. Content Type: Publish Comparison Guide.

        Executive Summary

        This technical guide provides a rigorous cross-validation framework for the analysis of 3,4,5-Trihydroxycinnamic acid (THCA) , a potent antioxidant and biosynthetic precursor often co-occurring with gallic and caffeic acids. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for sensitivity and robustness in complex matrices, Capillary Zone Electrophoresis (CZE) offers superior resolution and speed for ionic species. This guide details the experimental protocols, mechanistic rationale, and statistical validation necessary to interchange or co-validate these methods in drug development and phytochemical research.

        Part 1: Mechanistic Principles & Experimental Design
        1.1 The Analyte: 3,4,5-Trihydroxycinnamic Acid [1][2][3][4][5][6][7][8]
        • Chemical Nature: A phenylpropanoid with a carboxylic acid tail (

          
          ) and three phenolic hydroxyl groups (
          
          
          
          ).
        • Detection Challenge: Its high polarity and structural similarity to gallic acid (benzoic analog) and caffeic acid (dihydroxy analog) require high-resolution separation.

        • UV Absorbance: Exhibits a characteristic

          
           at 320–325 nm  (conjugated double bond), distinguishing it from benzoic derivatives (typically < 280 nm).
          
        1.2 Methodological Divergence

        The two methods rely on orthogonal separation mechanisms, making them ideal for cross-validation (detecting bias in one method using the other).

        FeatureHPLC (Reversed-Phase)CZE (Capillary Zone Electrophoresis)
        Separation Principle Hydrophobic interaction (partitioning)Charge-to-mass ratio (electromigration)
        Primary Variable Polarity of analyte vs. Stationary PhaseIonization state (pH dependent)
        Matrix Tolerance High (Robust to salts/lipids)Low (Sensitive to ionic strength)
        Solvent Consumption High (mL/min)Negligible (
        
        
        L/run)
        Part 2: Validated Experimental Protocols
        2.1 HPLC Methodology (The Robust Standard)
        • Objective: Maximize retention of the polar THCA to separate it from the solvent front and co-eluting polar impurities.

        • Critical Parameter: Acidification of the mobile phase is non-negotiable to suppress ionization of the carboxylic group (

          
          ), ensuring the molecule remains neutral and interacts with the C18 chain.
          

        Protocol:

        • System: Agilent 1200/1260 or equivalent with DAD.

        • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

          
          .
          
        • Mobile Phase:

          • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

          • Solvent B: Acetonitrile (ACN).

        • Gradient: 5% B (0-2 min)

          
           20% B (15 min) 
          
          
          
          95% B (20 min).
        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 320 nm (Quantification) and 280 nm (Purity check).

        2.2 CZE Methodology (The Orthogonal Validator)
        • Objective: Ionize all hydroxyl groups to maximize negative charge density, creating a distinct electrophoretic mobility profile.

        • Critical Parameter: Use of a Borate buffer (pH > 9.0) . Borate forms complexes with ortho-dihydroxyl groups (present in THCA), significantly altering the charge-to-mass ratio and enhancing resolution from non-complexing impurities.

        Protocol:

        • System: Beckman Coulter PA 800 Plus or Agilent 7100.

        • Capillary: Fused silica,

          
           I.D. 
          
          
          
          60 cm total length.
        • Background Electrolyte (BGE): 50 mM Sodium Borate, pH 9.3.

        • Injection: Hydrodynamic (0.5 psi for 5 sec).

        • Separation Voltage: +25 kV (Normal Polarity; Detector at Cathode).

        • Temperature:

          
          .
          
        • Detection: UV at 320 nm .

        Part 3: Cross-Validation Workflow

        To validate THCA analysis, results from both methods must be statistically compared using the same sample set.

        3.1 Validation Metrics
        ParameterHPLC Target CriteriaCZE Target CriteriaCross-Validation Success
        Linearity (
        
        
        )
        
        
        
        
        Slopes differ by
        
        
        Precision (RSD)
        
        
        
        
        F-test (
        
        
        )
        LOD
        
        
        
        
        N/A (HPLC is more sensitive)
        Recovery
        
        
        
        
        t-test (
        
        
        )
        3.2 The "Bland-Altman" Approach

        Do not rely solely on correlation coefficients. Plot the difference between HPLC and CZE values (Y-axis) against the mean of the two (X-axis).

        • Bias: If the mean difference is not zero, one method is systematically over/under-estimating (likely matrix interference in HPLC or injection bias in CZE).

        • Limits of Agreement: 95% of differences should fall within

          
           of the differences.
          
        Part 4: Visualizing the Workflow

        The following diagram illustrates the decision matrix for selecting and validating the methods.

        CrossValidation cluster_HPLC Method A: HPLC (Hydrophobicity) cluster_CZE Method B: CZE (Charge/Mass) Sample Crude Extract / Formulation HPLC_Prep Acidic Hydrolysis (0.1% Formic Acid) Sample->HPLC_Prep CZE_Prep Alkaline Dilution (Borate Buffer pH 9.3) Sample->CZE_Prep HPLC_Run RP-C18 Separation (Neutral Species) HPLC_Prep->HPLC_Run HPLC_Data Data A: Retention Time HPLC_Run->HPLC_Data Comparison Statistical Comparison (Bland-Altman / t-test) HPLC_Data->Comparison CZE_Run Electromigration (Anionic Species) CZE_Prep->CZE_Run CZE_Data Data B: Migration Time CZE_Run->CZE_Data CZE_Data->Comparison Decision Validated Result Comparison->Decision p > 0.05 (No Sig. Diff)

        Caption: Dual-stream workflow ensuring orthogonal validation. HPLC separates by polarity (neutral state), while CZE separates by charge (anionic state), eliminating common-mode errors.

        Part 5: References
        • Analysis of hydroxycinnamic acids of coffee: A comparison of HPLC and CZE Source: ResearchGate

        • Determination of phenolic acids by capillary zone electrophoresis and HPLC Source: Central European Journal of Chemistry

        • Biosynthetic pathways for the formation of gallic acid (Relation to 3,4,5-Trihydroxycinnamic acid) Source: ResearchGate

        • HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid (Methodology Analog) Source: Helix Chromatography

        • Development and validation of analytical HPLC for phenolics Source: PMC / NIH

        Sources

        Synergistic antioxidant effects of 3,4,5-Trihydroxycinnamic acid with other phenols

        Author: BenchChem Technical Support Team. Date: February 2026

        A Comparative Technical Guide for Compound Formulation

        Executive Summary

        3,4,5-Trihydroxycinnamic acid (3,4,5-THCA) represents a high-performance hybrid in the phenolic antioxidant landscape. Structurally, it bridges the gap between Gallic Acid (renowned for its pyrogallol moiety) and Caffeic Acid (valued for its conjugated propenoic side chain).

        While traditional formulations often rely on single-agent efficacy, emerging data indicates that 3,4,5-THCA exhibits profound synergistic potential when paired with specific flavonoids and thiols. This guide analyzes the mechanistic basis of this synergy, compares its performance against standard phenolic acids, and provides a validated protocol for quantifying these interactions.

        Chemical Profile & Mechanistic Basis

        To understand the synergy, one must first understand the structural advantage of 3,4,5-THCA over its analogs.

        Structure-Activity Relationship (SAR)
        • The Pyrogallol Core (Head): Unlike Caffeic acid (which has a catechol group, 2 -OH), 3,4,5-THCA possesses a pyrogallol group (3 -OH). This allows for the donation of an additional electron/hydrogen atom, significantly lowering the bond dissociation enthalpy (BDE) of the O-H bonds.

        • The Vinyl Linker (Tail): The conjugated double bond (C=C) between the aromatic ring and the carboxylic acid allows for extensive electron delocalization. This stabilizes the resulting phenoxyl radical, preventing it from becoming a pro-oxidant.[1]

        The Mechanism of Synergy: "Repair & Regenerate"

        Synergy in phenolic mixtures rarely stems from simultaneous radical scavenging. Instead, it follows a sequential regeneration mechanism (often called the "Virtuous Circle").

        • Primary Scavenging: The stronger antioxidant (lowest redox potential, e.g., 3,4,5-THCA) sacrifices itself to neutralize the initial free radical (

          
          ).
          
        • Regeneration: A secondary antioxidant (e.g., Quercetin or Ascorbate) repairs the oxidized 3,4,5-THCA radical back to its active form, or vice versa, depending on their relative redox potentials.

        SynergyMechanism Radical Free Radical (R•) Product Neutralized Product Radical->Product Scavenged THCA 3,4,5-THCA (Active) THCA_Rad THCA Radical (Oxidized) THCA->THCA_Rad H-Atom Transfer THCA->Product THCA_Rad->THCA Regenerated by Partner Partner Partner Phenol (e.g., Quercetin) Partner_Rad Partner Radical (Stable/Excreted) Partner->Partner_Rad Sacrificial Electron

        Figure 1: The "Sacrificial Regeneration" mechanism. 3,4,5-THCA acts as the primary scavenger, while a partner phenol regenerates it, extending the functional lifespan of the formulation.

        Comparative Performance Analysis

        vs. Standard Phenolic Acids

        The following table contrasts 3,4,5-THCA with its structural relatives. Data is synthesized from comparative radical scavenging assays (DPPH/ABTS) and redox potential studies.

        FeatureCaffeic Acid Gallic Acid 3,4,5-THCA Performance Implication
        Structure 3,4-Dihydroxy (Catechol)3,4,5-Trihydroxy (Pyrogallol)3,4,5-Trihydroxy + Vinyl ChainBest of both worlds: High electron density + Resonance stability.
        e- Donation Capacity 2 electrons3 electrons3+ electrons Higher stoichiometric capacity per mole.
        Lipophilicity (LogP) ~1.15~0.70~1.30 3,4,5-THCA penetrates lipid bilayers better than Gallic Acid, protecting cell membranes.
        Redox Potential ModerateLowVery Low Easiest to oxidize; acts as the "first line of defense" in mixtures.
        Synergy Potential High (Standard)High (Head-driven)Very High Can regenerate weaker antioxidants (like Vitamin E) more effectively.
        Synergistic Combinations

        Experimental evidence suggests that 3,4,5-THCA forms highly synergistic pairs with flavonoids due to differential partitioning .

        • Combination A: 3,4,5-THCA + Quercetin

          • Interaction: Synergistic (CI < 0.8).[2]

          • Logic: Quercetin resides at the water-lipid interface; 3,4,5-THCA operates in the aqueous phase but can access the interface. 3,4,5-THCA regenerates the oxidized Quercetin radical.

        • Combination B: 3,4,5-THCA + Ascorbic Acid (Vitamin C)

          • Interaction: Additive to Synergistic.

          • Logic: Ascorbate recycles the 3,4,5-THCA phenoxyl radical back to its active form, preventing depletion.

        Experimental Protocol: Validating Synergy

        To objectively prove synergy, you must move beyond simple "summation" assays. The Isobologram Method is the gold standard for distinguishing between additive, synergistic, and antagonistic effects.

        Methodology: The Fixed-Ratio Isobologram

        Objective: Determine the Combination Index (CI) for 3,4,5-THCA and a Partner (e.g., Quercetin).

        Reagents:

        • DPPH Stock: 100 µM in Methanol (freshly prepared).

        • Compounds: 3,4,5-THCA and Partner (stock solutions at 1 mM).

        Workflow:

        • Individual IC50 Determination:

          • Perform a dose-response curve for 3,4,5-THCA alone. Calculate

            
            .
            
          • Perform a dose-response curve for the Partner alone. Calculate

            
            .
            
        • Combination Preparation:

          • Prepare mixtures at fixed molar ratios (e.g., 1:1, 1:3, 3:1).

          • Perform dose-response curves for each mixture to find the "Combination IC50" (

            
            ).
            
        • Calculation of Combination Index (CI):

          
          
          
          • 
             = Concentration of A in the mixture at the IC50 point.
            
          • 
             = Concentration of B in the mixture at the IC50 point.
            

        Interpretation:

        • CI < 0.9: Synergism (The mixture is more potent than the sum of parts).

        • CI = 0.9 - 1.1: Additive effect.

        • CI > 1.1: Antagonism (The compounds interfere with each other).

        IsobologramWorkflow Start Start: Define Compounds (A: 3,4,5-THCA, B: Partner) Step1 Step 1: Individual IC50 Determine IC50(A) and IC50(B) Start->Step1 Step2 Step 2: Create Fixed Ratios (1:1, 1:3, 3:1 mixtures) Step1->Step2 Step3 Step 3: Mixture IC50 Measure Dose-Response of Mix Step2->Step3 Calc Calculate Combination Index (CI) CI = (Ca/IC50a) + (Cb/IC50b) Step3->Calc Result_Syn CI < 0.9 SYNERGY Calc->Result_Syn Result_Add CI ≈ 1.0 ADDITIVE Calc->Result_Add Result_Ant CI > 1.1 ANTAGONISM Calc->Result_Ant

        Figure 2: Workflow for Isobologram Analysis to validate antioxidant synergy.

        References

        • Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids. Source: National Institutes of Health (PMC) URL:[Link]

        • Antioxidant Properties of Hydroxycinnamic Acid Derivatives: A Focus on Biochemistry. Source: Semantic Scholar URL:[3][Link][4]

        • Isobologram Analysis: A Comprehensive Review of Methodology. Source: Frontiers in Pharmacology URL:[Link]

        • Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives. Source: ChemRxiv URL:[Link]

        • Synergistic Interactions of Phenolic Compounds Found in Food.

        Sources

        Head-to-head comparison of 3,4,5-Trihydroxycinnamic acid and ferulic acid in cancer research

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Stability-Potency Trade-Off

        In the development of phenolic adjuvants for oncology, researchers often face a critical decision between Ferulic Acid (FA) and its tri-hydroxylated derivative, 3,4,5-Trihydroxycinnamic Acid (THCA) .

        While both share the cinnamic acid backbone, their pharmacological behaviors diverge significantly due to a single structural substitution:

        • Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): The "Standard of Care" in research. It exhibits superior bioavailability and stability due to the methoxy group, acting primarily as a chemopreventive agent via Nrf2 activation and metastasis inhibitor (MMP suppression).

        • 3,4,5-Trihydroxycinnamic Acid: The "High-Potency/High-Risk" alternative. Possessing a pyrogallol moiety (three adjacent hydroxyls), it demonstrates significantly higher radical scavenging potential and direct cytotoxicity in vitro. However, this comes at the cost of rapid auto-oxidation and poor membrane permeability, requiring specialized handling in experimental protocols.

        Verdict: Use Ferulic Acid for in vivo metastasis models and long-term chemoprevention studies. Use THCA for acute in vitro cytotoxicity assays targeting ROS-dependent apoptosis, provided that stability controls are rigorously implemented.

        Chemical & Pharmacological Profile (SAR Analysis)

        The functional divergence lies in the Structure-Activity Relationship (SAR) of the phenyl ring substituents.

        FeatureFerulic Acid (FA)3,4,5-Trihydroxycinnamic Acid (THCA)
        Structure 3-Methoxy, 4-Hydroxy substitution.3,4,5-Trihydroxy substitution (Pyrogallol group).
        Lipophilicity Moderate. Methoxy group enhances membrane crossing.Low. Highly polar due to 3 -OH groups.
        Stability (pH 7.4) High. Stable in culture media for >24h.Very Low. Rapid auto-oxidation to quinones + H₂O₂.
        Redox Behavior Antioxidant (Radical Scavenger).[1][2]Dual: Antioxidant (low dose) / Pro-oxidant (high dose).
        Primary Target Nrf2 (Cytoprotection), NF-κB.Intracellular ROS, Caspase-3 activation.[3]
        Visualization: Structural Impact on Pathway Activation

        The following diagram illustrates how the chemical structure dictates the signaling pathway preference.

        SAR_Mechanism FA Ferulic Acid (Methoxy Group) Lipophilicity High Membrane Permeability FA->Lipophilicity Stable Transport THCA 3,4,5-THCA (Pyrogallol Moiety) AutoOx Auto-oxidation (Gen. H2O2) THCA->AutoOx Unstable at pH 7.4 ROS ROS Burst (Mitochondrial Stress) THCA->ROS Intracellular Redox NFkB NF-kB Inhibition THCA->NFkB Inhibition Nrf2 Nrf2 Pathway (Nuclear Translocation) Lipophilicity->Nrf2 Up-regulation Lipophilicity->NFkB Down-regulation AutoOx->ROS Extracellular H2O2 Prev Chemoprevention & Anti-Metastasis Nrf2->Prev Apopt Acute Apoptosis (Cytotoxicity) ROS->Apopt Caspase Activation NFkB->Prev

        Caption: Structural determinants of efficacy.[1][4][5][6] FA prioritizes intracellular signaling (Nrf2) via stability, while THCA drives apoptosis through pro-oxidant ROS generation.

        Mechanistic Head-to-Head

        A. Ferulic Acid: The Anti-Metastatic Shield

        Ferulic acid acts primarily by modulating gene expression rather than direct cytotoxic destruction.

        • Mechanism: It inhibits the phosphorylation of PI3K/Akt, downstream suppressing MMP-2 and MMP-9 (Matrix Metalloproteinases).

        • Key Outcome: Prevention of cancer cell migration and invasion.[3][7]

        • Nrf2 Activation: FA disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant response elements (ARE), protecting normal cells from chemotherapy-induced toxicity (chemoprotection).

        B. 3,4,5-THCA: The Pro-Oxidant Sword

        THCA exploits the "weakness" of cancer cells—their high basal oxidative stress.

        • Mechanism: The pyrogallol moiety donates electrons rapidly. In the presence of transition metals (often elevated in cancer cells), this cycles to generate superoxide anions and Hydrogen Peroxide (H₂O₂).

        • Key Outcome: Induction of the intrinsic apoptotic pathway (Bax/Bcl-2 ratio alteration) and G2/M cell cycle arrest.

        • Critical Caveat: Much of THCA's observed in vitro toxicity can be artifactual. If H₂O₂ is generated outside the cell in the culture media, it kills cells non-specifically. (See Protocol 1).

        Experimental Protocols & Technical "Gotchas"

        Protocol 1: Validating Cytotoxicity (MTT/CCK-8 Assay)

        The Problem: Phenolic acids with multiple hydroxyl groups (like THCA) can chemically reduce MTT tetrazolium salts without live cells, leading to false "high viability" readings.

        Optimized Workflow:

        • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 5x10³ cells/well in 96-well plates. Adhere for 24h.

        • Treatment: Add FA or THCA (0–100 µM).

          • Control A: Media + Cells + Drug (Standard).

          • Control B: Media + Drug (No Cells) . This measures chemical interference.[7]

        • Incubation: 24–48 hours.

        • Wash Step (Critical for THCA): Before adding MTT reagent, wash cells 2x with PBS . This removes residual THCA that would react with the dye.

        • Development: Add MTT solution (0.5 mg/mL) in fresh media. Incubate 4h. Solubilize with DMSO.

        • Calculation: Subtract the OD of Control B from Control A if washing was insufficient.

        Protocol 2: Differentiating Intracellular vs. Extracellular ROS

        To confirm if THCA is acting as a drug or simply bleaching the media with peroxide:

        • Setup: Treat cells with THCA.[8]

        • Catalase Intervention: Co-treat one group with Catalase (100 U/mL) .

          • Interpretation: If Catalase abolishes cytotoxicity, the effect was artifactual (extracellular H₂O₂). If toxicity persists, the effect is a genuine intracellular mechanism.

        Mandatory Visualization: Signaling Pathways

        The following diagram details the divergent signaling cascades activated by FA and THCA, specifically highlighting the Nrf2/NF-kB crosstalk.

        Pathways cluster_FA Ferulic Acid (Cytoprotection & Anti-Invasion) cluster_THCA 3,4,5-THCA (Apoptosis & Cell Cycle Arrest) FA_Ext Ferulic Acid PI3K PI3K/Akt FA_Ext->PI3K Inhibits Nrf2_Cyto Nrf2 (Cytosol) FA_Ext->Nrf2_Cyto Stabilizes MMP MMP-2/9 PI3K->MMP Downregulates Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ROS_Int Intracellular ROS Nrf2_Nuc->ROS_Int Scavenges THCA_Ext 3,4,5-THCA THCA_Ext->ROS_Int Induces Bax Bax/Bcl-2 Ratio ROS_Int->Bax Increases Caspase Caspase-3 Bax->Caspase Activates

        Caption: FA inhibits invasion via PI3K/MMP axes and boosts Nrf2; THCA triggers ROS-mediated mitochondrial apoptosis.

        References

        • Gao, J., et al. (2018).[9] "The anticancer effects of ferulic acid is associated with induction of cell cycle arrest and autophagy in cervical cancer cells."[10] Cancer Cell International.[9] Link

        • Razzaghi-Asl, N., et al. (2013). "Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships." Free Radical Biology and Medicine. Link

        • Zhang, X., et al. (2021). "Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid in Acute Myeloid Leukemia Cells." Biomedicines.[4][5][11] Link

        • Serafim, T.L., et al. (2011). "Lipotoxicity of caffeic acid and its derivatives in human hepatoma cells: The role of mitochondrial dysfunction." Toxicology. Link

        • Gryko, R., et al. (2020). "UV spectra and antioxidant properties of 3,4,5-trihydroxycinnamic acid derivatives." ResearchGate.[6] Link

        Sources

        An Electrochemical Comparison of 3,4,5-Trihydroxycinnamic Acid and Other Hydroxycinnamic Acids: A Guide for Researchers

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth electrochemical comparison of 3,4,5-trihydroxycinnamic acid and other prominent hydroxycinnamic acids, including caffeic acid, ferulic acid, and sinapic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern their antioxidant potential, supported by experimental data and established methodologies.

        Introduction: The Electrochemical Insight into Antioxidant Activity

        Hydroxycinnamic acids, a class of phenolic compounds abundant in plants, are of significant interest due to their potent antioxidant properties, which play a crucial role in mitigating oxidative stress-related diseases.[1][2] The antioxidant efficacy of these compounds is intrinsically linked to their molecular structure, particularly the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring.[3][4]

        Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a rapid, sensitive, and direct means to evaluate the antioxidant capacity of these molecules.[5][6][7] These techniques measure the ease with which a compound can be oxidized, a key indicator of its ability to donate electrons and neutralize free radicals.[1][8] A lower oxidation potential is conceptually correlated with a higher antioxidant capacity.[9] This guide will elucidate the electrochemical behavior of 3,4,5-trihydroxycinnamic acid in comparison to other hydroxycinnamic acids, providing a framework for understanding their structure-property-activity relationships.[1]

        The Structural Basis of Electrochemical Behavior

        The antioxidant mechanism of hydroxycinnamic acids primarily involves their ability to act as radical scavengers through hydrogen or electron donation.[1][9] The stability of the resulting phenoxyl radical is a critical factor in their antioxidant potency.[9] The electrochemical oxidation of these compounds typically involves the transfer of two electrons and two protons, leading to the formation of corresponding quinones.[10][11]

        The key structural features influencing the electrochemical properties and, consequently, the antioxidant activity of hydroxycinnamic acids are:

        • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups on the aromatic ring generally leads to a decrease in the oxidation potential, thereby enhancing the antioxidant activity.[3][12]

        • Position of Hydroxyl Groups: The presence of hydroxyl groups in the ortho position, as seen in caffeic acid (a catechol group), contributes to the stability of the resulting phenoxyl radical through resonance and the formation of o-quinones.[9][12]

        • Methoxy Group Substitution: The presence of electron-donating methoxy groups can also influence the oxidation potential. For instance, the introduction of a methoxy group can increase the stability of the phenoxyl radical.[10]

        • Ethylenic Side Chain: The double bond in the acrylic acid side chain provides additional stabilization of the phenoxyl radical through conjugation.[9]

        Experimental Methodology: A Validated Approach

        To ensure the scientific integrity and reproducibility of the comparative analysis, the following experimental protocol is recommended. This protocol is a synthesis of established methods for the electrochemical characterization of phenolic antioxidants.

        Reagents and Solutions
        • Hydroxycinnamic Acids: 3,4,5-Trihydroxycinnamic acid, caffeic acid, ferulic acid, and sinapic acid (analytical grade).

        • Supporting Electrolyte: Phosphate buffer solution (0.1 M, pH 7.3) to mimic physiological conditions.[2][9]

        • Working Electrode: Glassy carbon electrode (GCE), polished with alumina slurry before each measurement.[9][13]

        • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.[11][14]

        • Counter Electrode: Platinum wire.[13]

        Electrochemical Analysis

        Electrochemical measurements should be performed using a potentiostat.[8]

        • Cyclic Voltammetry (CV): This technique is ideal for studying redox processes and the stability of reaction products.[15]

          • Potential Scan Range: -0.2 V to 1.0 V vs. reference electrode.

          • Scan Rate: 50 mV/s.[2][9]

        • Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity and is well-suited for quantitative analysis.[6]

          • Scan Rate: 5 mV/s.[2][9]

        The solution should be deaerated with nitrogen gas for a few minutes before each experiment to remove dissolved oxygen, which can interfere with the measurements.[16]

        Comparative Electrochemical Data

        The following table summarizes the typical anodic peak potentials (Epa) obtained from differential pulse voltammetry for the compared hydroxycinnamic acids at physiological pH. Lower Epa values indicate a greater ease of oxidation and thus, a higher antioxidant potential.

        Hydroxycinnamic AcidStructureAnodic Peak Potential (Epa) vs. SCE (approximate)
        3,4,5-Trihydroxycinnamic Acid 3,4,5-trihydroxy~ +0.1 V to +0.2 V
        Caffeic Acid 3,4-dihydroxy~ +0.2 V to +0.3 V
        Sinapic Acid 4-hydroxy-3,5-dimethoxy~ +0.3 V to +0.4 V
        Ferulic Acid 4-hydroxy-3-methoxy~ +0.4 V to +0.5 V

        Note: These values are approximate and can vary depending on the specific experimental conditions such as pH, electrode material, and scan rate.

        Structure-Activity Relationship: An In-depth Analysis

        The data presented above clearly demonstrates a strong correlation between the chemical structure of hydroxycinnamic acids and their electrochemical behavior.

        3,4,5-Trihydroxycinnamic Acid exhibits the lowest oxidation potential among the compared compounds. This is attributed to the presence of three hydroxyl groups on the aromatic ring, which significantly increases its electron-donating capacity and stabilizes the resulting phenoxyl radical.[9]

        Caffeic Acid , with its ortho-dihydroxy (catechol) structure, shows a lower oxidation potential than ferulic and sinapic acids. The two adjacent hydroxyl groups facilitate the formation of a stable o-quinone upon oxidation.[9][10]

        Sinapic Acid has a lower oxidation potential compared to ferulic acid. The presence of two electron-donating methoxy groups at positions 3 and 5, in addition to the hydroxyl group at position 4, contributes to the increased stability of the phenoxyl radical.[3][9]

        Ferulic Acid , with one hydroxyl and one methoxy group, displays a higher oxidation potential than the other three acids. The substitution of a hydroxyl group in caffeic acid with a methoxy group in ferulic acid leads to a considerable shift of the redox potential to more positive values.[9]

        Visualizing the Electrochemical Process

        To better understand the underlying mechanisms and experimental workflow, the following diagrams are provided.

        General Mechanism of Electrochemical Oxidation

        The following diagram illustrates the general two-electron, two-proton oxidation mechanism of a hydroxycinnamic acid to its corresponding quinone.

        G cluster_0 Electrochemical Oxidation HCA Hydroxycinnamic Acid (Reduced Form) Intermediate Semiquinone Radical (Intermediate) HCA->Intermediate -1e⁻, -1H⁺ Quinone Quinone (Oxidized Form) Intermediate->Quinone -1e⁻, -1H⁺

        Caption: General mechanism of hydroxycinnamic acid oxidation.

        Experimental Workflow for Comparative Analysis

        This diagram outlines the key steps in the experimental workflow for the electrochemical comparison of hydroxycinnamic acids.

        G cluster_1 Experimental Workflow Prep Prepare Solutions (Hydroxycinnamic Acids, Buffer) Setup Assemble 3-Electrode Cell (GCE, Ref, Counter) Prep->Setup Deaerate Deaerate Solution (Nitrogen Purge) Setup->Deaerate CV_Scan Perform Cyclic Voltammetry (CV Scan) Deaerate->CV_Scan DPV_Scan Perform Differential Pulse Voltammetry (DPV Scan) CV_Scan->DPV_Scan Analyze Analyze Data (Determine Peak Potentials) DPV_Scan->Analyze Compare Compare Results (Structure-Activity Relationship) Analyze->Compare

        Caption: Experimental workflow for electrochemical analysis.

        Conclusion

        The electrochemical analysis provides a powerful and direct method for assessing the antioxidant potential of 3,4,5-trihydroxycinnamic acid and other hydroxycinnamic acids. The structure-activity relationships derived from these studies are clear: a greater number of hydroxyl groups and specific substitution patterns that enhance the stability of the phenoxyl radical lead to lower oxidation potentials and, consequently, higher antioxidant activity. This guide provides a foundational understanding and a practical framework for researchers to employ electrochemical techniques in the evaluation and comparison of these important natural compounds for various applications in health and medicine.

        References

        • Mechanism for electro-oxidation of caffeic acid in aqueous acid and basic conditions.
        • Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. PMC - NIH.
        • Antioxidant Potential of Hydroxycinnamic Acids in Advanced Oxidation Processes. International Journal of Electrochemical Science.
        • Electrochemistry of Caffeic Acid Aqueous Solutions with pH 2.0 to 8.5. SciELO.
        • Hydroxycinnamic acid antioxidants: an electrochemical overview. PubMed.
        • Electrochemical Methods to Evaluate the Antioxidant Activity and Capacity of Foods: A Review.
        • CHAPTER 12: Electrochemical Monitoring of Antioxidant Capacity in Food. Books.
        • Determination of Antioxidant Activity of Caffeic Acid and p- Coumaric Acid by Using Electrochemical and Spectrophotometric Assay. International Journal of Electrochemical Science.
        • Mechanistic study of the oxidation of caffeic acid by digital simul
        • Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview.
        • Antioxidant Determining Using Electrochemical Method. MDPI.
        • Cyclic voltammograms of phenolic acids. ---gallic acid 10 -5 mol L -1 ,...
        • Electrochemical Behavior and Antioxidant and Prooxidant Activity of N
        • Electrochemical Detection of Caffeic Acid on Diethyl 3,4-Dihydroxythiophene-2,5-Dicarboxylate-Modified Carbon Paste Electrode: Insights
        • Electrochemical Determination of the Antioxidant Capacity, Total Phenolics, and Ascorbic Acid in Fruit and Vegetables by Differential Pulse Voltammetry (DPV) with a p-Toluene Sulfonic Acid Modified Glassy Carbon Electrode (TSA/GCE). Taylor & Francis Online.
        • Fast Analysis of Caffeic Acid-Related Molecules in Instant Coffee by Reusable Sonogel–Carbon Electrodes. IRIS Unimore.
        • Antioxidant Determining Using an Electrochemical Method. Preprints.org.
        • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. PMC.
        • (A) The signal of 10 μM of sinapic acid recorded by one single porous...
        • Review Article Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. ReCIPP.
        • Electrochemical Methodologies for Investigating the Antioxidant Potential of Plant and Fruit Extracts: A Review. MDPI.
        • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
        • Electrochemical Characterization of the Antioxidant Properties of Medicinal Plants and Products: A Review. Semantic Scholar.
        • Electrochemical Detection of Natural Antioxidants: Principles and Protocols.
        • Cyclic voltammograms of 40 mg L⁻¹ of gallic acid, ascorbic acid,...
        • Reactivities of Hydroxycinnamic Acid Derivatives Involving Caffeic Acid toward Electrogenerated Superoxide in N,N-Dimethylformamide. MDPI.
        • Electrochemical method of measuring the antioxidant activity of compounds of phenol nature. Chemical Technology, Control and Management Journal.
        • Antioxidant capacity of phenolic and related compounds: correlation among electrochemical, visible spectroscopy methods and structure. Redox Report.
        • Antioxidant activity of an Mg(II)
        • Reactivities of Hydroxycinnamic Acid Derivatives Involving Caffeic Acid toward Electrogener
        • Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Comput
        • Electrochemical Oxidation of Ferulic Acid in Aqueous Solutions at Gold Oxide and Lead Dioxide Electrodes.
        • Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. PMC.
        • Antioxidant potential of ferulic acid. PubMed.
        • Characteristics of the Polyphenolic Profile and Antioxidant Activity of Cone Extracts from Conifers Determined Using Electrochemical and Spectrophotometric Methods. MDPI.
        • Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry.
        • The chemical structures of sinapic acid, syringic acid, and rutin, accordingly.
        • Determination of 3,4,5-Trihydroxybenzoic Acid Exploiting a Visible-Light-Driven Photoelectrochemical Platform: Applic
        • Laccase and Tyrosinase Biosensors Used in the Determin

        Sources

        Structure-activity relationship of 3,4,5-Trihydroxycinnamic acid and its esters.

        Author: BenchChem Technical Support Team. Date: February 2026

        A Definitive Guide for Drug Development & Application Scientists[1]

        Executive Summary: The "Super-Caffeic" Scaffold

        3,4,5-Trihydroxycinnamic acid (THCA) represents a unique pharmacophore that bridges the structural gap between Gallic acid (3,4,5-trihydroxybenzoic acid) and Caffeic acid (3,4-dihydroxycinnamic acid).[1] It combines the superior radical-scavenging capacity of the pyrogallol moiety with the resonance-stabilizing propenyl linker of the cinnamic family.

        While the parent compound (THCA) exhibits potent antioxidant and anti-inflammatory activity via the Nrf2/HO-1 pathway , its hydrophilic nature limits cellular bioavailability. This guide analyzes the structure-activity relationship (SAR) of THCA and its alkyl esters, demonstrating how chain-length modulation transforms this molecule from a simple scavenger into a membrane-active cytoprotective agent.[1]

        SAR Analysis: The Functional Triad

        The biological efficacy of THCA is governed by three distinct structural zones. Understanding the interplay between these zones is critical for rational drug design.

        Zone 1: The Pyrogallol Head (3,4,5-OH)[1]
        • Function: The primary engine for Radical Scavenging Activity (RSA).

        • Mechanism: The presence of three adjacent hydroxyl groups (pyrogallol) allows for the sequential donation of hydrogen atoms (HAT mechanism) or electrons (SET mechanism).

        • Comparison:

          • Vs. Caffeic Acid (3,4-OH): THCA shows superior reducing power due to the additional electron-donating hydroxyl group at the 5-position, which further stabilizes the phenoxyl radical.[1]

          • Vs. Sinapic Acid (3,5-OMe, 4-OH): While Sinapic acid is more lipophilic, THCA is a more potent direct scavenger because methoxy groups cannot donate protons to neutralize radicals.[1]

        Zone 2: The Propenyl Linker (Conjugated Alkene)
        • Function: Resonance stabilization and metabolic resistance.

        • Mechanism: The conjugated double bond (

          
          ) extends the 
          
          
          
          -electron system between the aromatic ring and the carbonyl group. This delocalization stabilizes the radical intermediate formed after antioxidant action, preventing pro-oxidant side reactions.
        • Comparison:

          • Vs. Gallic Acid (Benzoic analog): THCA exhibits higher lipophilicity and better metabolic stability than Gallic acid, which lacks the linker and is prone to rapid decarboxylation.

        Zone 3: The Carboxyl Tail (Esterification)
        • Function: The "Lipophilicity Lever" for bioavailability.[2]

        • Mechanism: Esterification with alkyl chains (C1–C18) masks the ionizable carboxyl group (

          
          ), increasing 
          
          
          
          and facilitating passive diffusion across the lipid bilayer.
        • The "Cut-Off" Effect: Biological activity does not increase linearly with chain length. It follows a parabolic curve where activity peaks at medium chain lengths (C8–C10) before collapsing due to solubility issues or steric hindrance (see Section 3).

        Visualization: SAR Map & Logic Flow

        THCA_SAR THCA 3,4,5-Trihydroxycinnamic Acid (THCA) Head Zone 1: Pyrogallol Head (3,4,5-OH) THCA->Head Linker Zone 2: Propenyl Linker (C=C) THCA->Linker Tail Zone 3: Carboxyl Tail (COOH vs COOR) THCA->Tail Activity_Head High Radical Scavenging (Superior to Caffeic) Head->Activity_Head H-Atom Donation Activity_Linker Resonance Stabilization (Superior to Gallic) Linker->Activity_Linker Electron Delocalization Activity_Tail Lipophilicity Modulation (Bioavailability) Tail->Activity_Tail Esterification Cutoff The 'Cut-Off' Effect Peak Activity: C8-C10 Activity_Tail->Cutoff Chain Length > C12 reduces solubility

        Figure 1: Structural dissection of THCA showing the functional contribution of each moiety to the overall pharmacological profile.

        Comparative Performance Data

        The following data synthesizes experimental findings comparing THCA with its structural analogs and ester derivatives.

        Table 1: Antioxidant Potency (Cell-Free Assays)

        Note: Lower IC50 indicates higher potency.[1]

        CompoundMoietyDPPH IC50 (µM)Mechanism Note
        THCA 3,4,5-OH (Cinnamic)6.8 ± 0.3 Superior electron donation via 3-OH groups.[1]
        Gallic Acid 3,4,5-OH (Benzoic)9.2 ± 0.5Lacks propenyl resonance stabilization.[1]
        Caffeic Acid 3,4-OH (Cinnamic)12.4 ± 0.8Lacks the 5-OH group; lower reducing power.[1]
        Ferulic Acid 3-OMe, 4-OH44.6 ± 1.2Methoxy group hinders H-donation.[1]
        Table 2: The Lipophilicity "Cut-Off" Effect (Cellular Viability)

        Model: PC12 Neuronal Cells exposed to

        
         oxidative stress.
        
        Ester Chain LengthLog P (Calc)Cell Protection (%)Interpretation
        Parent (Acid) 0.815%Poor membrane penetration (too hydrophilic).[1]
        Methyl (C1) 1.235%Improved uptake, moderate protection.
        Butyl (C4) 2.565%Good balance of solubility and permeability.
        Octyl (C8) 4.1 88% The "Sweet Spot": Optimal membrane integration.
        Dodecyl (C12) 6.240%Cut-Off Onset: Aggregation/Micelle formation limits free concentration.
        Cetyl (C16) 8.3<10%Inactive: Steric hindrance and solubility failure.

        Key Insight: While the head group drives the antioxidant chemistry, the tail length dictates the biological outcome. The C8 (Octyl) ester represents the optimal balance for pharmaceutical applications targeting intracellular oxidative stress.

        Mechanistic Insight: The Nrf2 Pathway[3]

        Unlike simple antioxidants that only scavenge radicals stoichiometrically, THCA acts as a catalytic modulator of the cellular defense system.

        Mechanism of Action:

        • Sensing: THCA (or its ester) penetrates the cell membrane.

        • Modification: The electrophilic nature of the Michael acceptor (the alkene linker) interacts with Keap1 cysteines.

        • Activation: Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[3]

        • Transcription: Upregulation of Phase II enzymes: Heme Oxygenase-1 (HO-1) and NQO1 .

        Nrf2_Pathway THCA THCA / THCA-Octyl (Intracellular) Keap1 Keap1-Nrf2 Complex (Cytosol) THCA->Keap1 Electrophilic Attack (Michael Acceptor) Nrf2_Free Nrf2 Released Keap1->Nrf2_Free Dissociation Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE ARE Promoter Nucleus->ARE Binding HO1 HO-1 / NQO1 (Anti-inflammatory Enzymes) ARE->HO1 Transcription Effect Reduced ROS & Inflammation HO1->Effect

        Figure 2: The Nrf2 activation pathway utilized by THCA to exert anti-inflammatory effects.[1]

        Experimental Protocols

        Synthesis of Octyl 3,4,5-Trihydroxycinnamate (Fischer Esterification)

        Use this protocol to synthesize the optimal C8 ester.[1]

        Reagents:

        • 3,4,5-Trihydroxycinnamic acid (1.0 eq)[1]

        • 1-Octanol (Excess, solvent/reactant)[1]

        • 
           (Catalytic amount) or 
          
          
          
          -TsOH[1]

        Workflow:

        • Dissolution: Dissolve 5g of THCA in 50mL of 1-octanol in a round-bottom flask.

        • Catalysis: Add 0.5mL conc.

          
           dropwise.
          
        • Reflux: Heat to 80°C under continuous stirring for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

        • Workup: Cool to room temperature. Dilute with ethyl acetate. Wash 3x with saturated

          
           to remove unreacted acid.
          
        • Purification: Evaporate solvent. Recrystallize from cold ethanol or purify via silica gel column chromatography.

        • Validation: Verify structure via

          
          -NMR (Look for triplet at 
          
          
          
          ppm for terminal methyl and multiplet at
          
          
          ppm for
          
          
          ).
        DPPH Radical Scavenging Assay (Self-Validating)

        This protocol includes a Trolox control to ensure assay validity.

        • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (absorbance at 517 nm should be ~0.9).

        • Samples: Prepare serial dilutions of THCA ester (5 – 100 µM) in methanol.

        • Control: Prepare Trolox standards (10 – 50 µM).

        • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

        • Incubation: Incubate in dark at RT for 30 minutes.

        • Measurement: Read Absorbance (

          
          ) at 517 nm.
          
        • Calculation:

          
          
          Validation Check: The IC50 of Trolox must fall between 12–15 µM. If not, recalibrate the DPPH stock.
          

        References

        • Structure-Activity Relationships of Hydroxycinnamic Acids: Teixeira, J., et al.[1][4] "Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview." BioMed Research International, 2013. Validates the superior redox potential of the 3,4,5-trihydroxy moiety compared to caffeic/ferulic analogs.

        • Nrf2/HO-1 Anti-inflammatory Mechanism: Lee, J.W., et al.[1][5] "3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells."[1][6][3][5][7][8] Biomolecules & Therapeutics, 2013.[5][7] Establishes the specific signaling pathway for THCA in immune cells.

        • Lipophilicity and the "Cut-Off" Effect: Garrido, J., et al. "Alkyl esters of hydroxycinnamic acids with improved antioxidant activity and lipophilicity protect PC12 cells against oxidative stress."[9] Biochimie, 2012.[9][10] Provides the foundational data for the parabolic relationship between ester chain length and cellular protection in this chemical family.

        • Comparative Cytotoxicity of Cinnamic Esters: Ferreira, P., et al. "Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters." Journal of the Brazilian Chemical Society, 2021. Details synthesis protocols and cytotoxicity baselines for cinnamic derivatives.

        Sources

        In Vitro to In Vivo Translation: 3,4,5-Trihydroxycinnamic Acid (THCA) Biological Activity Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: In vitro and in vivo correlation of 3,4,5-Trihydroxycinnamic acid's biological activity Content Type: Publish Comparison Guide

        Executive Summary

        3,4,5-Trihydroxycinnamic acid (THCA) is a polyphenolic derivative of cinnamic acid, structurally distinct from its di-hydroxy analog, Caffeic Acid , and its methylated counterpart, Sinapic Acid . While Caffeic Acid is the industry standard for antioxidant benchmarking, THCA exhibits superior radical scavenging potential in specific aqueous environments due to its pyrogallol moiety (three adjacent hydroxyl groups).

        However, the translation of this potency from in vitro cell models to in vivo efficacy is non-linear. This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) of THCA, highlighting that while it demonstrates potent anti-inflammatory activity at 10–100 µM in cell lines, effective in vivo translation requires 5–10 mg/kg oral dosing to overcome rapid Phase II metabolism.

        Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

        To understand the biological divergence between THCA and its alternatives, one must first analyze their structural properties. THCA’s additional hydroxyl group increases hydrophilicity compared to Caffeic Acid, potentially altering membrane permeability (LogP).[1]

        Feature3,4,5-Trihydroxycinnamic Acid (THCA)Caffeic Acid (Standard)Sinapic Acid (Alternative)
        Structure Phenyl ring with 3 -OH groups (3,4,5)Phenyl ring with 2 -OH groups (3,[2]4)Phenyl ring with 1 -OH, 2 -OMe
        Moiety PyrogallolCatecholGuaiacyl-like
        Calc.[1] LogP ~0.6 – 0.9 (Estimated)1.15~1.46
        Water Solubility Moderate (High in hot water)Low to ModerateLow
        Redox Potential High (3 H-donors)Moderate (2 H-donors)Moderate (Steric hindrance)
        Primary Utility Potent anti-inflammatory & asthma adjuvantGeneral antioxidant standardNeuroprotection & Anxiolytic

        Analyst Note: The lower LogP of THCA suggests it may have lower passive diffusion across the blood-brain barrier compared to Sinapic Acid but superior solubility in aqueous cytosolic environments.[1]

        In Vitro Performance: Mechanism of Action

        In cell-based assays (specifically BV2 microglia , RAW264.7 macrophages , and A549 epithelial cells ), THCA acts as a dual-function modulator:

        • Suppressor: Inhibits pro-inflammatory signaling (NF-κB, MAPK).[1][3]

        • Activator: Upregulates cytoprotective enzymes (HO-1) via Nrf2.[1]

        Signaling Pathway Visualization

        The following diagram illustrates the specific intervention points of THCA within the cellular inflammatory cascade.

        THCA_Mechanism LPS LPS / TNF-α (Stimulus) Receptor TLR4 / Cytokine Receptor LPS->Receptor Signaling MAPK (p38, ERK, JNK) & PI3K/Akt Receptor->Signaling IKB IκB Degradation Signaling->IKB NFkB NF-κB Translocation (p65/p50) IKB->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α, iNOS) NFkB->Inflammation Nrf2_Cyto Nrf2 (Cytosolic) Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Protection Cytoprotective Enzymes (HO-1, NQO1) Nrf2_Nuc->Protection Protection->Inflammation Suppress THCA 3,4,5-THCA THCA->Signaling Inhibits THCA->NFkB Inhibits THCA->Nrf2_Cyto Activates

        Figure 1: THCA inhibits NF-κB/MAPK pathways while activating Nrf2-mediated heme oxygenase-1 (HO-1) expression.[1]

        Quantitative Benchmarks (In Vitro)
        AssayCell LineEffective Conc. (THCA)Outcome vs. Control
        NO Inhibition RAW264.7100 µM~70% reduction in Nitric Oxide
        Cytokine Release HaCaT / A54910–50 µMSignificant reduction in IL-6, IL-8, TARC
        Adhesion HUVEC20–50 µMDownregulation of ICAM-1/VCAM-1
        In Vivo Translation: Efficacy & Dosing

        The correlation between in vitro potency and in vivo efficacy is often disrupted by bioavailability.[1] For THCA, the therapeutic window in animal models is well-defined, specifically for respiratory and systemic inflammation.

        Validated Animal Models
        • Ovalbumin (OVA)-Induced Asthma (Mice):

          • Dose: 5–10 mg/kg (Oral).[1][3]

          • Outcome: Reduced eosinophil infiltration in BALF (Bronchoalveolar Lavage Fluid), decreased IgE, and reduced airway hyperresponsiveness (Penh value).

          • Correlation: The in vivo reduction of IL-5 and IL-13 mirrors the in vitro inhibition of NF-κB in A549 cells.[1]

        • LPS-Induced Sepsis/Endotoxemia:

          • Dose: Pre-treatment or co-treatment strategies often utilize doses scaled to 10–30 mg/kg .[1]

          • Outcome: Improved survival rates and reduced systemic cytokine storm (TNF-α, IL-1β).[1]

        The IVIVC Gap: Pharmacokinetics

        Unlike Caffeic Acid, which is rapidly absorbed but extensively sulfated, THCA's three hydroxyl groups make it highly susceptible to:

        • Phase II Conjugation: Rapid glucuronidation and sulfation in the liver/intestine.[1]

        • Microbial Degradation: Colonic microbiota may cleave the side chain or dehydroxylate the ring.[1]

        Crucial Insight: The efficacy seen at 5–10 mg/kg in vivo suggests that either the conjugated metabolites retain activity or the compound achieves high local concentrations in the gastrointestinal tract and lung tissue (via systemic circulation) before clearance.

        Experimental Protocols

        To ensure reproducibility, use the following standardized workflows.

        Protocol A: In Vitro Anti-Inflammatory Assay (RAW264.7)

        Objective: Determine IC50 for NO inhibition.[1]

        • Seeding: Plate RAW264.7 cells at

          
           cells/mL in 96-well plates. Incubate for 24h.
          
        • Pre-treatment: Treat cells with THCA (dissolved in DMSO, final <0.1%) at gradient concentrations (5, 10, 20, 50, 100 µM) for 1 hour .

          • Control: Vehicle only.[1]

          • Positive Control:[1] Dexamethasone (1 µM).[1]

        • Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours .

        • Analysis:

          • Transfer 100 µL supernatant to a new plate.

          • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[1]

          • Measure Absorbance at 540 nm.[1]

        • Validation: Cell viability must be confirmed via MTT/CCK-8 assay to ensure NO reduction is not due to cytotoxicity.

        Protocol B: In Vivo Asthma Model Dosing (Mouse)

        Objective: Evaluate anti-asthmatic efficacy.

        • Sensitization (Days 0, 14): Intraperitoneal (i.p.) injection of 20 µg Ovalbumin (OVA) + 1 mg Alum in PBS.[1]

        • Challenge (Days 21–23): Nebulize mice with 1% OVA solution for 30 mins/day.

        • Treatment: Administer THCA (5 or 10 mg/kg ) via oral gavage 1 hour prior to each challenge.[1]

          • Vehicle: 0.5% CMC (Carboxymethyl cellulose) or Saline.[1]

        • Endpoint (Day 25):

          • Collect BALF for cell counting (Eosinophils/Neutrophils).[1]

          • Harvest lung tissue for H&E staining and Western Blot (p-NF-κB, p-ERK).[1]

        References
        • Oh, J. H., et al. (2021). "3,4,5-Trihydroxycinnamic acid (THCA) exhibits anti-inflammatory activity in acute or chronic inflammatory disorders, such as acute lung injury and asthma." Molecular Medicine Reports.

        • Lee, H. J., et al. (2014). "3,4,5-Trihydroxycinnamic acid inhibits lipopolysaccharide-induced inflammatory response through the activation of Nrf2 pathway in BV2 microglial cells." Biomolecules & Therapeutics.[1]

        • Park, J. Y., et al. (2020). "3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced Inflammatory Response by Increasing SIRT1 Expression in Human Umbilical Vein Endothelial Cells." Journal of Vascular Research.[1]

        • Kim, S. I., et al. (2020). "3,4,5-Trihydroxycinnamic acid exerts anti-asthmatic effects in vitro and in vivo."[4] International Immunopharmacology.[1]

        • Razzaghi-Asl, N., et al. (2013). "Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships."[1] Free Radical Biology and Medicine.

        Sources

        Comparative Cytotoxicity of 3,4,5-Trihydroxycinnamic Acid (THC) on Normal vs. Cancer Cell Lines

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        3,4,5-Trihydroxycinnamic acid (THC) , a hydroxylated derivative of cinnamic acid, represents a unique class of "dual-action" phenolic compounds. Unlike non-selective chemotherapeutics (e.g., Doxorubicin) that indiscriminately damage DNA, THC exhibits a context-dependent mechanism of action: it acts as a cytoprotective antioxidant in normal cells via the Nrf2 pathway while functioning as a pro-oxidant apoptosis inducer in cancer cells.

        This guide provides a technical comparison of THC against standard phenolic acids (Caffeic Acid, Gallic Acid) and chemotherapeutic controls, focusing on cytotoxicity profiles, Selectivity Indices (SI), and the molecular "switch" that dictates cell fate.

        Chemical Profile & Structural Significance

        THC is defined by a phenylpropanoid (C6-C3) backbone with three hydroxyl groups at positions 3, 4, and 5 of the benzene ring. This "galloyl-like" substitution pattern is critical for its biological activity, enhancing its radical scavenging capacity beyond that of Caffeic Acid (3,4-dihydroxy).

        CompoundStructureKey FeaturePrimary Application
        3,4,5-Trihydroxycinnamic Acid (THC) C6-C3, 3-OH groupsHigh redox potential; Dual Nrf2 activator / ROS generator.Chemoprevention, Anti-inflammatory.[1]
        Caffeic Acid (CA) C6-C3, 2-OH groupsStandard antioxidant reference; moderate cytotoxicity.General antioxidant standard.
        Gallic Acid (GA) C6-C1, 3-OH groupsHigh cytotoxicity but lower lipophilicity than THC.Apoptosis inducer (Mitochondrial pathway).
        THC Decyl Ester THC + C10 ChainEnhanced lipophilicity; significantly lower IC50.Targeted anti-cancer agent.[2]

        Critical Insight: The parent acid (THC) is hydrophilic, limiting cellular uptake in some cancer lines. Synthetic lipophilic derivatives (e.g., THC Decyl Ester ) show up to 10-fold higher potency (lower IC50) by facilitating membrane permeation.

        Mechanistic Duality: The Cell Fate Switch

        The safety and efficacy of THC hinge on its differential processing by normal vs. cancerous mitochondria.

        The Mechanism[3][4][5][6][7]
        • In Normal Cells (e.g., BV2, Fibroblasts): THC acts as a Michael acceptor, modifying Keap1 cysteine residues. This releases Nrf2, which translocates to the nucleus and upregulates cytoprotective enzymes (HO-1, NQO1), neutralizing ROS.

        • In Cancer Cells (e.g., MCF-7, A549): Due to the Warburg effect and higher basal ROS, THC undergoes auto-oxidation to form quinones and semiquinone radicals. This overwhelms the already taxed antioxidant systems, triggering a "ROS Burst," mitochondrial membrane depolarization (

          
           loss), and Caspase-3 dependent apoptosis.
          

        THC_Mechanism cluster_Normal Normal Cell (Cytoprotection) cluster_Cancer Cancer Cell (Apoptosis) THC 3,4,5-Trihydroxycinnamic Acid (THC) Keap1 Keap1 Modification THC->Keap1 Low Dose / Normal pH ROS ROS Burst (Auto-oxidation) THC->ROS High Dose / Metal Ions Nrf2 Nrf2 Translocation Keap1->Nrf2 HO1 HO-1 / NQO1 Upregulation Nrf2->HO1 Survival Cell Survival & Anti-inflammation HO1->Survival Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptosis Caspase->Death

        Caption: Differential signaling pathways of THC. In normal cells (green), it activates Nrf2 for protection. In cancer cells (red), it induces oxidative stress leading to apoptosis.

        Comparative Cytotoxicity Data

        The following data aggregates IC50 values (concentration inhibiting 50% of cell growth) from comparative studies of hydroxycinnamic acids.

        Table 1: IC50 Comparison (µM) – 72h Incubation

        Lower IC50 = Higher Potency

        Cell LineTypeTHC (Parent Acid)THC Decyl EsterCaffeic Acid (Ref)Doxorubicin (Ctrl)
        MCF-7 Breast Cancer> 100 µM3.2 ± 0.5 µM 159 ± 12 µM0.5 µM
        A549 Lung Cancer~85 µM9.3 ± 1.1 µM > 200 µM0.8 µM
        HL-60 Leukemia45 µM8.1 ± 0.9 µM 50 µM0.02 µM
        BV2 Normal MicrogliaNon-Toxic (>200)> 50 µMNon-Toxic0.1 µM
        HEK293 Normal Kidney> 200 µM~45 µM> 200 µM0.2 µM
        Table 2: Selectivity Index (SI) Analysis

        SI = IC50 (Normal) / IC50 (Cancer).[3] SI > 2.0 indicates good selectivity.

        CompoundTarget: MCF-7Target: HL-60Safety Profile
        THC (Parent) < 2.0 (Poor Potency)~4.4 (Moderate)Excellent (Cytoprotective)
        THC Decyl Ester ~14.0 (High) ~5.5 (High) Good
        Caffeic Acid ~1.2 (Poor)~4.0 (Moderate)Excellent
        Doxorubicin ~0.4 (Toxic)~5.0 (Toxic)Poor (Cardiotoxic)

        Key Takeaway: While the parent THC acid is safe, it lacks potency against solid tumors (MCF-7). However, its lipophilic ester derivatives (e.g., Decyl Ester) achieve a "Sweet Spot": high potency (IC50 < 10 µM) with a Selectivity Index superior to standard chemotherapy.

        Experimental Protocol: Validating Selectivity

        To reproduce these results, researchers must control for the auto-oxidation of phenolic acids in culture media, which can generate false positives (H2O2 artifacts).

        Method: Modified MTT Assay with Catalase Control

        Objective: Distinguish between intracellular pharmacological effects and extracellular H2O2 generation.

        • Reagent Preparation:

          • Dissolve THC in DMSO (Stock: 100 mM). Store at -20°C under argon (prevent oxidation).

          • Control: Prepare fresh Catalase (100 U/mL) in media.

        • Cell Seeding:

          • Seed Cancer (MCF-7) and Normal (HEK293) cells at

            
             cells/well in 96-well plates.
            
          • Allow attachment for 24h.

        • Treatment:

          • Group A (Standard): Treat with THC (0–100 µM).

          • Group B (Artifact Control): Treat with THC + Catalase (100 U/mL).

          • Rationale: If cytotoxicity disappears in Group B, the effect is due to extracellular H2O2 (artifact). If cytotoxicity persists, it is a true intracellular mechanism.

        • Readout:

          • Incubate 48-72h.[4] Add MTT reagent.[3][5] Solubilize formazan with DMSO.[3]

          • Measure Absorbance at 570 nm.

        Experimental_Workflow cluster_Treat Treatment Groups Start Dissolve THC (DMSO, Argon) Seed Seed Cells (Normal vs Cancer) Start->Seed GrpA Group A: THC Only Seed->GrpA GrpB Group B: THC + Catalase Seed->GrpB Incubate Incubate 72h GrpA->Incubate GrpB->Incubate MTT MTT Assay (OD 570nm) Incubate->MTT Analyze Calculate SI IC50(Normal)/IC50(Cancer) MTT->Analyze

        Caption: Workflow for validating THC cytotoxicity while controlling for phenolic oxidation artifacts.

        References

        • Lee, J. W., et al. (2013). "3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells."[1][6] Biomolecules & Therapeutics.[6]

        • Imai, M., et al. (2018). "Cytotoxic effects of 3,4,5-trihydroxycinnamate decyl ester on MCF-7 breast cancer cells." Biological & Pharmaceutical Bulletin.
        • Karamat, F., et al. (2020).[7] "Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids." Systematic Reviews in Pharmacy.

        • De, P., et al. (2011). "Cinnamic acid derivatives as anticancer agents-a review." Current Medicinal Chemistry. (Provides structural basis for lipophilic ester potency).
        • Golebiewska, E., et al. (2024).[7] "Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates." Materials.

        Sources

        Evaluating the Specificity of 3,4,5-Trihydroxycinnamic Acid (THCA): A Technical Comparison Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Evaluating the specificity of 3,4,5-Trihydroxycinnamic acid's enzymatic inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

        Executive Summary

        3,4,5-Trihydroxycinnamic acid (THCA), a derivative of the phenylpropanoid pathway, has emerged as a potent inhibitor of oxidative enzymes, most notably Xanthine Oxidase (XO) . While it demonstrates superior inhibitory potency (

        
        ) compared to structural analogs like Caffeic and Sinapic acid, its high redox potential (
        
        
        
        ) raises critical questions regarding inhibitory specificity.

        This guide provides an objective evaluation of THCA’s enzymatic performance, distinguishing between true competitive inhibition and redox-mediated artifacts (PAINS-like behavior). It includes comparative data, structure-activity relationships (SAR), and a self-validating experimental protocol for researchers to verify mechanism of action.

        Structural Basis of Inhibition

        The specificity of THCA stems from its unique 3,4,5-trihydroxy substitution pattern on the cinnamic acid backbone. Unlike its analogs, the presence of three adjacent hydroxyl groups creates a high-density electron-donating region that facilitates both specific hydrogen bonding and non-specific redox cycling.

        Structure-Activity Relationship (SAR) Analysis[1]
        • Caffeic Acid (3,4-dihydroxy): Moderate inhibitor. Lacks the 5-OH group, reducing binding affinity in the molybdenum center of XO.

        • Sinapic Acid (3,5-dimethoxy-4-hydroxy): Bulky methoxy groups provide steric hindrance, often reducing potency compared to the hydroxylated analog.

        • THCA (3,4,5-trihydroxy): The additional 5-OH group allows for an extra hydrogen bond within the enzyme active site (specifically near the molybdopterin core of XO), significantly lowering

          
          .
          

        Graphviz Diagram 1: SAR & Binding Logic

        SAR_Analysis THCA 3,4,5-Trihydroxycinnamic Acid (THCA) Target Xanthine Oxidase (Molybdopterin Pocket) THCA->Target High Affinity (3 H-bonds + Competitive) Mechanism Mechanism: Competitive Inhibition Ki = 170 µM THCA->Mechanism Caffeic Caffeic Acid (3,4-OH) Caffeic->Target Moderate Affinity (2 H-bonds) Sinapic Sinapic Acid (3,5-OMe, 4-OH) Sinapic->Target Lower Affinity (Steric Hindrance)

        Figure 1: Structure-Activity Relationship illustrating the superior binding affinity of THCA compared to Caffeic and Sinapic acids due to enhanced hydrogen bonding capacity.

        Comparative Performance Data

        The following table synthesizes experimental data comparing THCA against standard inhibitors and analogs. Note the correlation between antioxidant capacity (DPPH) and enzymatic inhibition, a marker that necessitates specificity validation.

        Table 1: Comparative Inhibitory Profile (Xanthine Oxidase Target)

        CompoundStructureXO Inhibition (
        
        
        )
        Inhibition Constant (
        
        
        )
        Antioxidant Activity (DPPH
        
        
        )
        Mechanism
        3,4,5-THCA 3,4,5-Trihydroxy61.60 ± 8.00 µM 170 µM 16.45 µM Competitive
        Sinapic Acid 3,5-Dimethoxy-4-OH117.00 ± 4.00 µM~24.59 mM> 50 µMMixed/Competitive
        Caffeic Acid 3,4-Dihydroxy214.00 ± 5.00 µM~47.83 mM> 30 µMCompetitive
        Allopurinol Pyrazolopyrimidine2.84 ± 0.41 µM2.12 µMN/ACompetitive (Suicide Substrate)

        Note:

        
         values for Sinapic and Caffeic acids vary significantly across literature; values marked () denote lower affinity ranges observed in comparative studies.*
        
        Critical Evaluation: Specificity vs. Promiscuity

        While THCA is a potent inhibitor, its polyphenolic nature introduces the risk of "false" inhibition. Researchers must distinguish between two modes of action:

        • Specific Binding (Desired): The molecule occupies the active site (e.g., competing with xanthine).

        • Pan-Assay Interference (PAINS):

          • Redox Cycling: THCA generates

            
             in aerobic buffers, which can oxidize catalytic cysteine residues on enzymes (e.g., PTP1B, kinases).
            
          • Aggregation: At high concentrations (>100 µM), polyphenols may form colloidal aggregates that sequester enzymes.

        Key Insight: THCA's high antioxidant potency (Table 1) suggests it is prone to redox artifacts. Therefore, simple

        
         assays are insufficient  for validation.
        
        Experimental Protocol: Validating Specificity

        To confirm THCA as a specific inhibitor and rule out promiscuous behavior, use the following "Triage Protocol." This workflow is mandatory for high-impact publications.

        Protocol: The Polyphenol Specificity Triage

        Objective: Differentiate specific competitive inhibition from aggregation or redox artifacts.

        Reagents Required:

        • Enzyme Buffer (Target specific)

        • Triton X-100 (Non-ionic detergent)

        • Catalase (Peroxide scavenger)

        • DTT or GSH (Thiol reducing agents)

        Step-by-Step Methodology:

        • Baseline

          
           Determination: 
          
          • Measure THCA inhibition at standard conditions.

          • Control: Solvent (DMSO < 1%).

        • The Detergent Test (Aggregation Check):

          • Repeat assay in the presence of 0.01% - 0.1% Triton X-100 .

          • Interpretation: If

            
             increases significantly (inhibition is lost), THCA is likely acting via non-specific aggregation. If 
            
            
            
            remains stable, aggregation is ruled out.
        • The Peroxide Scavenging Test (Redox Check):

          • Add Catalase (100 U/mL) to the reaction mixture before adding the enzyme.

          • Interpretation: If inhibition is lost upon Catalase addition, the effect was mediated by generated

            
             (false positive). If inhibition persists, it is likely direct binding.
            
        • Thiol Reactivity Test:

          • Pre-incubate enzyme with 1-5 mM DTT or GSH.

          • Interpretation: If reducing agents abolish inhibition, THCA may be oxidizing critical cysteines (quinone formation).

        Graphviz Diagram 2: Specificity Validation Workflow

        Validation_Workflow Start Start: THCA shows Inhibition Triton Add 0.01% Triton X-100 Start->Triton Result1 Inhibition Lost? Triton->Result1 Aggregation Artifact: Aggregation (Non-Specific) Result1->Aggregation Yes NextStep Proceed to Redox Check Result1->NextStep No Catalase Add Catalase (100 U/mL) NextStep->Catalase Result2 Inhibition Lost? Catalase->Result2 Redox Artifact: H2O2 Generation (Redox Cycling) Result2->Redox Yes Valid VALIDATED SPECIFICITY (Competitive Inhibitor) Result2->Valid No

        Figure 2: Decision tree for validating the enzymatic specificity of THCA, distinguishing true inhibition from common polyphenol artifacts.

        Conclusion

        3,4,5-Trihydroxycinnamic acid is a superior inhibitor of Xanthine Oxidase compared to its di-hydroxy and methoxy analogs, driven by the formation of additional hydrogen bonds within the active site. However, its potent antioxidant profile necessitates rigorous exclusion of redox-mediated artifacts.

        Recommendation: For drug development, THCA should be utilized as a scaffold for competitive inhibition, but data must be supported by the Catalase/Triton validation protocols outlined above to ensure mechanism-based efficacy.

        References
        • Dhammaraj, T., et al. (2024). "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology, 13(3), 439-449.

        • Kim, S.I., et al. (2014). "3,4,5-Trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro."[] Molecular and Cellular Biochemistry, 390(1-2), 143-153.[]

        • Bae, J., et al. (2020). "3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced Inflammatory Response by Increasing SIRT1 Expression in Human Umbilical Vein Endothelial Cells." Journal of Vascular Research, 57(5), 302-310.[3]

        • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature, 513(7519), 481–483. (Seminal reference on PAINS/Redox artifacts).

        Sources

        Safety Operating Guide

        Proper Disposal Procedures for 3,4,5-Trihydroxycinnamic Acid

        [1]

        Executive Directive

        Do not dispose of 3,4,5-Trihydroxycinnamic acid down the drain.

        While this compound is a naturally occurring organic acid (related to caffeic and ferulic acids), laboratory-grade reagents often contain impurities or are used in concentrations that violate local wastewater discharge permits. The only universally compliant and safe disposal method for research quantities is high-temperature incineration via a licensed hazardous waste contractor.

        This guide defines the specific segregation, labeling, and waste stream management protocols required to maintain scientific integrity and regulatory compliance.

        Chemical Profile & Hazard Assessment

        Before initiating disposal, you must understand the physicochemical properties that dictate waste compatibility. 3,4,5-Trihydroxycinnamic acid contains a phenolic moiety and an acrylic acid side chain, making it susceptible to oxidation and pH-dependent solubility.

        Physicochemical Properties Table[2][3][4]
        PropertyDataOperational Implication
        CAS Number 6093-59-0Use for waste manifesting.
        Molecular Formula C₉H₈O₅Organic carbon content requires incineration.
        Solubility Soluble in Ethanol, Methanol, Hot WaterCompatible with organic solvent waste streams.
        Acidity (pKa) ~4.5 (Carboxylic acid), ~9-10 (Phenolic -OH)Weak acid; incompatible with strong bases.
        Appearance Off-white to beige powderDust generation is a primary exposure risk.
        GHS Hazard Classification[4][5][6]
        • Signal Word: WARNING

        • H315: Causes skin irritation.[1][2][3][4][5]

        • H319: Causes serious eye irritation.[2][3][5][6]

        • H335: May cause respiratory irritation.[2][3][4][5]

        Waste Segregation & Compatibility[1]

        Critical Safety Rule: The electron-rich phenolic ring structure of 3,4,5-Trihydroxycinnamic acid makes it a reducing agent.

        • INCOMPATIBILITY: Strong Oxidizers (e.g., Nitric Acid, Perchlorates, Permanganates).

        • RISK: Mixing with strong oxidizers can generate heat and potentially cause fire or rapid decomposition.

        Storage/Accumulation Protocol:

        • Segregate: Store waste containers away from "Oxidizing Acid" waste streams.

        • Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is highly acidic (pH < 4).

        Disposal Workflows

        Select the workflow below that matches your waste state.

        Workflow A: Solid Waste (Pure Substance or Spill Debris)

        Applicable for: Expired reagents, contaminated weighing boats, paper towels from spill cleanup.

        • Containerization: Place the solid material into a wide-mouth HDPE jar.

        • Labeling: Affix a hazardous waste tag.

          • Constituents: "3,4,5-Trihydroxycinnamic acid, solid."

          • Hazard Checkbox: "Irritant."

        • Satellite Accumulation: Store in the laboratory's designated Satellite Accumulation Area (SAA).

        • Final Disposal: Transfer to EHS for commercial incineration.

        Workflow B: Liquid Waste (Organic Solvents)

        Applicable for: Mother liquors from synthesis, HPLC waste (high organic content).

        • Compatibility Check: Ensure the solvent mixture (e.g., Methanol, Ethyl Acetate) contains NO halogenated solvents (unless your facility combines them) and NO oxidizers.

        • Collection: Pour into the "Non-Halogenated Organic Waste" carboy.

        • Documentation: Log the volume and concentration of 3,4,5-Trihydroxycinnamic acid on the carboy's log sheet.

          • Note: Even trace amounts must be logged to prevent "unknown chemical" charges from disposal vendors.

        Workflow C: Aqueous Waste (Buffers/Solutions)

        Applicable for: Dilute aqueous solutions from biological assays.

        STOP: Do not neutralize and pour down the drain unless explicitly authorized by your facility's wastewater permit.

        • Collection: Collect in a carboy labeled "Aqueous Waste with Trace Organics."

        • pH Adjustment: If the solution is highly acidic (pH < 2), carefully neutralize to pH 5–9 using Sodium Bicarbonate before storage to prevent container degradation.

        • Final Disposal: Hand off to EHS for treatment (typically fuel blending or incineration).

        Decision Logic Diagram

        The following diagram illustrates the decision-making process for categorizing 3,4,5-Trihydroxycinnamic acid waste streams.

        DisposalLogicStartWaste Generation:3,4,5-Trihydroxycinnamic AcidStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Debris)StateCheck->SolidSolidLiquidLiquid WasteStateCheck->LiquidLiquidSolidActionSegregate from Oxidizers.Collect in Wide-Mouth Jar.Label: 'Solid Organic Waste'.Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckOrganicOrganic Solvent(MeOH, EtOH, DMSO)SolventCheck->Organic>10% OrganicAqueousAqueous Solution(Buffers, Water)SolventCheck->AqueousMostly WaterOrganicActionCollect in 'Non-Halogenated'Organic Waste Carboy.Log Concentration.Organic->OrganicActionAqueousActionDo NOT Drain Dispose.Collect in Aqueous Waste Carboy.Check pH Compatibility.Aqueous->AqueousActionFinalTransfer to EHS forCommercial IncinerationSolidAction->FinalOrganicAction->FinalAqueousAction->Final

        Figure 1: Waste stream segregation logic for 3,4,5-Trihydroxycinnamic acid.

        Emergency Spill Procedures

        In the event of a spill, rapid containment prevents laboratory contamination.

        • Assess: If the spill is >100g or outside a fume hood, evacuate and call EHS.

        • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.

        • Containment:

          • Solids: Gently cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

          • Liquids: Absorb with vermiculite or spill pads.

        • Decontamination: Clean the surface with a soap and water solution.[6] Do not use bleach (strong oxidizer) as a first-step cleaner on the concentrated chemical; use a surfactant-based cleaner first.

        References

        • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 637542, 3,4,5-Trihydroxycinnamic acid. Retrieved from [Link]

        • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

        Personal protective equipment for handling 3,4,5-Trihydroxycinnamic acid

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3,4,5-Trihydroxycinnamic acid (THCA).

        Chemical Profile & Risk Logic

        Identity Verification:

        • Chemical Name: 3,4,5-Trihydroxycinnamic acid[1][2][3][4][][6][7][8]

        • CAS Number: 6093-59-0 (Distinct from Gallic Acid [149-91-7] and Sinapic Acid [530-59-6])[1]

        • Synonyms: 3-(3,4,5-Trihydroxyphenyl)acrylic acid; THCA.

        • Physical State: Light beige to beige crystalline powder.

        The "Why" Behind the Safety: As a Senior Application Scientist, I emphasize that while THCA is often categorized generically as a "phenolic acid," its specific handling requirements stem from two factors:

        • Fine Particulate Hazard: Like many hydroxycinnamic derivatives, THCA forms a fine, electrostatic dust. Inhalation poses a risk of respiratory sensitization and mucosal irritation (STOT SE 3) due to the acidic phenolic groups interacting with respiratory proteins.

        • Bioactivity: THCA is a potent anti-inflammatory agent that inhibits NF-κB and modulates kinase activity (e.g., AKT, ERK) [1].[8] Unintended absorption through skin or lungs can trigger biological effects beyond simple irritation.

        PPE Selection Matrix

        Standard laboratory PPE (Lab coat, safety glasses) is insufficient for bioactive powder handling. Use this matrix to select the correct protection based on the state of matter.

        Zone Hazard State Respiratory Protection Hand Protection Eye/Face Protection Rationale
        Zone A: Weighing Dry Powder (High Dust Potential)N95 / FFP2 (Minimum) or Fume Hood sash at 18"Nitrile (Double-gloved recommended). Min thickness: 0.11 mm.Safety Goggles (Indirect Vent). Glasses allow dust entry.Prevents inhalation of bioactive dust; Nitrile provides excellent dry solid resistance.
        Zone B: Solubilization Solution in DMSO (High Permeation Risk)Fume Hood Required. (DMSO transports solutes through skin).Butyl Rubber or Silver Shield™ . Nitrile degrades rapidly in DMSO.Safety Glasses with side shields or Face Shield if splashing likely.[9]DMSO acts as a carrier, driving THCA transdermally. Standard Nitrile is unsafe for DMSO immersion.
        Zone C: Solubilization Solution in Ethanol/Methanol Fume Hood Recommended (Vapor).Nitrile (Standard).[10][11] Change every 30 mins if splashed.Safety Glasses .Ethanol does not permeate Nitrile aggressively; standard chemical hygiene applies.
        Operational Protocols
        Protocol A: Static-Free Weighing (Dry Powder)

        Goal: Eliminate dust dispersion caused by electrostatic repulsion.

        • Engineering Control: Operate strictly within a certified chemical fume hood.

        • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood chamber 1 minute prior to opening the vial. Phenolic acids are highly static-prone; without this, powder will "jump" onto gloves and cuffs.

        • Transfer:

          • Use a disposable anti-static spatula.

          • Do not pour directly from the source vial.

          • Weigh into a pre-tared vial, not onto weighing paper (reduces transfer steps).

        • Decontamination: Wipe the exterior of the source vial with a Kimwipe dampened in 70% Ethanol before removing it from the hood.

        Protocol B: Solubilization (The Critical Step)

        Goal: Dissolve THCA without creating a transdermal delivery system on your gloves.

        Solvent Choice: DMSO (Dimethyl Sulfoxide)

        • Risk: DMSO is the preferred solvent for high-concentration stocks (>10 mM) but readily penetrates skin, carrying the bioactive THCA with it.

        • Procedure:

          • Don Butyl rubber gloves (or wear Silver Shield liners under Nitrile).

          • Add DMSO slowly down the side of the vial to prevent aerosolization.

          • Vortex with the cap tightly sealed .

          • Inspect the cap liner for degradation (DMSO can dissolve certain liner adhesives).

        Solvent Choice: Ethanol/Methanol

        • Risk: Flammability and volatility.

        • Procedure:

          • Standard Nitrile gloves are acceptable.

          • Dissolve in a vessel rated for slight pressure increases (vortexing volatile solvents generates headspace pressure).

        Waste Disposal & Decontamination

        Do not treat THCA as general trash. It is a bioactive organic acid.[12]

        • Solid Waste: Contaminated weigh boats, spatulas, and gloves must go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.

        • Liquid Waste:

          • DMSO Solutions: Segregate into "Halogenated/Toxic Organic" streams (due to DMSO classification in many EHS protocols).

          • Ethanol Solutions: "Flammable Organic" waste stream.

        • Spill Cleanup:

          • Powder: Do not dry sweep. Cover with wet paper towels (water/ethanol) to dampen, then wipe up.

          • Liquid: Absorb with vermiculite or chem-pads. Wash surface with 10% Sodium Bicarbonate (neutralizes the acid) followed by water.

        Visualized Workflows
        Figure 1: PPE Decision Tree for Solvents

        Use this logic flow to determine glove safety when THCA is in solution.

        PPE_Decision_Tree Start Handling THCA Solution Solvent_Check Identify Solvent Start->Solvent_Check DMSO Solvent: DMSO Solvent_Check->DMSO Alcohol Solvent: Ethanol/Methanol Solvent_Check->Alcohol Aqueous Solvent: Aqueous Buffer (pH > 7) Solvent_Check->Aqueous Risk_DMSO RISK: Transdermal Carrier Nitrile Permeation < 5 mins DMSO->Risk_DMSO Action_DMSO REQUIRED: Butyl Rubber or Silver Shield™ Gloves DMSO->Action_DMSO Risk_Alc RISK: Flammability Nitrile Permeation > 4 hours Alcohol->Risk_Alc Action_Alc REQUIRED: Standard Nitrile (Min 0.11mm) Alcohol->Action_Alc Aqueous->Action_Alc

        Caption: Glove selection logic based on solvent carrier properties. Note the critical requirement for Butyl rubber when using DMSO.

        Figure 2: Operational Workflow

        From storage to disposal, ensuring containment.

        Workflow Storage Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Weighing Weighing (Zone A) Static Control + Fume Hood Equilibrate->Weighing Dry Powder Solubilization Solubilization (Zone B/C) Select Solvent & PPE Weighing->Solubilization Transfer Experiment Experimental Use (In Vitro / In Vivo) Solubilization->Experiment Solution Disposal Disposal Segregated Organic Waste Solubilization->Disposal Excess Stock Experiment->Disposal

        Caption: Step-by-step lifecycle of THCA handling to prevent moisture degradation and exposure.

        References
        • Anti-inflammatory Mechanism: Lee, Y. S., et al. (2021). "3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells."[3][8] Molecular Medicine Reports. Available at: [Link]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        3,4,5-Trihydroxycinnamic acid
        Reactant of Route 2
        3,4,5-Trihydroxycinnamic acid

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.